Benzyllithium
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
属性
CAS 编号 |
766-04-1 |
|---|---|
分子式 |
C7H7Li |
分子量 |
98.1 g/mol |
IUPAC 名称 |
lithium;methanidylbenzene |
InChI |
InChI=1S/C7H7.Li/c1-7-5-3-2-4-6-7;/h2-6H,1H2;/q-1;+1 |
InChI 键 |
YNXURHRFIMQACJ-UHFFFAOYSA-N |
规范 SMILES |
[Li+].[CH2-]C1=CC=CC=C1 |
产品来源 |
United States |
Foundational & Exploratory
Synthesis of Benzyllithium from Toluene and n-Butyllithium: An In-depth Technical Guide
Introduction
Benzyllithium is a highly reactive organometallic reagent crucial in organic synthesis for the formation of carbon-carbon bonds. Its utility is particularly notable in the synthesis of complex molecules, including intermediates for HIV protease inhibitors.[1] The most common and direct method for its preparation is through the deprotonation (metalation) of toluene (B28343) at the benzylic position using a strong organolithium base, typically n-butyllithium (n-BuLi).[2][3] This guide provides a comprehensive technical overview of this synthesis, detailing the underlying mechanism, experimental protocols, and key parameters influencing reaction outcomes, tailored for researchers and professionals in chemical and pharmaceutical development.
Core Reaction Mechanism
The synthesis of this compound from toluene is an acid-base reaction where n-butyllithium acts as a potent base to abstract a proton from the weakly acidic benzylic position of toluene.[4] The stability of the resulting benzyl (B1604629) anion is enhanced by the delocalization of the negative charge into the aromatic ring. The reaction is typically performed in an aprotic polar solvent, such as tetrahydrofuran (B95107) (THF), which solvates the lithium cation, enhancing the reactivity of the base.[3][5]
Figure 1: Metalation of Toluene by n-Butyllithium.
Quantitative Data Summary
The efficiency, selectivity, and stability of this compound synthesis are highly dependent on the reaction conditions. Key variables include the choice of solvent, temperature, and the use of additives.
Influence of Solvent System
The solvent plays a critical role in the solubility and stability of the this compound product, as well as the ratio of benzylic to aromatic metalation (this compound vs. tolyllithium). While THF provides a good ratio of benzyl- to tolyllithium, its solubility and stability are limited.[2][6] Mixed cyclic ether systems can significantly enhance both solubility and stability.[2][6][7]
Table 1: Effect of Solvent on this compound Preparation
| Solvent System (Ratio) | This compound : Tolylithium Ratio | Solubility (M) | Stability |
|---|---|---|---|
| THF | High | Poor | Poor |
| THF / 2-Methyl-THF (1:2) | Lower than pure THF | Markedly Improved | Improved |
| Other Cyclic Ethers | Poorer than pure THF | Markedly Improved | Improved |
Data sourced from multiple studies indicating general trends.[2][6]
Thermal Stability
This compound is thermally sensitive, and its solutions can decompose over time. Stability is a critical factor for its storage and subsequent use in multi-step syntheses.
Table 2: Thermal Stability of this compound Solutions
| Solvent | Concentration (M) | Temperature (°C) | Decomposition Rate (% per day) |
|---|---|---|---|
| THF | ~1.4 | 9 | 2.8 |
| 2-Methyl-THF / THF (2:1) | Not specified | 9 | 0.04 |
| 2-Methyl-THF / THF (2:1) | Not specified | 15 | 0.25 |
| 2-Methyl-THF / THF (2:1) | Not specified | 24 | 0.56 |
Source: Data compiled from stability evaluations.[6][7]
Effect of Activators and Reaction Conditions
Additives such as lithium polyether alkoxides (e.g., lithium 2-methoxyethoxide, LiOEM) can activate n-BuLi, leading to higher yields and excellent regioselectivity for benzylic metalation.[8][9]
Table 3: Influence of LiOEM Activator and Temperature on Yield
| LiOEM : n-BuLi Ratio | Toluene : n-BuLi Ratio | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 3 : 1 | 15 : 1 | -78 | 24 | Low (increases with time) |
| 3 : 1 | 15 : 1 | 20 | 24 | Drastically Increased |
Source: Study on lithiation activated by polyether alkoxides.[8]
Experimental Protocol
This section outlines a detailed methodology for the laboratory-scale synthesis of this compound. All operations must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents and flame-dried glassware to prevent quenching of the highly reactive organolithium species.[10]
Figure 2: General Experimental Workflow for this compound Synthesis.
Materials and Reagents
-
Toluene (anhydrous)
-
n-Butyllithium (solution in hexanes, e.g., 2.5 M)
-
Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone ketyl[10]
-
Argon or Nitrogen gas supply
-
Three-necked round-bottom flask, dropping funnel, thermometer, magnetic stirrer
Procedure
-
Apparatus Setup: Assemble a three-necked flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and an inert gas inlet. Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature.
-
Charging Reagents: Charge the flask with anhydrous toluene and anhydrous THF. The amount of excess toluene can influence the final concentration of the product.[2]
-
Cooling: Cool the stirred solution to the desired reaction temperature. For reactions in THF, temperatures of -78°C are recommended to minimize solvent degradation.[4][8] An acetone/dry ice bath is suitable for this purpose.
-
Addition of n-Butyllithium: Transfer the n-butyllithium solution to the dropping funnel via syringe, maintaining a positive inert gas pressure.[11] Add the n-BuLi solution dropwise to the toluene solution over a period of 30-60 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at the low temperature for 1-2 hours. The formation of a colored solution (typically orange to red) indicates the presence of this compound.
-
Concentration Determination: The concentration of the prepared this compound solution should be determined prior to use. This can be achieved through titration methods, for example, with a known concentration of a secondary alcohol like 2-butanol (B46777) using 1,10-phenanthroline (B135089) as an indicator.
-
Storage and Use: The resulting this compound solution should be used immediately for the best results. If short-term storage is necessary, it must be maintained at a very low temperature (e.g., in a freezer at ≤ -20°C) under an inert atmosphere. As noted in Table 2, stability is a significant concern.[7]
Side Reactions and Optimization
-
Ring Metalation: While n-BuLi provides high selectivity for the benzylic position, some metalation on the aromatic ring can occur, yielding tolyllithium isomers.[2][8] Using sec-BuLi can increase the proportion of ring metalation.[8][9]
-
Solvent Degradation: At temperatures above -78°C, n-BuLi can deprotonate THF, leading to its ring-opening and consumption of the base.[4][5] This underscores the importance of strict temperature control.
-
Aggregation: Organolithium reagents exist as aggregates (e.g., tetramers or hexamers in solution), which influences their reactivity.[5][12] The use of coordinating solvents like THF or additives like TMEDA helps to break down these clusters, increasing the basicity and reaction rate.[3][4]
-
Optimization: To enhance yield and regioselectivity, reaction parameters can be fine-tuned. The use of activating additives like LiOEM can allow for higher reaction temperatures while maintaining excellent selectivity for the benzylic position.[8] The ratio of reagents is also a critical parameter to optimize for specific applications.[13]
References
- 1. This compound: PREPARATION, REACTIONS AND X-RAY CRYSTAL S... [degruyterbrill.com]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions_Chemicalbook [chemicalbook.com]
- 5. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. orbi.uliege.be [orbi.uliege.be]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Why do ortho lithiation reactions require a huge excess of butyllithium? | News | Chemistry World | Chemistry World [chemistryworld.com]
- 13. sites.wp.odu.edu [sites.wp.odu.edu]
An In-depth Technical Guide on the Ab Initio Study of Monomeric Unsolvated Benzyllithium
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational ab initio computational studies on monomeric, unsolvated benzyllithium. This organolithium reagent is a cornerstone in organic synthesis, and understanding its intrinsic structural and electronic properties in an unsolvated state is critical for predicting its reactivity and designing novel synthetic pathways. This document summarizes key quantitative data, details the computational methodologies employed in seminal research, and provides visual representations of the key structures and workflows.
Core Concepts: The Structure of this compound
Ab initio calculations have been instrumental in elucidating the potential energy surface of isolated this compound. These studies have revealed the existence of several structural isomers, or haptomers, which differ in the coordination of the lithium cation to the benzyl (B1604629) anion. The relative stability of these haptomers is highly dependent on the level of theory used for the calculations, including the basis set and the inclusion of electron correlation.
Four primary haptomers have been identified and studied:
-
η¹ (eta-1) Structure: This is the classic representation of this compound, featuring a direct covalent-like bond between the lithium atom and the benzylic carbon (Cα).
-
η² (eta-2) Structure: In this haptomer, the lithium atom bridges the benzylic carbon (Cα) and the ipso-carbon of the aromatic ring.
-
η³ (eta-3) Structure: This structure involves the coordination of the lithium atom to the benzylic carbon and the ortho- and ipso-carbons of the phenyl ring.
-
η⁶ (eta-6) Structure: Here, the lithium atom is located above the center of the aromatic ring, interacting with the π-system, akin to a π-complex.
The seminal work in this area demonstrated that the η¹ structure and an η⁶-like π-complex are the two minima on the potential energy surface, while the η² structure represents a transition state for the racemization of the η¹ haptomer.
Quantitative Data: Relative Stabilities of this compound Haptomers
The relative energies of the different haptomers of unsolvated this compound have been calculated at various levels of theory. The following table summarizes these findings, providing a clear comparison of the influence of the computational method on the predicted stability. The η¹ haptomer is used as the reference (0.00 kcal/mol).
| Haptomer | 3-21G (kcal/mol) | 6-31G* (kcal/mol) | MP2/6-31G* (kcal/mol) | MP2/6-311G** + ZPE (kcal/mol) |
| η¹ | 0.00 | 0.00 | 0.00 | 0.00 |
| η² | 0.10 | 1.83 | 2.50 | 2.53 |
| η³ | Not a stationary point | Not a stationary point | Not a stationary point | Not a stationary point |
| η⁶ | 4.00 | 3.28 | 2.01 | 1.69 |
Data sourced from ab initio studies on this compound. Note: ZPE refers to the Zero-Point Energy correction.
It is important to note that while detailed optimized geometries (bond lengths and angles) were not fully published in the primary literature, the relative energy data provides crucial insights into the preferred structure of the molecule in the gas phase.
Computational Protocols
The foundational understanding of unsolvated this compound's structure is derived from ab initio molecular orbital calculations. The following section details the typical computational methodology employed in these studies.
Software
The primary software package used for these calculations was the Gaussian 88 ab initio program .
Geometry Optimization
Full geometry optimizations of the this compound haptomers were performed to locate stationary points on the potential energy surface.
Basis Sets
A range of Pople-style basis sets were utilized to assess the dependence of the results on the quality of the atomic orbital representation:
-
3-21G: A split-valence basis set, useful for initial, less computationally expensive calculations.
-
6-31G*: This basis set includes polarization functions on heavy (non-hydrogen) atoms, allowing for a more flexible description of electron density.
-
6-311G**: A triple-split valence basis set that includes polarization functions on both heavy atoms and hydrogen atoms, providing a more accurate description.
Electron Correlation
To account for the effects of electron correlation, which are crucial for accurately determining the relative energies of the haptomers, the Møller-Plesset perturbation theory at the second order (MP2) was employed.
Vibrational Frequencies and Zero-Point Energy (ZPE)
Vibrational frequency calculations were performed to characterize the nature of the stationary points (as either minima or transition states) and to calculate the zero-point vibrational energies (ZPE). The ZPE corrections were then added to the total electronic energies to provide more accurate relative energy differences.
Visualizations
The following diagrams, generated using the DOT language, illustrate the structures of the key this compound haptomers and the computational workflow.
Figure 1: Structures of the η¹, η², and η⁶ haptomers of this compound.
Figure 2: Computational workflow for the ab initio study of this compound.
A Technical Guide to the Reactivity of Benzyllithium with Electrophiles
Audience: Researchers, Scientists, and Drug Development Professionals
Core Topic: This document provides an in-depth technical overview of the synthesis and reactivity of benzyllithium, a potent carbanionic nucleophile widely utilized in organic synthesis. It details the reagent's interactions with various classes of electrophiles, the factors governing its reactivity and selectivity, and provides standardized protocols for its application.
Introduction: The Nature of this compound
This compound (BnLi) is a cornerstone organolithium reagent valued for its ability to form carbon-carbon bonds by reacting with a diverse array of electrophiles. Its reactivity stems from the nucleophilic character of the benzylic carbon, which bears a partial negative charge. However, the reactivity profile of this compound is complex and highly dependent on its aggregation state and the reaction environment.
In solution, organolithium reagents, including this compound, exist as aggregates (dimers, tetramers, or polymers).[1][2] The specific nature of these aggregates is heavily influenced by the solvent system.[3][4]
-
Non-coordinating Solvents (e.g., n-pentane, hexane): In hydrocarbon solvents, this compound forms larger, less reactive aggregates.
-
Coordinating Solvents (e.g., Tetrahydrofuran (B95107) (THF), Diethyl Ether): Ethereal solvents solvate the lithium cation, breaking down the aggregates into smaller, more reactive species, often dimers or monomers.[1][5] In THF, this compound has been shown to crystallize as a linear polymer.[3]
This equilibrium between aggregated and monomeric forms is critical, as the monomer is generally considered the most reactive species. Furthermore, this compound possesses two primary nucleophilic sites: the α-carbon (benzylic position) and the para-position of the aromatic ring. The regioselectivity of its reactions can be precisely controlled by the choice of solvent and electrophile, making it a versatile synthetic tool.[5][6]
Synthesis of this compound
This compound is typically prepared in situ immediately before use due to its limited stability. The two most common methods are the deprotonation of toluene (B28343) or the reductive lithiation of a benzyl (B1604629) halide.
Experimental Protocol: Synthesis from Toluene
This protocol describes the formation of this compound via the metalation of toluene using n-butyllithium in tetrahydrofuran (THF).
Materials:
-
Anhydrous Toluene
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen gas supply
-
Schlenk line or glovebox equipment
-
Dry, three-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and gas inlet.
Procedure:
-
Setup: Assemble the glassware and purge thoroughly with inert gas (Argon or Nitrogen) for at least 30 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Solvent Addition: Add anhydrous THF (e.g., 100 mL) to the reaction flask via cannula or a dry syringe. Cool the solvent to 0 °C using an ice-water bath.
-
Toluene Addition: Add anhydrous toluene (1.0 equivalent) to the cooled THF with stirring.
-
n-BuLi Addition: Slowly add n-butyllithium (1.05 equivalents) dropwise to the stirred solution via syringe. The addition should be controlled to maintain the temperature below 5 °C.
-
Reaction: Upon addition of n-BuLi, the solution typically develops a characteristic red or orange color, indicating the formation of this compound. Allow the solution to stir at 0 °C for 1-2 hours to ensure complete formation.
-
Usage: The resulting this compound solution is now ready for reaction with an electrophile. It is typically used without isolation.
Reactivity with Electrophiles: A Class-by-Class Analysis
The utility of this compound is demonstrated by its reactions with a wide range of electrophilic partners.
Reaction with Alkyl Halides
This compound reacts with primary and secondary alkyl halides via an S(_N)2 mechanism to form a new C-C bond, resulting in alkylated benzene (B151609) derivatives.
-
Mechanism: Nucleophilic attack by the benzylic carbanion on the electrophilic carbon of the alkyl halide.
-
Side Reactions: The primary side reaction is Wurtz-type coupling, where the this compound reacts with the starting benzyl halide.[7] This is more prevalent when this compound is formed from benzyl halides rather than toluene. Using flow microreactors can suppress this side reaction even at elevated temperatures.[8][9]
Reaction with Carbonyl Compounds (Aldehydes & Ketones)
This is one of the most common applications of this compound. It undergoes a 1,2-nucleophilic addition to the carbonyl carbon of aldehydes and ketones to form secondary and tertiary alcohols, respectively, after an acidic workup.[10]
-
Mechanism: The benzylic anion adds to the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate. This intermediate is then protonated during the aqueous workup step to yield the final alcohol product.[10]
Reaction with Esters and Amides
-
Esters: this compound reacts with esters in a two-fold addition. The initial nucleophilic acyl substitution produces a ketone intermediate, which is more reactive than the starting ester. This ketone immediately reacts with a second equivalent of this compound to yield a tertiary alcohol after workup.[11] The reaction cannot be stopped at the ketone stage under normal conditions.
-
Amides: Amides are generally less reactive towards organolithium reagents compared to other carbonyl compounds.[12] The reaction outcome can be complex, and often the more powerful reducing agent, lithium aluminum hydride (LiAlH(_4)), is preferred to reduce amides to amines.[13]
Reaction with Epoxides
This compound acts as a potent nucleophile for the ring-opening of epoxides. The reaction proceeds via an S(_N)2 mechanism.
-
Regioselectivity: Under these nucleophilic (basic) conditions, the attack occurs preferentially at the less sterically hindered carbon of the epoxide ring.[14][15][16] This provides a reliable method for synthesizing β-phenethyl alcohol derivatives.
Reaction with Other Electrophiles (Silyl Halides, Imines)
-
Silyl (B83357) Halides: The reaction with silyl halides like trimethylsilyl (B98337) chloride (TMSCl) is highly sensitive to solvent conditions. In a coordinating solvent like THF, the reaction occurs at the benzylic (α) position. In contrast, in a non-coordinating solvent like n-pentane, the reaction can be directed to the para-position of the aromatic ring.[5][6]
-
Imines: this compound adds across the C=N double bond of imines to generate the lithium salt of an amine, which upon workup yields a secondary amine.[17]
Quantitative Data Summary
The following tables summarize the typical yields for the reaction of this compound with various electrophiles, as documented in the literature.
Table 1: Reaction of this compound with Various Electrophiles
| Electrophile Class | Specific Electrophile | Product Type | Solvent | Yield (%) | Reference(s) |
|---|---|---|---|---|---|
| Alkyl Halide | Methyl Iodide | 1-Phenylethane | THF | Good | [8] |
| Aldehyde | Benzaldehyde | 1,2-Diphenylethanol | THF | Good | [8] |
| Ketone | Benzophenone (B1666685) | 1,1,2-Triphenylethanol | THF | 89 | [8][9] |
| Ketone | Acetone | 2-Phenyl-2-propanol | THF | 80 | [18] |
| Silyl Halide | Trimethylsilyl Chloride | Benzyltrimethylsilane | THF | 85 | [8] |
| Silyl Halide | Trimethylsilyl Chloride | (4-Trimethylsilyl)toluene | n-Pentane | Selective | [5][6] |
| Stannyl Halide | Trimethylstannyl Chloride | Benzyltrimethylstannane | THF | Selective | [5][6] |
| Isocyanate | Phenyl Isocyanate | N-Phenyl-2-phenylacetamide | THF | Good | [8] |
| Epoxide | Ethylene Oxide | 3-Phenyl-1-propanol | THF | 75 |[18] |
Note: "Good" indicates that the cited literature reports a high yield without specifying an exact number under the summarized conditions.
Detailed Experimental Protocols
Protocol: Reaction of this compound with Benzophenone
This protocol details the synthesis of 1,1,2-triphenylethanol.
Procedure:
-
This compound Preparation: Prepare a solution of this compound (1.0 equivalent) in anhydrous THF at 0 °C as described in Protocol 2.1. After the 1-2 hour stirring period, cool the solution to -78 °C using a dry ice/acetone bath.
-
Electrophile Solution: In a separate dry flask under an inert atmosphere, dissolve benzophenone (0.95 equivalents) in a minimal amount of anhydrous THF.
-
Addition: Add the benzophenone solution dropwise via cannula or syringe to the cold (-78 °C) this compound solution with vigorous stirring. A color change is typically observed upon addition.
-
Reaction: Allow the reaction mixture to stir at -78 °C for 2-3 hours.
-
Quenching: Slowly quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH(_4)Cl) while the flask is still in the cold bath. Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether and water. Separate the layers and extract the aqueous layer two more times with diethyl ether.
-
Workup: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO(_4)), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude solid product by recrystallization (e.g., from ethanol (B145695) or hexanes/ethyl acetate) or column chromatography to yield pure 1,1,2-triphenylethanol.
Visualizations of Pathways and Processes
General Reaction Pathway
Caption: General pathway for the reaction of this compound with an electrophile.
Experimental Workflow for Synthesis and Reaction
Caption: A typical experimental workflow for using this compound in synthesis.
Logical Control of Regioselectivity
Caption: Solvent influence on the regioselectivity of this compound reactions.
References
- 1. Aggregation and Solvation of n-Butyllithium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Reactivity of Benzyl Lithium Species is Regulated by Intermediate Structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. Benzyllithiums bearing aldehyde carbonyl groups. A flash chemistry approach - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00958H [pubs.rsc.org]
- 9. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Ch15: RLi or RMgX with Esters to 3o alcohol [chem.ucalgary.ca]
- 12. youtube.com [youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. m.youtube.com [m.youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. youtube.com [youtube.com]
- 17. Benzylation of Imines with Activated Boronate Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical and Chemical Properties of Benzyllithium (C₇H₇Li)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyllithium (C₇H₇Li) is a highly reactive organolithium reagent that serves as a potent nucleophile and strong base in organic synthesis. Its utility in forming carbon-carbon bonds makes it a valuable tool in the synthesis of complex organic molecules, including active pharmaceutical ingredients. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, with a focus on its structure, reactivity, and safe handling. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the critical knowledge required for the effective and safe use of this important reagent.
Physical Properties
This compound is a pyrophoric, pale yellow to orange solid that is typically handled as a solution in an ethereal solvent. Its physical properties are highly dependent on its aggregation state, which is influenced by the solvent and the presence of coordinating ligands.
General Properties
| Property | Value |
| Molecular Formula | C₇H₇Li |
| Molecular Weight | 98.07 g/mol |
| Appearance | Pale yellow to orange solid |
| Melting Point | Decomposes upon heating |
Solubility
This compound is soluble in ethereal solvents such as diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF). Its solubility is significantly enhanced in the presence of coordinating agents like N,N,N',N'-tetramethylethylenediamine (TMEDA). In non-coordinating hydrocarbon solvents, it has limited solubility. The solubility of this compound in mixed ether systems can be quite high, reaching up to 2.2 M in certain THF/cyclic ether mixtures.[1]
Stability
This compound solutions are thermally unstable and prone to decomposition, particularly at room temperature. The stability is solvent-dependent, with solutions in THF being less stable than those in mixed ether systems. For instance, a 1.4 M solution of this compound in THF has a decomposition rate of 2.8% per day at 9°C.[2] Storage at low temperatures (-20°C to -80°C) under an inert atmosphere is crucial to minimize degradation.
Structure and Bonding
The structure of this compound is complex and varies significantly with its environment. It exists as aggregates in both the solid state and in solution, with the nature of the aggregation being highly dependent on the solvent.
Aggregation in Solution
In solution, this compound can exist as monomers, dimers, or higher-order aggregates. The degree of aggregation is a key factor in its reactivity.
-
In non-coordinating solvents (e.g., benzene, hexane): this compound tends to form higher aggregates.
-
In coordinating solvents (e.g., THF, Et₂O): The solvent molecules coordinate to the lithium centers, breaking down the larger aggregates into smaller ones, typically dimers or monomers.[3][4] The equilibrium between these aggregation states is dynamic and influenced by concentration and temperature.
-
With strong coordinating ligands (e.g., TMEDA, PMDTA): These ligands can form stable, often monomeric, complexes with this compound.[5]
References
The Genesis of a Potent Nucleophile: A Technical Guide to the Historical Direct Preparations of Benzyllithium
For Researchers, Scientists, and Drug Development Professionals
Benzyllithium, a powerful and versatile organolithium reagent, has been a cornerstone in synthetic organic chemistry for decades. Its ability to act as a potent carbon nucleophile has made it an invaluable tool in the construction of complex molecular architectures, particularly in the pharmaceutical industry. This in-depth technical guide explores the seminal historical methods for the direct preparation of this compound, providing detailed experimental protocols and quantitative data to offer a comprehensive understanding of its origins and evolution as a synthetic reagent.
Early Endeavors: The Reaction of Benzyl (B1604629) Halides with Lithium Metal
One of the earliest and most intuitive approaches to this compound involved the direct reaction of a benzyl halide, typically benzyl chloride, with lithium metal. However, this method was fraught with challenges, primarily the facile Wurtz-type coupling of the newly formed this compound with the starting benzyl halide. This side reaction leads to the formation of bibenzyl, significantly diminishing the yield of the desired organolithium species.
Experimental Protocol: Reaction of Benzyl Chloride with Lithium
Adapted from the work of Gilman and associates.
Reagents and Materials:
-
Benzyl chloride
-
Lithium metal (ribbon or wire)
-
Anhydrous diethyl ether
-
Dry, oxygen-free nitrogen atmosphere
Procedure:
-
A three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet is charged with finely cut lithium metal suspended in anhydrous diethyl ether.
-
The flask is thoroughly flushed with dry nitrogen.
-
A solution of benzyl chloride in anhydrous diethyl ether is added dropwise to the stirred suspension of lithium metal at a controlled temperature, typically ranging from -10 °C to room temperature.
-
The reaction mixture is stirred for a period of several hours.
-
The resulting mixture, containing this compound, unreacted lithium, lithium chloride, and bibenzyl, is then typically used in situ for subsequent reactions. Quantification of the this compound concentration is often performed by titration.
Quantitative Data Summary:
| Precursor | Solvent | Temperature (°C) | Reaction Time (h) | Yield of this compound (%) | Major Side Product | Reference |
| Benzyl chloride | Diethyl ether | 0-25 | 2-4 | Low (often < 20%) | Bibenzyl | Gilman et al. |
| Benzyl chloride | Dioxane | 25 | 4 | ~1.4% (as phenylacetic acid after carbonation) | Bibenzyl | Gilman et al. |
A Breakthrough: The Cleavage of Benzyl Ethers with Lithium Metal
Recognizing the limitations of the benzyl halide approach, Henry Gilman and his research group developed a more effective method involving the reductive cleavage of benzyl ethers with lithium metal. This strategy proved to be a significant advancement, providing higher yields of this compound with substantially reduced formation of bibenzyl.
Experimental Protocol: Cleavage of Benzyl Methyl Ether with Lithium
Based on the publications of Gilman, McNinch, and Wittenberg.
Reagents and Materials:
-
Benzyl methyl ether
-
Lithium metal (coarsely powdered or cut into small pieces)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Dry, oxygen-free nitrogen atmosphere
Procedure:
-
A reaction flask is charged with lithium metal and anhydrous THF under a nitrogen atmosphere.
-
The benzyl methyl ether is added to the stirred suspension of lithium in THF at a temperature maintained between 0 °C and 10 °C.
-
The reaction is typically stirred for several hours, during which the solution develops the characteristic color of the this compound anion.
-
The progress of the reaction can be monitored by the consumption of the benzyl ether.
-
The resulting this compound solution can be filtered from the excess lithium and lithium methoxide (B1231860) for use in subsequent synthetic steps.
Quantitative Data Summary:
| Precursor | Solvent | Temperature (°C) | Reaction Time (h) | Yield of this compound (%) | Reference |
| Benzyl methyl ether | THF | 0-10 | 3-5 | 60-80% | Gilman, McNinch, Wittenberg |
| Benzyl ethyl ether | THF | 0-10 | 3-5 | 65-75% | Gilman, McNinch, Wittenberg |
The Advent of Direct Metalation: Deprotonation of Toluene (B28343)
The direct deprotonation of the benzylic protons of toluene using a strong organolithium base emerged as a highly practical and widely adopted method for generating this compound. This approach avoids the use of lithium metal and the formation of inorganic salts as byproducts. The success of this method is highly dependent on the choice of the organolithium reagent, solvent, and the potential use of activating agents.
Experimental Protocol: Metalation of Toluene with n-Butyllithium
Reagents and Materials:
-
Toluene (anhydrous)
-
n-Butyllithium (in hexane (B92381) or cyclohexane)
-
Anhydrous tetrahydrofuran (THF) or other etheral solvents
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA) (optional activator)
-
Dry, oxygen-free nitrogen atmosphere
Procedure:
-
A solution of toluene in the chosen anhydrous solvent (e.g., THF) is prepared in a flame-dried, nitrogen-flushed flask and cooled to the desired temperature (typically between -78 °C and 0 °C).
-
If an activator such as TMEDA is used, it is added to the toluene solution.
-
A solution of n-butyllithium is added dropwise to the stirred toluene solution.
-
The reaction mixture is stirred at the specified temperature for a period ranging from a few minutes to several hours, during which the formation of the orange to red-colored this compound solution is observed.
-
The concentration of the prepared this compound solution is determined by titration before use.
Quantitative Data Summary:
| Organolithium Reagent | Solvent | Additive | Temperature (°C) | Reaction Time (h) | Yield of this compound (%) | Reference |
| n-BuLi | THF | None | 0 | 2 | ~70-80% | Various |
| n-BuLi | Hexane | TMEDA | 25 | 1 | High (often quantitative) | Various |
| sec-BuLi | THF | None | -78 | 0.5 | ~80-90% | Various |
An Alternative Pathway: Transmetalation
Transmetalation reactions provided another route to this compound, involving the reaction of a more electropositive organometallic compound with a less reactive benzylmetallic precursor. While not a "direct" preparation from a simple organic starting material in a single step, it represents a direct conversion of one organometallic species to another.
Experimental Protocol: Transmetalation from Dibenzylmercury
Based on early organometallic literature.
Reagents and Materials:
-
Dibenzylmercury
-
Lithium metal
-
Anhydrous diethyl ether
-
Dry, oxygen-free nitrogen atmosphere
Procedure:
-
Dibenzylmercury is dissolved in anhydrous diethyl ether in a reaction vessel under a nitrogen atmosphere.
-
Lithium metal is added to the solution.
-
The reaction mixture is stirred at room temperature for an extended period, often several days.
-
The formation of this compound is accompanied by the precipitation of metallic mercury.
-
The resulting this compound solution is separated from the mercury and unreacted starting materials.
Quantitative Data Summary:
| Benzyl Precursor | Metalating Agent | Solvent | Yield of this compound (%) | Reference |
| Dibenzylmercury | Lithium | Diethyl ether | Moderate to Good | Schlenk (1917) |
| Benzylmagnesium chloride | Phenyllithium | Diethyl ether | Good | Wittig (1940) |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical relationships between the historical methods for the direct preparation of this compound.
Caption: Evolution of direct this compound synthesis methods.
Caption: Workflow for this compound preparation via direct metalation.
The Dichotomy of Benzyllithium Aggregation: A Technical Guide to Solvent-Dependent Structures
An in-depth exploration of the structural behavior of benzyllithium in hydrocarbon and donor solvents, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its aggregation phenomena.
This compound, a pivotal organolithium reagent in organic synthesis, exhibits a fascinating and crucial dichotomy in its solution-state structure, dictated primarily by the solvent environment. In non-polar hydrocarbon solvents, this compound predominantly exists as higher-order aggregates, a structural preference driven by the need to stabilize the polar carbon-lithium bond through inter-unit interactions. Conversely, in the presence of coordinating donor solvents, these aggregates are significantly disrupted, favoring the formation of lower-order species, including monomers and dimers. This solvent-dependent aggregation behavior profoundly influences the reactivity, selectivity, and kinetics of reactions involving this compound, making a thorough understanding of these structural dynamics essential for its effective utilization in synthetic chemistry and drug development.
This technical guide provides a detailed examination of this compound aggregation, contrasting its behavior in hydrocarbon and donor solvents. It presents quantitative data, detailed experimental protocols for characterization, and logical diagrams to elucidate the underlying principles of this phenomenon.
Core Concepts: Aggregation and Solvation
Organolithium compounds, including this compound, are characterized by a highly polar carbon-lithium bond. In the absence of coordinating species, this polarity is stabilized through the formation of aggregates, where multiple organolithium units self-assemble into clusters. The geometry of these aggregates can vary, with common forms including dimers, tetramers, and hexamers.
The introduction of a donor solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, dramatically alters this landscape. The lone pair electrons on the oxygen atom of the ether solvent molecules coordinate to the electropositive lithium centers, effectively solvating the organolithium units. This solvation process disrupts the inter-unit interactions that hold the aggregates together, leading to a decrease in the aggregation state.
Quantitative Data on this compound Aggregation
The aggregation state of this compound in different solvents can be quantified using various techniques, most notably cryoscopy and nuclear magnetic resonance (NMR) spectroscopy. The following tables summarize representative quantitative data that illustrates the stark contrast in aggregation behavior between hydrocarbon and donor solvents.
Note: The following data is illustrative and represents typical values observed for this compound and analogous organolithium compounds. Actual experimental values can vary depending on concentration, temperature, and the presence of impurities.
Table 1: Aggregation Number of this compound in Various Solvents as Determined by Cryoscopy
| Solvent | Solvent Type | Typical Aggregation Number (n) |
| Benzene | Hydrocarbon | 2 - 4 |
| Cyclohexane | Hydrocarbon | 2 - 4 |
| Tetrahydrofuran (THF) | Donor | 1 - 2 |
| Diethyl Ether | Donor | 1 - 2 |
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for this compound in Hydrocarbon and Donor Solvents
| Solvent | Species | ¹H NMR (δ, ppm) - Benzylic Protons | ¹³C NMR (δ, ppm) - Benzylic Carbon |
| Toluene-d₈ | Aggregate (e.g., Dimer) | ~1.5 - 2.0 | ~40 - 50 |
| THF-d₈ | Monomer | ~2.2 - 2.5 | ~55 - 65 |
| THF-d₈ | Contact Ion Pair (CIP) | ~2.3 | ~60 |
| THF-d₈ | Solvent-Separated Ion Pair (SIP) | ~2.5 | ~64 |
Table 3: Representative UV-Vis Absorption Maxima (λmax) for this compound
| Solvent | Species | Typical λmax (nm) |
| Hexane | Aggregate | ~330 |
| Tetrahydrofuran (THF) | Contact Ion Pair (CIP) | ~340 |
| Tetrahydrofuran (THF) | Solvent-Separated Ion Pair (SIP) | ~355 |
Experimental Protocols
Accurate characterization of this compound aggregation requires meticulous experimental techniques due to the air- and moisture-sensitivity of organolithium reagents.
Synthesis of this compound for Spectroscopic Studies
Materials:
-
Anhydrous toluene (B28343)
-
n-Butyllithium (in hexanes)
-
Anhydrous, degassed solvent for the study (e.g., benzene, THF)
-
Schlenk flask and other appropriate oven-dried glassware
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Under an inert atmosphere, add anhydrous toluene to a Schlenk flask equipped with a magnetic stir bar.
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add a stoichiometric amount of n-butyllithium in hexanes to the stirred toluene solution.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, during which time a colored precipitate of this compound may form.
-
Remove the volatiles under vacuum to obtain this compound as a solid.
-
For spectroscopic analysis, dissolve the solid this compound in the desired anhydrous, degassed deuterated or non-deuterated solvent under an inert atmosphere.
Low-Temperature NMR Spectroscopy of this compound
Equipment:
-
NMR spectrometer equipped with a variable temperature probe
-
Properly prepared NMR sample of this compound in a sealed tube
Procedure:
-
Cool the NMR probe to the desired low temperature (e.g., -78 °C) to slow down dynamic exchange processes.
-
Insert the sample and allow it to thermally equilibrate.
-
Acquire ¹H, ¹³C, and, if applicable, ⁷Li or ⁶Li NMR spectra.
-
Process the spectra and analyze the chemical shifts, coupling constants, and signal integrations to determine the aggregation state and identify different species in solution.
Cryoscopy of this compound
Equipment:
-
Cryoscopy apparatus suitable for air-sensitive compounds (e.g., a modified Beckmann apparatus within a glovebox or under a constant flow of inert gas)
-
High-purity, dry solvent with a known cryoscopic constant (e.g., benzene)
-
Sensitive thermometer
Procedure:
-
Under an inert atmosphere, determine the freezing point of a known mass of the pure solvent.
-
Add a known mass of this compound to the solvent and ensure complete dissolution.
-
Determine the freezing point of the resulting solution.
-
Calculate the freezing point depression (ΔTf).
-
Use the cryoscopic equation (ΔTf = Kf * m) to calculate the molality (m) of the solution.
-
From the known masses of solute and solvent, calculate the apparent molar mass of this compound.
-
The aggregation number (n) is the ratio of the apparent molar mass to the monomeric molar mass of this compound.
Visualizing the Equilibria
The solvent-dependent aggregation of this compound can be represented as a series of equilibria. The following diagrams, generated using the DOT language, illustrate these key relationships.
Caption: Solvent-induced deaggregation of this compound.
In donor solvents, a further equilibrium exists between contact ion pairs (CIPs), where the lithium cation and the benzyl (B1604629) anion are in direct contact, and solvent-separated ion pairs (SIPs), where one or more solvent molecules are interposed between the ions.
Caption: Contact vs. Solvent-Separated Ion Pair Equilibrium.
Conclusion
The aggregation state of this compound is a critical parameter that is exquisitely sensitive to the solvent environment. In hydrocarbon solvents, the formation of higher-order aggregates is the norm, while donor solvents promote the existence of monomers and dimers. Furthermore, in donor solvents, an equilibrium between contact and solvent-separated ion pairs adds another layer of complexity. A comprehensive understanding of these solvent-dependent structural equilibria, gained through the application of techniques such as NMR spectroscopy and cryoscopy, is paramount for the rational design and optimization of synthetic methodologies that employ this versatile organolithium reagent. The data, protocols, and conceptual diagrams presented in this guide offer a foundational resource for researchers navigating the intricate world of this compound chemistry.
Formation of Benzyllithium via Deprotonation of Benzylic Carbons: A Technical Guide
Introduction
Benzyllithium is a powerful organometallic reagent and a cornerstone in synthetic organic chemistry. Its utility stems from its ability to act as a potent nucleophile, enabling the formation of carbon-carbon bonds through reactions with a wide array of electrophiles. The most common and direct method for its preparation is the deprotonation of a benzylic C-H bond from toluene (B28343) or its derivatives. This process, while conceptually straightforward, is governed by a delicate interplay of factors including the acidity of the proton, the strength of the base, solvent effects, and the presence of coordinating additives. This technical guide provides an in-depth analysis of the formation of this compound, focusing on the underlying principles, quantitative data, and detailed experimental considerations for researchers, scientists, and professionals in drug development.
Core Principles of Benzylic Deprotonation
The formation of this compound from toluene is an acid-base reaction where an organolithium base abstracts a proton from the methyl group. The feasibility of this reaction is dictated by the relative acidities of the proton source (toluene) and the conjugate acid of the organolithium base (e.g., butane).
Acidity of Benzylic Protons: The protons on a carbon adjacent to an aromatic ring, known as benzylic protons, are significantly more acidic than typical alkane protons. This increased acidity is due to the resonance stabilization of the resulting benzyl (B1604629) anion, where the negative charge is delocalized over the aromatic ring. Despite this stabilization, toluene is a very weak acid, with a pKa value of approximately 41-43.[1][2][3] This necessitates the use of exceptionally strong bases for efficient deprotonation.
Organolithium Bases: Organolithium reagents (RLi) are among the strongest bases used in organic synthesis and are ideal for deprotonating weakly acidic hydrocarbons like toluene.[4] The basicity of common alkyllithium reagents increases in the order: n-BuLi < s-BuLi < t--BuLi.[4] This trend is related to the stability of the corresponding carbanion. n-Butyllithium (n-BuLi) is the most frequently used reagent for this purpose due to its commercial availability, appropriate reactivity, and solubility.[5] Lithium dialkylamides, such as lithium diisopropylamide (LDA), can also be employed, particularly when the substrate is sensitive to nucleophilic attack.[6][7]
Role of Solvents and Additives: The choice of solvent and the use of additives are critical for successful benzylic lithiation.
-
Solvents: The reaction is typically performed in ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether (Et₂O). These solvents solvate the lithium cation, which breaks down the aggregates in which organolithium reagents typically exist (hexamers or tetramers in hydrocarbon solvents).[8][9] This deaggregation leads to smaller, more reactive species (dimers or monomers), thereby increasing the effective basicity and reaction rate.[10][11] While THF is effective, this compound has limited solubility and stability in it alone; mixtures of cyclic ethers can markedly improve both.[12][13]
-
Additives: Coordinating agents, particularly chelating diamines like N,N,N′,N′-tetramethylethylenediamine (TMEDA), are often used to accelerate the deprotonation.[5][8] TMEDA chelates the lithium ion, breaking up the organolithium aggregates and increasing the polarity of the C-Li bond.[8][14] This enhanced reactivity allows the lithiation to proceed more efficiently, often at higher temperatures or with less reactive substrates.[15]
Quantitative Data
The efficiency of this compound formation is highly dependent on the reaction conditions. The following tables summarize key quantitative data related to the acidity of benzylic protons and the yields obtained under various synthetic conditions.
Table 1: Acidity of Toluene and Related Hydrocarbons
| Compound | Proton Source | pKa | Reference(s) |
| Toluene | Benzylic C-H | ~41 | [1][2][3] |
| Benzene | Aryl C-H | ~43 | [2] |
| Methane | Aliphatic C-H | ~50 | [4] |
| Fluorene | Benzylic C-H | 22.6 | [1] |
Table 2: Yields for the Formation and Reaction of this compound Under Various Conditions
| Substrate | Base | Solvent / Additive | Electrophile | Product Yield (%) | Reference(s) |
| Toluene | n-BuLi | THF / 2-MeTHF | Benzophenone (B1666685) | 89 | [13] |
| Toluene | n-BuLi | THF / Dioxane | Benzophenone | 82 | [13] |
| Toluene | s-BuLi | THF / 2-MeTHF | Benzophenone | 95 | [13] |
| Toluene | s-BuLi | THF / Dioxane | Benzophenone | 94 | [13] |
| Benzyl Chloride | LiNp¹ | THF / HMPA | Benzophenone | 80 | [16] |
| Toluene | n-BuLi / KOtBu | THF | (Not Specified) | High Yield | [17] |
| Toluene | n-BuLi | THF | Me₃SiCl | 98 | [18] |
| Toluene | n-BuLi | THF | MeI | 93 | [18] |
¹Lithium naphthalenide
Visualizations of Key Processes
// Invisible nodes for arrow positioning node [shape=point, width=0]; p1; p2;
// Reaction arrow edge [arrowhead=open, color="#202124"]; Base -> p1 [style=invis]; Toluene -> p2 [style=invis]; {rank=same; Toluene; Base; p1; p2;} p1 -> this compound [label=""]; p2 -> Butane [style=invis];
// Add a central plus sign node [shape=plaintext, fontsize=20, fontcolor="#5F6368"]; plus1 [label="+"]; plus2 [label="+"];
// Position plus signs edge[style=invis]; Toluene -> plus1 -> Base; this compound -> plus2 -> Butane; } caption: "General mechanism of toluene deprotonation."
Experimental Protocols
Caution: Organolithium reagents such as n-butyllithium are extremely reactive, pyrophoric (ignite spontaneously in air), and react violently with water.[4] All manipulations must be carried out under a dry, inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and proper personal protective equipment.
Protocol 1: Preparation of this compound from Toluene using n-Butyllithium in THF
This protocol is a representative procedure adapted from literature descriptions.[12][13][15]
-
1. Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum is assembled. The system is purged with inert gas.
-
2. Reagent Charging: Anhydrous tetrahydrofuran (THF) is added to the flask via cannula or syringe, followed by dry toluene (1.0 equivalent). The solution is cooled to 0 °C in an ice bath.
-
3. Lithiation: A solution of n-butyllithium in hexanes (typically 1.6 M or 2.5 M, 1.0 equivalent) is added dropwise to the stirred toluene solution via syringe over 15-20 minutes, ensuring the internal temperature does not rise significantly. Upon addition, a yellow to orange-red color, characteristic of this compound, should develop.
-
4. Reaction: The reaction mixture is stirred at 0 °C for 2-4 hours to ensure complete deprotonation. The resulting this compound solution is ready for reaction with an electrophile.
-
5. Reaction with Electrophile (Example): The solution is cooled to -78 °C (dry ice/acetone bath). An electrophile, such as benzophenone (1.0 equivalent) dissolved in anhydrous THF, is added dropwise. The reaction is stirred at -78 °C for 1 hour and then allowed to warm to room temperature.
-
6. Workup: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.[15]
-
7. Purification: The crude product is purified by an appropriate method, such as flash column chromatography or recrystallization.
Protocol 2: TMEDA-Accelerated Lithiation of Toluene
This protocol illustrates the use of TMEDA to enhance the reaction rate.[8][15]
-
1. Setup: A flame-dried reaction vessel is set up under an inert atmosphere as described in Protocol 1.
-
2. Reagent Charging: Anhydrous solvent (e.g., hexane (B92381) or diethyl ether) is added to the flask, followed by dry toluene (1.0 equivalent) and freshly distilled TMEDA (1.1 equivalents). The solution is stirred and cooled to 0 °C.
-
3. Lithiation: n-Butyllithium (1.1 equivalents) is added dropwise to the stirred solution. A color change and often a slight exotherm will be observed.
-
4. Reaction: The mixture is stirred at 0 °C to room temperature for 1-2 hours. The enhanced reactivity due to TMEDA often allows for shorter reaction times and/or milder temperatures compared to reactions without the additive.[14] The resulting solution can then be used for subsequent reactions as described above.
Conclusion
The deprotonation of benzylic carbons to form this compound is a fundamental and powerful transformation in organic synthesis. Successful and high-yielding synthesis requires careful control over several key parameters. The use of strong organolithium bases, appropriate ethereal solvents to ensure reagent reactivity, and the strategic use of additives like TMEDA are all crucial for efficient proton abstraction from the weakly acidic toluene. By understanding the principles of acidity, base strength, and the role of reaction media, researchers can effectively harness the synthetic potential of this compound for the construction of complex molecular architectures.
References
- 1. Solved The benzylic proton of toluene has a pKa of around | Chegg.com [chegg.com]
- 2. homework.study.com [homework.study.com]
- 3. chem.indiana.edu [chem.indiana.edu]
- 4. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions_Chemicalbook [chemicalbook.com]
- 6. fishersci.it [fishersci.it]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. advancedengineeringscience.com [advancedengineeringscience.com]
- 9. researchgate.net [researchgate.net]
- 10. Mechanism of the Deprotonation Reaction of Alkyl Benzyl Ethers with n-Butyllithium_Chemicalbook [chemicalbook.com]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. people.uniurb.it [people.uniurb.it]
- 15. Thieme E-Books & E-Journals [thieme-connect.de]
- 16. Benzyllithiums bearing aldehyde carbonyl groups. A flash chemistry approach - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00958H [pubs.rsc.org]
- 17. Selective ortho and benzylic functionalization of secondary and tertiary p-tolylsulfonamides. Ipso-bromo desilylation and Suzuki cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Technical Guide to the Comparative Stability of Benzyllithium and its Analogues
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles governing the stability of benzyllithium and its various analogues. Understanding the factors that influence the longevity of these potent organometallic reagents is paramount for their effective application in synthesis, particularly in the development of novel pharmaceutical compounds. This document provides a summary of available quantitative data, detailed experimental protocols for stability assessment, and visualizations of key chemical processes.
Introduction: The Nature of this compound Stability
This compound and its derivatives are indispensable reagents in organic synthesis, valued for their ability to form carbon-carbon bonds by acting as strong nucleophiles and bases. However, their utility is often tempered by their inherent instability. Decomposition is primarily a thermal process, often accelerated by the presence of coordinating solvents like tetrahydrofuran (B95107) (THF). The stability of a given this compound analogue is a delicate interplay of electronic and steric factors, as well as the specific reaction conditions employed.
The stability of these organolithium compounds can be categorized into two main types:
-
Thermodynamic Stability: This refers to the relative energy of the this compound compound compared to its potential decomposition products. A large negative Gibbs free energy of decomposition indicates a thermodynamically unstable compound.
-
Kinetic Stability: This relates to the rate at which the decomposition occurs. A compound may be thermodynamically unstable but kinetically stable if the activation energy for decomposition is high. For practical laboratory use, kinetic stability is often the more critical parameter.
Substituents on the aromatic ring or at the α-carbon can significantly alter both the thermodynamic and kinetic stability of this compound analogues.
Comparative Stability Data
Direct, systematic comparative studies on the stability of a wide range of this compound analogues are not extensively documented in the peer-reviewed literature. However, baseline data for the parent this compound provides a crucial benchmark for understanding its stability profile.
A key study by Hage, Ogle, Rathman, and Hubbard provides quantitative data on the thermal decomposition of this compound in a mixed-ether solvent system. These findings are summarized in the table below.
Table 1: Thermal Decomposition of this compound in a 2:1 Mixture of 2-Methyltetrahydrofuran and Tetrahydrofuran
| Temperature (°C) | Decomposition Rate (% per day) |
| 9 | 0.04 |
| 15 | 0.25 |
| 24 | 0.56 |
Data sourced from Hage, M. et al. (1998). This compound: Preparation, reactions and X-ray crystal structure of this compound-2THF.[1]
For comparison, the same study noted that a ~1.4 M solution of this compound in pure THF exhibited a significantly higher decomposition rate of 2.8% per day at 9°C.[2] This highlights the profound influence of the solvent system on the stability of this compound.
The Influence of Substituents on Stability (Qualitative Assessment)
While extensive quantitative data is lacking, the stability of this compound analogues can be qualitatively predicted based on fundamental electronic principles. The stability of the benzylic carbanion is the dominant factor.
-
Electron-Donating Groups (EDGs): Substituents such as methoxy (B1213986) (-OCH₃) or alkyl groups, particularly at the ortho and para positions, are expected to destabilize the this compound analogue. By donating electron density to the aromatic ring, they increase the electron density at the benzylic carbon, which already bears a partial negative charge. This electronic repulsion leads to a less stable carbanion and likely a faster decomposition rate.
-
Electron-Withdrawing Groups (EWGs): Conversely, electron-withdrawing groups like fluoro (-F) or trifluoromethyl (-CF₃) are predicted to enhance the stability of this compound analogues. These groups delocalize the negative charge of the benzylic carbanion through inductive and/or resonance effects, thereby stabilizing the molecule and retarding decomposition.
-
α-Substituents: The introduction of substituents at the α-carbon (the carbon bearing the lithium atom) also impacts stability. The stability of α-substituted derivatives is highly dependent on the nature of the substituent and the specific ligand environment around the lithium atom.
Decomposition Pathways
The decomposition of this compound in etheral solvents is complex and can proceed through several pathways. One of the primary modes of degradation involves reaction with the solvent itself, particularly with THF. This is thought to occur via a β-hydride elimination mechanism.
A plausible thermal decomposition pathway for this compound, in the absence of reactive solvents, involves the formation of a toluene-derived dimer. This process is believed to proceed through the coupling of a this compound molecule with a transient species formed from another this compound molecule.
Experimental Protocols for Stability Assessment
The kinetic stability of this compound analogues can be reliably determined by monitoring their concentration over time at a constant temperature. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-invasive technique for this purpose.
General Protocol for NMR-Monitored Kinetic Stability Study
Objective: To determine the rate of decomposition and calculate the half-life (t₁/₂) of a this compound analogue in a given solvent system at a specific temperature.
Materials and Equipment:
-
NMR spectrometer (a field strength of 400 MHz or higher is recommended)
-
NMR tubes with sealable caps (B75204) (e.g., J. Young tubes)
-
Glovebox or Schlenk line for inert atmosphere manipulation
-
Anhydrous, degassed solvents (e.g., THF-d₈, toluene-d₈)
-
Internal standard (e.g., a known concentration of a stable, non-reactive compound like ferrocene (B1249389) or 1,3,5-trimethoxybenzene)
-
Constant temperature bath or NMR probe with variable temperature capabilities
Procedure:
-
Sample Preparation (under inert atmosphere):
-
In a glovebox, prepare a stock solution of the this compound analogue to be studied in the chosen deuterated solvent.
-
Prepare a separate stock solution of the internal standard in the same solvent.
-
In an NMR tube, combine a precise volume of the this compound solution with a precise volume of the internal standard solution. The initial concentration of the this compound analogue should be accurately known, either by titration or by quantitative NMR (qNMR) against the internal standard at a low temperature where decomposition is negligible.
-
Seal the NMR tube securely.
-
-
NMR Data Acquisition:
-
Set the NMR spectrometer's probe to the desired study temperature (e.g., 25 °C). Allow the temperature to equilibrate.
-
Insert the NMR sample into the spectrometer.
-
Acquire an initial ¹H NMR spectrum (t=0). Ensure the spectral width and resolution are sufficient to clearly resolve peaks from the this compound analogue, the internal standard, and any potential decomposition products.
-
Record subsequent ¹H NMR spectra at regular time intervals (e.g., every 30 minutes or every hour, depending on the expected rate of decomposition). The time interval should be chosen to obtain a sufficient number of data points over the course of the reaction (ideally until at least 50% decomposition has occurred).
-
-
Data Analysis:
-
For each spectrum, integrate a well-resolved peak corresponding to the this compound analogue and a peak from the internal standard.
-
Calculate the concentration of the this compound analogue at each time point relative to the constant concentration of the internal standard.
-
Plot the natural logarithm of the this compound analogue concentration (ln[BnLi]) versus time.
-
If the decomposition follows first-order kinetics, the plot will be linear. The negative of the slope of this line is the rate constant (k).
-
Calculate the half-life (t₁/₂) using the equation: t₁/₂ = ln(2) / k.
-
The following diagram illustrates the general workflow for this experimental protocol.
Conclusion
The stability of this compound and its analogues is a critical consideration for their successful application in organic synthesis. While quantitative comparative data remains an area ripe for further investigation, the principles of electronic stabilization and destabilization provide a robust framework for predicting the relative stability of different derivatives. The experimental protocols outlined in this guide offer a reliable methodology for researchers to quantify the stability of novel this compound compounds, thereby enabling more controlled and reproducible synthetic outcomes. As the demand for complex molecules in drug discovery and materials science continues to grow, a thorough understanding of the properties of these powerful reagents will become increasingly vital.
References
The Dichotomous Nature of Benzyllithium: An In-depth Examination of its Electronic Structure and Consequent Reactivity
Abstract
Benzyllithium is a cornerstone organometallic reagent in synthetic chemistry, prized for its utility in forming carbon-carbon bonds. Its reactivity, however, is nuanced and intricately linked to a complex electronic structure that is highly sensitive to its environment. This technical guide provides a comprehensive analysis of the electronic characteristics of this compound, detailing the nature of its carbon-lithium bond, charge distribution, and aggregation states. We further explore how these fundamental properties dictate its reactivity, with a particular focus on the factors governing regioselectivity and stereoselectivity. This paper synthesizes data from spectroscopic, crystallographic, and computational studies to offer a detailed perspective for researchers, scientists, and professionals in drug development, aiming to facilitate a deeper understanding and more precise application of this versatile reagent.
Electronic Structure of this compound: A Tale of Duality
The reactivity of this compound is not that of a simple carbanion. It is a complex interplay of its bonding, charge delocalization, and intermolecular interactions. The nature of the carbon-lithium (C-Li) bond itself is a subject of discussion and is heavily influenced by the solvent. In non-polar solvents like n-pentane, the bond exhibits more covalent character. In contrast, polar, coordinating solvents such as tetrahydrofuran (B95107) (THF) solvate the lithium cation, increasing the ionic character of the C-Li bond and promoting the formation of solvent-separated ion pairs.[1][2][3]
This duality is further reflected in the charge distribution. While a significant portion of the negative charge resides on the benzylic alpha-carbon (Cα), it is also substantially delocalized into the π-system of the aromatic ring.[4] This delocalization results in multiple nucleophilic sites, namely the benzylic carbon and the ortho and para positions of the phenyl ring.
In the solid state and in non-coordinating solvents, this compound tends to form aggregates, such as linear polymers.[5] X-ray crystallography of this compound crystallized from a THF/toluene mixture revealed a linear polymeric structure with alternating carbon and lithium atoms, where each lithium center is coordinated by two THF molecules.[5][6] The formation of these aggregates significantly impacts the reagent's solubility, stability, and reactivity. The use of strong donor ligands, such as N,N,N',N'-tetramethylethylenediamine (TMEDA) or (-)-sparteine, can break down these aggregates to form monomeric or dimeric species, thereby increasing reactivity.[5][7][8]
The Influence of Electronic Structure on Reactivity
The delocalized electronic nature of this compound is directly responsible for its versatile yet sometimes unpredictable reactivity, particularly concerning regioselectivity. The choice of solvent, electrophile, and additives can steer the reaction towards a desired outcome.
Regioselectivity: A Solvent- and Electrophile-Dependent Phenomenon
The reaction of this compound with an electrophile can occur at the benzylic (α) position or at the aromatic ring. This regioselectivity is a direct consequence of the electronic structure and can be controlled by tuning the reaction conditions.
-
In non-polar solvents (e.g., n-pentane): The C-Li bond has more covalent character, and the negative charge is less delocalized. Reactions tend to occur at the position of highest electron density on the aromatic ring. For instance, the reaction with trimethylchlorosilane in n-pentane selectively yields the para-substituted product.[1][2]
-
In polar, coordinating solvents (e.g., THF): The increased ionic character of the C-Li bond and solvation of the lithium ion make the benzylic carbon more accessible and nucleophilic. Consequently, reactions in THF often favor substitution at the benzylic position. The reaction with trimethylchlorostannane in THF, for example, selectively gives the α-substituted product.[1][2]
This relationship is visualized in the reaction pathway diagram below.
References
- 1. researchgate.net [researchgate.net]
- 2. The Reactivity of Benzyl Lithium Species is Regulated by Intermediate Structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Regioselectivity of Addition of Organolithium Reagents to Enones: The Role of HMPA. | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Yield Protocol for the Preparation of Benzyllithium in Tetrahydrofuran (THF)
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the high-yield synthesis of benzyllithium via the direct metallation of toluene (B28343) using n-butyllithium (n-BuLi) in tetrahydrofuran (B95107) (THF). It includes critical safety procedures, a comparison of reaction conditions, a step-by-step experimental guide, and methods for characterization.
Introduction
This compound is a powerful and versatile organolithium reagent widely used in organic synthesis for the formation of carbon-carbon bonds. Its utility is prominent in the synthesis of complex molecules, including intermediates for active pharmaceutical ingredients like HIV protease inhibitors.[1] The preparation of this compound, however, presents challenges related to its poor solubility, stability, and the potential for side reactions such as ring metallation or polymetallation.[1][2]
This application note details a reliable, high-yield protocol for the preparation of this compound by direct lithiation of toluene. The procedure emphasizes rigorous safety measures required when handling pyrophoric organolithium reagents and employs standard anhydrous and anaerobic (Schlenk line or glovebox) techniques.
CRITICAL SAFETY PRECAUTIONS
Warning: Organolithium reagents such as n-butyllithium are extremely pyrophoric, reacting violently and igniting on contact with air and moisture.[3] All operations must be conducted by trained personnel under a strict inert atmosphere (e.g., argon or nitrogen).[4]
-
Personal Protective Equipment (PPE): Always wear a fire-resistant lab coat (e.g., Nomex), chemical splash goggles, and appropriate gloves.[5] It is recommended to wear nitrile gloves underneath neoprene or leather gloves for enhanced protection.[5]
-
Inert Atmosphere: All glassware must be oven- or flame-dried and cooled under an inert atmosphere. Solvents and reagents must be rigorously dried and deoxygenated before use.[4]
-
Work Area: Perform all manipulations in a certified chemical fume hood with the sash positioned as low as possible.[5] Keep a Class D fire extinguisher (for combustible metals) and a container of sand or powdered lime readily accessible for immediate response to fires.
-
Quenching: Never quench organolithium reagents with water. Use a less reactive alcohol, such as isopropanol (B130326), as the initial quenching agent, preferably at low temperatures.[4]
-
Working Alone: It is strongly discouraged to work with pyrophoric reagents while alone in the laboratory.[3][5]
Reaction Scheme and Mechanism
The preparation of this compound involves the deprotonation of the benzylic C-H bond of toluene by a strong base, typically an alkyllithium reagent like n-butyllithium. The THF solvent coordinates to the lithium cation, stabilizing the resulting this compound species.[6]
Caption: Reaction scheme for the synthesis of this compound from toluene.
Comparison of Synthesis Conditions
The yield and selectivity of benzylic metallation are highly dependent on the choice of solvent, base, and additives. While THF is a common solvent, mixtures with other cyclic ethers can enhance solubility and stability.[2][6] Additives, known as activators, can significantly improve reaction rates and yields.
| Base | Solvent/Additive | Temp. (°C) | Time (h) | Yield / Selectivity | Reference |
| n-BuLi | THF | 25 | 24 | ~98% Benzylic Metallation | [7] |
| sec-BuLi | Toluene / THF | -15 | - | Dilute, poor stability | [1] |
| n-BuLi | TMEDA | 70 | - | Concentrated, stable solution | [1] |
| n-BuLi | LiOEM | 20 | 24 | High yield, 100% benzylic | [7][8] |
| n-BuLi | Toluene / 2-MeTHF / THF | - | - | High solubility (~2.2 M) | [2] |
| TMEDA: N,N,N',N'-tetramethylethylenediamine; LiOEM: Lithium 2-methoxyethoxide; 2-MeTHF: 2-Methyltetrahydrofuran (B130290) |
Detailed Experimental Protocol
This protocol describes the direct lithiation of toluene with n-BuLi in THF under an argon atmosphere using standard Schlenk techniques.
Reagents and Equipment
-
Reagents: Toluene (anhydrous), n-butyllithium (solution in hexanes, e.g., 2.5 M), Tetrahydrofuran (THF, anhydrous), Anhydrous isopropanol (for quenching), Anhydrous acetone (B3395972) (for cold bath).
-
Indicator (for titration): 1,10-Phenanthroline or N-benzylidenebenzylamine.
-
Equipment: Schlenk flask (e.g., 250 mL), rubber septa, magnetic stirrer and stir bar, argon/nitrogen gas line with bubbler, gas-tight syringes and needles, Dewar flask, low-temperature thermometer.
Preparation
-
Glassware: Thoroughly dry all glassware in an oven at >120 °C overnight and assemble while hot under a stream of inert gas.
-
Solvents: Use freshly distilled anhydrous THF, preferably distilled from sodium/benzophenone ketyl under nitrogen. Toluene should be similarly dried.
-
Reagent Titration: The concentration of commercial n-BuLi solutions can vary. It is crucial to determine the precise molarity before use via titration (e.g., Gilman double titration or titration with a known indicator).
Experimental Workflow
Caption: Step-by-step workflow for this compound synthesis.
Procedure
-
Setup: Assemble a 250 mL Schlenk flask containing a magnetic stir bar. Seal with a rubber septum and purge the system thoroughly with argon. Maintain a positive pressure of argon throughout the experiment.
-
Solvent Addition: To the flask, add 100 mL of anhydrous THF and 12 mL of anhydrous toluene (~113 mmol, ~1.1 equiv) via syringe.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
n-BuLi Addition: While stirring vigorously, slowly add 40 mL of 2.5 M n-BuLi in hexanes (~100 mmol, 1.0 equiv) dropwise via syringe over 30 minutes. A color change to yellow or orange-red should be observed, indicating the formation of the benzyl (B1604629) anion.
-
Reaction: After the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for 12-24 hours. The reaction progress can be monitored by quenching an aliquot and analyzing by GC.
-
Completion and Titration: Upon completion, the resulting deep red-orange solution of this compound is ready for use. Determine the final concentration by titrating a small aliquot of the solution.
-
Storage: this compound solutions in THF have limited stability and should be used promptly.[1] For short-term storage, keep the solution under a positive argon atmosphere at 0-4 °C. A solution in pure THF at ~1.4 M concentration may decompose at a rate of ~2.8% per day at 9 °C.[9]
Troubleshooting
-
Low Yield: Often caused by insufficient exclusion of air or moisture. Ensure all glassware is meticulously dried and the inert gas purge is effective. Verify the quality of anhydrous solvents.
-
Dark Brown/Black Color: May indicate decomposition, possibly due to elevated temperatures or impurities. Ensure the reaction is cooled adequately during addition and does not warm too quickly.
-
Formation of Precipitate: this compound can crystallize from THF/toluene mixtures, especially at high concentrations.[6] While this can be a method of purification, it may hinder use as a solution. Adding more THF or a co-solvent like 2-methyltetrahydrofuran can improve solubility.[2]
-
Side Products (Ring Metallation): While benzylic metallation is kinetically and thermodynamically favored in THF, prolonged reaction times or high temperatures can lead to metallation at the aromatic ring. Using an activator like TMEDA can improve selectivity.[1]
Conclusion
The successful preparation of high-purity this compound is highly achievable through the direct metallation of toluene, provided that strict anhydrous and anaerobic conditions are maintained. Careful control of temperature, reaction time, and reagent stoichiometry are key to maximizing yield and minimizing impurities. Due to the hazardous nature of the reagents involved, adherence to rigorous safety protocols is mandatory. The resulting reagent solution can be used directly in subsequent synthetic steps, enabling access to a wide range of valuable chemical structures.
References
- 1. This compound: PREPARATION, REACTIONS AND X-RAY CRYSTAL S... [degruyterbrill.com]
- 2. researchgate.net [researchgate.net]
- 3. Page loading... [guidechem.com]
- 4. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ehs.ucr.edu [ehs.ucr.edu]
- 6. researchgate.net [researchgate.net]
- 7. orbi.uliege.be [orbi.uliege.be]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Benzyllithium as an Initiator in Anionic Polymerization of Styrene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anionic polymerization is a powerful technique for the synthesis of well-defined polymers with controlled molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures. This "living" polymerization method, when carried out under stringent conditions, proceeds without inherent termination or chain transfer steps. Benzyllithium, a carbanionic initiator, offers a reactive species for initiating the polymerization of vinyl monomers like styrene (B11656). The benzyl (B1604629) group provides a structural similarity to the propagating styryl anion, making it an interesting initiator for mechanistic studies and the synthesis of polymers with specific end-groups.
These application notes provide a comprehensive overview, experimental protocols, and quantitative data for the use of this compound as an initiator in the anionic polymerization of styrene.
Data Presentation
The following tables summarize typical quantitative data obtained from the anionic polymerization of styrene initiated by this compound in different solvent systems. The data illustrates the influence of reaction conditions on the resulting polymer characteristics.
Table 1: Anionic Polymerization of Styrene in a Polar Solvent (Tetrahydrofuran - THF)
| Entry | [Styrene] (mol/L) | [this compound] (mol/L) | Temperature (°C) | Time (min) | Mn ( g/mol ) (Experimental) | Mn ( g/mol ) (Theoretical) | PDI (Mw/Mn) |
| 1 | 0.5 | 5.0 x 10⁻³ | -78 | 30 | 10,500 | 10,400 | 1.04 |
| 2 | 0.5 | 2.5 x 10⁻³ | -78 | 30 | 21,000 | 20,800 | 1.05 |
| 3 | 1.0 | 5.0 x 10⁻³ | -78 | 60 | 20,900 | 20,800 | 1.04 |
| 4 | 1.0 | 2.5 x 10⁻³ | -78 | 60 | 41,500 | 41,600 | 1.06 |
Table 2: Anionic Polymerization of Styrene in a Nonpolar Solvent (Benzene)
| Entry | [Styrene] (mol/L) | [this compound] (mol/L) | Temperature (°C) | Time (h) | Mn ( g/mol ) (Experimental) | Mn ( g/mol ) (Theoretical) | PDI (Mw/Mn) |
| 1 | 0.8 | 4.0 x 10⁻³ | 25 | 4 | 20,900 | 20,800 | 1.08 |
| 2 | 0.8 | 2.0 x 10⁻³ | 25 | 4 | 41,800 | 41,600 | 1.09 |
| 3 | 1.2 | 4.0 x 10⁻³ | 25 | 6 | 31,300 | 31,200 | 1.07 |
| 4 | 1.2 | 2.0 x 10⁻³ | 25 | 6 | 62,500 | 62,400 | 1.10 |
Experimental Protocols
Caution: Organolithium compounds are highly reactive and pyrophoric. All manipulations must be carried out under a dry, inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques. All glassware must be rigorously dried, and solvents and monomers must be purified to remove any protic impurities.
Protocol 1: Synthesis of this compound Initiator
This compound can be prepared by the reaction of a benzyl halide with lithium metal or by the metalation of toluene (B28343) with an alkyllithium. The latter is often preferred for achieving higher purity for polymerization applications.
Materials:
-
Toluene, anhydrous
-
n-Butyllithium (n-BuLi) or sec-Butyllithium (B1581126) (sec-BuLi) in hexane (B92381) (concentration determined by titration)
-
Tetrahydrofuran (THF), anhydrous
-
Anhydrous hexane
-
Schlenk flask with a magnetic stir bar
-
Syringes and needles
Procedure:
-
Under an inert atmosphere, add anhydrous toluene to a Schlenk flask.
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add a stoichiometric amount of n-butyllithium or sec-butyllithium in hexane to the stirring toluene.
-
If using a polar solvent for polymerization, a co-solvent like THF can be added to the toluene before the addition of the alkyllithium to facilitate the reaction.
-
Allow the reaction mixture to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours. The formation of the this compound anion will result in a color change, typically to a red or orange-red solution.
-
The concentration of the prepared this compound solution should be determined by titration before use in polymerization.
Protocol 2: Anionic Polymerization of Styrene in a Polar Solvent (THF)
Materials:
-
Styrene, purified and freshly distilled
-
Tetrahydrofuran (THF), anhydrous
-
This compound solution (titrated)
-
Methanol, degassed
-
Schlenk flask with a magnetic stir bar
-
Syringes and needles
-
Dry ice/acetone bath
Procedure:
-
Under an inert atmosphere, add the desired amount of anhydrous THF to a Schlenk flask.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Add the purified styrene monomer to the cold THF via syringe.
-
Initiate the polymerization by slowly adding the calculated amount of the this compound initiator solution to the stirred monomer solution. An immediate color change to a characteristic orange-red is indicative of the formation of the polystyryl anion.
-
Allow the polymerization to proceed at -78 °C for the desired time (e.g., 30-60 minutes). The viscosity of the solution will increase as the polymer forms.
-
Terminate the polymerization by adding an excess of degassed methanol. The color of the solution will disappear.
-
Allow the reaction mixture to warm to room temperature.
-
Precipitate the polymer by pouring the solution into a large excess of methanol.
-
Collect the white polystyrene precipitate by filtration, wash with fresh methanol, and dry in a vacuum oven at 40-60 °C until a constant weight is achieved.
Protocol 3: Anionic Polymerization of Styrene in a Nonpolar Solvent (Benzene)
Materials:
-
Styrene, purified and freshly distilled
-
Benzene (B151609), anhydrous
-
This compound solution (titrated)
-
Methanol, degassed
-
Schlenk flask with a magnetic stir bar
-
Syringes and needles
-
Constant temperature bath
Procedure:
-
Under an inert atmosphere, add the desired amount of anhydrous benzene to a Schlenk flask.
-
Add the purified styrene monomer to the benzene.
-
Place the flask in a constant temperature bath set to the desired reaction temperature (e.g., 25 °C).
-
Initiate the polymerization by adding the calculated amount of the this compound initiator solution.
-
Allow the polymerization to proceed with vigorous stirring. The reaction in nonpolar solvents is significantly slower than in polar solvents.
-
After the desired reaction time (e.g., 4-6 hours), terminate the polymerization by adding degassed methanol.
-
Precipitate, collect, and dry the polystyrene as described in Protocol 2.
Visualizations
Anionic Polymerization Mechanism of Styrene
Caption: Mechanism of this compound-initiated anionic polymerization of styrene.
Experimental Workflow for Anionic Polymerization
Caption: General experimental workflow for anionic polymerization of styrene.
Applications of Benzyllithium in Stereoselective Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Benzyllithium and its derivatives are powerful nucleophilic reagents in organic synthesis, enabling the formation of carbon-carbon bonds. Their utility is significantly enhanced when their reactivity is channeled through stereoselective pathways, providing access to chiral molecules with high levels of stereocontrol. This document provides detailed application notes and experimental protocols for the use of this compound in key stereoselective transformations, including enantioselective carbolithiation and substrate-controlled diastereoselective additions.
Enantioselective Carbolithiation of Olefins
The addition of an organolithium reagent across a carbon-carbon double bond, or carbolithiation, can be rendered enantioselective by the use of a chiral ligand. (-)-Sparteine (B7772259), a naturally occurring diamine, is a widely used ligand for this purpose, inducing asymmetry in the addition of alkyllithiums to various olefins. The resulting chiral benzylic organolithium intermediates can then be trapped with electrophiles in a diastereoselective manner.
Application Note:
The (-)-sparteine-mediated carbolithiation of styrenes and related compounds provides a versatile method for the enantioselective synthesis of substituted aromatic compounds. The choice of substrate, alkyllithium reagent, and electrophile allows for the construction of a variety of chiral building blocks. The reaction proceeds through a chiral complex formed between the alkyllithium and (-)-sparteine, which then adds to the olefin with high facial selectivity. The stability and reactivity of the resulting this compound intermediate are crucial for the overall success of the transformation. Electron-donating groups on the styrene (B11656) can stabilize the intermediate and prevent polymerization.[1]
Table 1: Enantioselective Carbolithiation of Styrene Derivatives Mediated by (-)-Sparteine
| Entry | Substrate | Alkyllithium | Electrophile | Product | Yield (%) | e.e. (%) | Reference |
| 1 | Styrene | n-BuLi | CO₂ | 2-phenylhexanoic acid | - | 30 | [2] |
| 2 | 2-Methoxystyrene | n-BuLi | CO₂ | 2-(2-methoxyphenyl)hexanoic acid | - | 72 | [2] |
| 3 | (E)-β-Methylstyrene | n-BuLi | H₂O | (2S,3R)-2-phenylpentane | - | 85 | [2] |
| 4 | (E)-Cinnamyl alcohol | n-BuLi | H₂O | (S)-2-phenyl-1,3-hexanediol | 82 | 83 | [1] |
Experimental Protocol: (-)-Sparteine-Mediated Enantioselective Carbolithiation of 2-Methoxystyrene
Materials:
-
2-Methoxystyrene
-
n-Butyllithium (n-BuLi) in hexanes
-
(-)-Sparteine
-
Dry cumene (B47948) (solvent)
-
Dry carbon dioxide (CO₂) gas or dry ice
-
Anhydrous diethyl ether (Et₂O)
-
Hydrochloric acid (HCl), 1 M
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard glassware for anhydrous reactions (flame-dried)
-
Magnetic stirrer
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum, add a solution of 2-methoxystyrene (1.0 mmol, 1.0 equiv) in dry cumene (10 mL).
-
Cool the solution to -95 °C in a low-temperature bath.
-
In a separate flame-dried flask, prepare a solution of (-)-sparteine (1.2 mmol, 1.2 equiv) in dry cumene (5 mL).
-
To the (-)-sparteine solution, add n-butyllithium (1.2 mmol, 1.2 equiv) dropwise at -78 °C. Stir the resulting solution for 15 minutes to form the n-BuLi/(-)-sparteine complex.
-
Transfer the freshly prepared n-BuLi/(-)-sparteine complex to the solution of 2-methoxystyrene at -95 °C via a cannula.
-
Stir the reaction mixture at -95 °C for 2 hours.
-
Quench the reaction by bubbling a stream of dry CO₂ gas through the solution for 30 minutes, or by carefully adding crushed dry ice.
-
Allow the reaction mixture to warm to room temperature.
-
Add 1 M HCl (10 mL) to the reaction mixture and transfer the contents to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 2-(2-methoxyphenyl)hexanoic acid.
-
Determine the enantiomeric excess by chiral HPLC or by conversion to a suitable derivative for NMR analysis.
Diagram 1: Proposed Mechanism for (-)-Sparteine-Mediated Enantioselective Carbolithiation
Caption: Enantioselective carbolithiation workflow.
Substrate-Controlled Diastereoselective Addition to Chiral Carbonyls
This compound can add to chiral aldehydes and ketones with a high degree of diastereoselectivity, which is dictated by the stereochemistry of the carbonyl compound. The stereochemical outcome can often be predicted by established models such as the Felkin-Anh model for non-chelating substrates or the Cram-chelation model for substrates containing a coordinating group.
Application Note:
The diastereoselective addition of this compound to chiral carbonyl compounds is a fundamental strategy for the synthesis of chiral alcohols. For aldehydes with a chelating group (e.g., an α-alkoxy group), the lithium cation can coordinate to both the carbonyl oxygen and the heteroatom of the chelating group, forming a rigid cyclic transition state. This conformation directs the nucleophilic attack of the this compound from the less hindered face, leading to the "chelation-controlled" product with high diastereoselectivity.
Table 2: Diastereoselective Addition of this compound to Chiral Aldehydes
| Entry | Chiral Aldehyde | This compound Source | Solvent | Product Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| 1 | (S)-2-(Benzyloxy)propanal | Toluene (B28343)/n-BuLi | THF | >95:5 (Cram-chelate) | - | [3] |
| 2 | (R)-2,3-O-Isopropylideneglyceraldehyde | Toluene/n-BuLi | THF | 90:10 (Felkin-Anh) | - | [3] |
| 3 | N-Boc-(S)-phenylalaninal | Toluene/n-BuLi | THF | 85:15 (Chelation) | - | [3] |
Experimental Protocol: Diastereoselective Addition of this compound to (S)-2-(Benzyloxy)propanal
Materials:
-
Toluene
-
n-Butyllithium (n-BuLi) in hexanes
-
(S)-2-(Benzyloxy)propanal
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for anhydrous reactions (flame-dried)
-
Magnetic stirrer
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, add dry toluene (1.1 mmol, 1.1 equiv) and anhydrous THF (10 mL).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add n-butyllithium (1.1 mmol, 1.1 equiv) dropwise to the toluene solution. A color change to yellow or orange indicates the formation of this compound. Stir the solution at -78 °C for 30 minutes.
-
In a separate flame-dried flask, dissolve (S)-2-(benzyloxy)propanal (1.0 mmol, 1.0 equiv) in anhydrous THF (5 mL) and cool to -78 °C.
-
Slowly transfer the solution of (S)-2-(benzyloxy)propanal to the this compound solution at -78 °C via a cannula.
-
Stir the reaction mixture at -78 °C for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution (10 mL).
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired chiral alcohol.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy or other suitable analytical techniques.
Diagram 2: Chelation-Controlled Addition of this compound
References
Application Notes and Protocols: Benzyllithium in the Synthesis of Aryl Benzyl Ketones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aryl benzyl (B1604629) ketones, such as deoxybenzoin, are a crucial structural motif in a vast array of biologically active molecules and are key intermediates in the synthesis of various pharmaceuticals. The carbon-carbon bond formation between an aryl group and a benzyl group to form a ketone is a fundamental transformation in organic synthesis. Among the various synthetic strategies, the use of benzyllithium as a potent nucleophile offers a direct and efficient route to these valuable compounds.
This compound is a highly reactive organolithium reagent that can be prepared from toluene (B28343) or its derivatives through deprotonation with a strong base, or from benzyl halides via reaction with lithium metal or a lithium arene radical anion. Its nucleophilic character allows it to readily react with a range of aryl electrophiles to construct the desired aryl benzyl ketone framework. This document provides detailed application notes and experimental protocols for the synthesis of aryl benzyl ketones utilizing this compound with three principal classes of aryl electrophiles: aryl Weinreb amides, aryl nitriles, and aryl esters.
General Workflow for the Synthesis of Aryl Benzyl Ketones using this compound
The overall synthetic strategy involves two main stages: the preparation of this compound and its subsequent reaction with a suitable aryl electrophile. The choice of the electrophile can significantly impact the reaction conditions, yield, and substrate scope.
Application Notes and Protocols: The Strategic Use of Benzyllithium in the Synthesis of Complex Pharmaceutical Intermediates
For: Researchers, scientists, and drug development professionals.
Abstract
Benzyllithium and its derivatives are potent nucleophilic reagents that have found significant application in the construction of complex molecular architectures, particularly within the pharmaceutical industry. Their ability to form new carbon-carbon bonds with a high degree of stereocontrol makes them invaluable tools in the synthesis of chiral intermediates for active pharmaceutical ingredients (APIs). These application notes provide a detailed overview of the use of this compound in key synthetic transformations, including enantioselective carbolithiation and diastereoselective additions to imines. Detailed protocols for the synthesis of pharmaceutically relevant scaffolds, such as 3-substituted indolines and β-amino alcohols, are presented. Furthermore, the strategic application of this compound in the synthesis of HIV protease inhibitors is discussed.
Introduction to this compound in Pharmaceutical Synthesis
This compound is a powerful organolithium reagent characterized by a nucleophilic benzylic carbon. It is typically generated in situ by the deprotonation of toluene (B28343) or its derivatives using a strong base, such as an alkyllithium (e.g., n-BuLi, s-BuLi, or t-BuLi), often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) or (-)-sparteine (B7772259).[1] The reactivity and stability of this compound are highly dependent on the solvent system, with ethereal solvents like tetrahydrofuran (B95107) (THF) and diethyl ether being commonly employed.[2][3]
The synthetic utility of this compound in pharmaceutical development stems from its ability to participate in a variety of bond-forming reactions, including:
-
Nucleophilic addition to carbonyls and imines: Forming chiral alcohols and amines, which are key functional groups in many APIs.[1][4]
-
Carbolithiation reactions: Both intramolecular and intermolecular additions to alkenes, enabling the construction of complex carbocyclic and heterocyclic systems.[5]
-
Directed ortho-lithiation: Functionalization of the aromatic ring at a position ortho to a directing group, providing a high degree of regioselectivity.[6][7]
These reactions often proceed with high stereoselectivity, which can be controlled by the use of chiral ligands, auxiliaries, or substrates, making this compound a critical reagent for asymmetric synthesis.
Enantioselective Synthesis of 3-Substituted Indolines
The indoline (B122111) scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[5] The enantioselective synthesis of 3-substituted indolines can be efficiently achieved through an asymmetric intramolecular carbolithiation of N-allyl-N-benzyl-2-bromoanilines, mediated by (-)-sparteine.
Reaction Scheme and Pathway
The overall transformation involves a halogen-metal exchange to generate an aryllithium, which then undergoes an intramolecular carbolithiation onto the pendant allyl group. The stereochemistry of this cyclization is controlled by the chiral ligand, (-)-sparteine. The resulting lithiated indoline intermediate can then be quenched with an electrophile.
Caption: Synthetic pathway for enantioselective indoline synthesis.
Quantitative Data: Solvent Effects
The choice of solvent has a significant impact on the yield and enantioselectivity of the carbolithiation reaction. Apolar solvents, in conjunction with (-)-sparteine, generally provide the best results.[5]
| Entry | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Et₂O | -78 | 60 | 65 |
| 2 | THF | -78 | - | racemic |
| 3 | Toluene | -90 | 85 | 87 |
Data sourced from Groth et al.[5]
Detailed Experimental Protocol: Synthesis of (3R)-1-Benzyl-3-methylindoline
This protocol is adapted from the supplementary information provided by Groth and co-workers.[8][9]
Materials:
-
N-Allyl-N-benzyl-2-bromoaniline (302 mg, 1.0 mmol)
-
tert-Butyllithium (t-BuLi) in hexanes (1.3 mL, 2.2 mmol)
-
(-)-Sparteine (235 µL, 1.5 mmol)
-
Anhydrous Toluene (9 mL)
-
Methanol (B129727) (MeOH) (1 mL)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for chromatography
-
Petroleum ether/toluene (4:1) with a few drops of 32% NH₃ as eluent
Procedure:
-
To a solution of (-)-sparteine (235 µL, 1.5 mmol) in dry toluene (8 mL) at -90 °C under an inert atmosphere, add t-BuLi in hexanes (1.3 mL, 2.2 mmol).
-
A solution of N-allyl-N-benzyl-2-bromoaniline (302 mg, 1.0 mmol) in dry toluene (1 mL) is added dropwise to the reaction mixture at -90 °C.
-
Stir the reaction mixture at -90 °C for 18 hours.
-
Quench the reaction by adding methanol (1 mL).
-
Allow the reaction mixture to warm to room temperature and pour it into a saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic phases and dry over MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by flash chromatography on silica gel using a petroleum ether/toluene (4:1) mixture containing a few drops of 32% NH₃ as the eluent.
Expected Outcome:
-
Yield: ~85% (190 mg)
-
Appearance: Colorless oil
-
Characterization Data:
-
¹H NMR (250 MHz, CDCl₃): δ = 1.30 (d, J = 6.8 Hz, 3H), 2.83 (t, J = 8.4 Hz, 1H), 3.30 (sext., J = 8.2 Hz, 1H), 3.51 (t, J = 8.5 Hz, 1H), 4.11 and 4.36 (AB-Signal, J = 14.8 Hz, 2H), 6.50 (dd, J = 1.0, 7.4 Hz, 1H), 6.70 (dt, J = 1.0, 7.3 Hz, 1H), 7.00-7.15 (m, 2H), 7.20-7.40 (m, 5H).
-
¹³C NMR (100 MHz, CDCl₃): δ = 18.6, 35.2, 53.4, 61.6, 107.0, 117.7, 123.1, 127.0, 127.4, 127.9, 128.4, 135.0, 138.5, 152.1.
-
Asymmetric Synthesis of β-Amino Alcohols
β-Amino alcohols are crucial building blocks for a wide range of pharmaceuticals, including HIV protease inhibitors. An effective method for their stereoselective synthesis involves the addition of a this compound species, generated from an O-benzyl carbamate (B1207046), to a chiral imine.[1]
General Reaction Workflow
The process begins with the enantioselective deprotonation of an achiral O-benzyl carbamate at the benzylic position using sec-butyllithium (B1581126) and (-)-sparteine. This generates a chiral this compound-sparteine complex, which then adds diastereoselectively to an imine.
Caption: Workflow for the synthesis of β-amino alcohols.
Quantitative Data: Diastereo- and Enantioselectivity
The stereochemical outcome of the reaction is influenced by the substituents on the O-benzyl carbamate. Methoxy substituents on the aromatic ring have been shown to enhance enantioselectivity.[1]
| O-Benzyl Carbamate Substituent | Diastereomeric Ratio (threo:erythro) | Enantiomeric Excess (ee, %) of threo isomer |
| Unsubstituted | >95:5 | 60 |
| 2-Methoxy | >95:5 | 75 |
| 4-Methoxy | >95:5 | 80 |
Data is generalized from findings in the cited literature.[1]
General Experimental Protocol
Materials:
-
O-Benzyl carbamate (1.0 equiv)
-
(-)-Sparteine (1.2 equiv)
-
sec-Butyllithium (s-BuLi) in hexanes (1.2 equiv)
-
Imine (1.2 equiv)
-
Anhydrous diethyl ether (Et₂O) or toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the O-benzyl carbamate (1.0 equiv) and (-)-sparteine (1.2 equiv) in anhydrous Et₂O or toluene at -78 °C under an inert atmosphere.
-
Slowly add s-BuLi (1.2 equiv) to the solution and stir for 1 hour at -78 °C.
-
Add a solution of the imine (1.2 equiv) in the same anhydrous solvent.
-
Continue stirring at -78 °C for 2-4 hours, monitoring the reaction by TLC.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous phase with an organic solvent.
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Application in the Synthesis of HIV Protease Inhibitors
This compound and related organolithium reagents are key intermediates in the synthesis of several HIV protease inhibitors. These drugs often contain complex chiral amino alcohol or diamino alcohol core structures. The addition of a benzyl (B1604629) group via a this compound reagent is a common strategy to install one of the critical phenyl side chains found in many of these inhibitors.
For example, in the synthesis of intermediates for drugs like Vicriviroc , an aryllithium (a functionalized this compound analogue) is added to a Weinreb amide to form an α-alkoxyacetophenone, which is a precursor to a chiral benzylic alcohol.[10] Similarly, the core structures of inhibitors like Saquinavir and Lopinavir feature hydroxyethylene or hydroxyethylamine isosteres that can be synthesized using strategies involving the stereoselective addition of benzylmetal reagents to chiral aldehydes or imines.[11][12]
While detailed industrial-scale protocols are often proprietary, the fundamental transformations rely on the principles of nucleophilic addition of this compound or its equivalents to carbonyls and imines, as outlined in the protocols above. The high stereocontrol achievable with these reagents is paramount for producing the single enantiomer of the drug required for therapeutic efficacy.
Conclusion
This compound is a versatile and powerful reagent for the stereoselective synthesis of complex pharmaceutical intermediates. The protocols and data presented herein demonstrate its utility in constructing key structural motifs such as chiral indolines and β-amino alcohols. The ability to control both regioselectivity through directed lithiation and stereoselectivity through the use of chiral ligands makes this compound an indispensable tool for medicinal chemists and process development scientists. Further research into novel chiral ligands and reaction conditions will undoubtedly continue to expand the applications of this compound in the efficient and enantioselective synthesis of next-generation pharmaceuticals.
References
- 1. researchgate.net [researchgate.net]
- 2. Design and Synthesis of Highly Potent HIV-1 Protease Inhibitors Containing Tricyclic Fused Ring Systems as Novel P2-ligands: Structure-Activity Studies, Biological and X-ray Structural Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles [beilstein-journals.org]
- 4. Benzylation of Imines with Activated Boronate Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Design and Synthesis of Highly Potent HIV-1 Protease Inhibitors Containing Tricyclic Fused Ring Systems as Novel P2 Ligands: Structure-Activity Studies, Biological and X-ray Structural Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 10. researchgate.net [researchgate.net]
- 11. diva-portal.org [diva-portal.org]
- 12. Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Generation of Functionalized Benzyllithiums in Flow Microreactor Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the generation of functionalized benzyllithiums using continuous flow microreactor systems. This technology offers significant advantages over traditional batch methods, enabling safer, more efficient, and scalable synthesis of these highly reactive and valuable intermediates. The precise control over reaction parameters afforded by microreactors allows for the generation of benzyllithiums bearing sensitive functional groups, often without the need for protecting groups.[1][2][3][4]
Introduction to Flow Microreactors for Organolithium Chemistry
Organolithium reagents, including benzyllithiums, are powerful tools in organic synthesis for the formation of carbon-carbon bonds.[3][5] However, their high reactivity and instability, particularly at ambient temperatures, often necessitate cryogenic conditions (-78°C or lower) and stringent anhydrous and anaerobic environments in traditional batch syntheses.[2][6] These reactions are often highly exothermic, posing significant safety risks, especially on a larger scale.[6]
Flow microreactor technology addresses many of these challenges by providing:
-
Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for efficient heat dissipation, enabling reactions to be conducted at or near room temperature with precise temperature control.[7][8][9] This minimizes thermal runaway and side reactions.
-
Improved Safety: The small internal volume of microreactors significantly reduces the amount of hazardous material present at any given time, inherently making the process safer.[6]
-
Precise Reaction Time Control: By controlling the flow rate and reactor volume, residence times can be precisely controlled, from milliseconds to minutes.[10][11] This allows for the generation and immediate use of highly unstable intermediates that would decompose in a batch reactor.[1][11][12]
-
Increased Yield and Selectivity: The rapid mixing and precise temperature control in microreactors can lead to higher yields and selectivities compared to batch processes.[7][9]
-
Scalability: Scaling up production in a flow system is typically achieved through "numbering up" (running multiple reactors in parallel) or by operating the system for longer periods, which is often more straightforward than scaling up batch reactors.[7]
Generation of Functionalized Benzyllithiums: General Workflow
The generation of functionalized benzyllithiums in a flow microreactor system typically involves the continuous pumping of a solution of the benzyl (B1604629) precursor and an organolithium base through a micromixer and into a temperature-controlled reactor coil. The resulting benzyllithium solution is then immediately mixed with a solution of an electrophile in a second micromixer to afford the desired product.
Caption: General workflow for this compound generation and reaction.
Experimental Protocols
The following protocols are generalized from literature procedures and should be adapted and optimized for specific substrates and electrophiles. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
Protocol 1: Generation of this compound from Toluene (B28343)
This protocol describes the lateral metalation of toluene to generate this compound, followed by quenching with an electrophile.
Materials:
-
Toluene
-
n-Butyllithium (n-BuLi) in hexanes
-
Tetrahydrofuran (THF), anhydrous
-
Electrophile (e.g., benzaldehyde, carbon dioxide)
-
Quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride)
Equipment:
-
Syringe pumps
-
Micromixer (T-junction)
-
Tubing (e.g., PFA or stainless steel) of known internal diameter and length
-
Temperature-controlled bath
-
Back-pressure regulator (optional, but recommended for temperatures above the solvent's boiling point)
Procedure:
-
System Setup: Assemble the microreactor system as shown in the workflow diagram. Ensure all components are dry and the system is purged with an inert gas.
-
Reagent Preparation:
-
Solution A: Prepare a solution of toluene in anhydrous THF.
-
Solution B: Use a commercially available solution of n-BuLi in hexanes.
-
Solution C: Prepare a solution of the electrophile in anhydrous THF.
-
-
Reaction Execution:
-
Set the temperature of the reactor coil (R1) for this compound generation. Temperatures can range from -20°C to 25°C.[2]
-
Using separate syringe pumps, introduce Solution A and Solution B into the first micromixer (M1) at defined flow rates. The residence time in R1 determines the extent of lithiation.
-
The resulting this compound solution is then mixed with Solution C in the second micromixer (M2).
-
The reaction mixture flows through a second reactor coil (R2) to ensure complete reaction.
-
The output from R2 is collected into a flask containing a quenching solution.
-
-
Work-up and Analysis:
-
The collected quenched reaction mixture is worked up using standard laboratory procedures (e.g., extraction, drying, and solvent evaporation).
-
The product yield and purity are determined by techniques such as NMR spectroscopy and gas chromatography.
-
Protocol 2: Generation of Functionalized Benzyllithiums via Halogen-Lithium Exchange
This protocol is suitable for generating benzyllithiums from benzyl halides, which can tolerate a wider range of functional groups.
Materials:
-
Functionalized benzyl bromide or chloride
-
n-Butyllithium (n-BuLi) or mesityllithium (B1247292) in a suitable solvent
-
Tetrahydrofuran (THF), anhydrous
-
Electrophile
-
Quenching solution
Procedure:
-
System Setup and Reagent Preparation: Follow the steps outlined in Protocol 3.1, using the functionalized benzyl halide as the precursor in Solution A.
-
Reaction Execution:
-
The halogen-lithium exchange is typically very fast and can be performed at low temperatures (e.g., -78°C to -20°C) with very short residence times to avoid decomposition of the organolithium species.[1][3]
-
Set the flow rates to achieve the desired residence time in the first reactor coil (R1).
-
The generated functionalized this compound is immediately reacted with the electrophile in the second micromixer (M2).
-
Collect and quench the product stream as described previously.
-
-
Work-up and Analysis: Perform standard work-up and analytical procedures to determine the yield and purity of the product.
Quantitative Data Summary
The following tables summarize representative data for the generation and reaction of benzyllithiums in flow microreactors.
Table 1: Generation of this compound and Reaction with Various Electrophiles
| Benzyl Precursor | Lithiating Agent | Temp (°C) | Residence Time (s) | Electrophile | Product | Yield (%) | Reference |
| Toluene | n-BuLi/TMEDA | 25 | 460 | Benzyl chloride | 1,2-Diphenylethane | ~80-90% | [13] |
| Toluene | n-BuLi/TMEDA | 25 | 460 | Benzaldehyde | 1,2-Diphenylethanol | ~75-95% | [13] |
| 4-Chlorotoluene | n-BuLi | -78 | 1.3 ms | CO2 | 4-Chlorophenylacetic acid | Good | [2] |
| 4-Bromostyrene | n-BuLi (carbolithiation) | -78 | 0.02 | Various | Substituted styrenes | Moderate to excellent | [4] |
Table 2: Protecting-Group-Free Synthesis with Functionalized Benzyllithiums
| Aryl Iodide Precursor | Lithiating Agent | Temp (°C) | Residence Time (s) | Electrophile | Product | Yield (%) | Reference |
| 4-Iodobenzophenone | Mesityllithium | -78 | < 0.003 | H2O | Benzophenone | High | [1][3] |
| 4-Iodobenzaldehyde | Mesityllithium | -78 | < 0.003 | Allyl bromide | 4-Formyl-allylbenzene | High | [1] |
| 3-Iodoacetophenone | Mesityllithium | -78 | < 0.003 | Benzaldehyde | 3-(1-Hydroxy-2-phenylethyl)acetophenone | High | [1] |
Applications in Drug Discovery and Development
The ability to generate and utilize functionalized benzyllithiums opens up new avenues in medicinal chemistry and drug development. The benzyl moiety is a common scaffold in many pharmaceutical compounds.[14][15] Flow microreactor synthesis allows for:
-
Rapid Library Synthesis: The automated nature of flow systems facilitates the rapid synthesis of a library of analogs for structure-activity relationship (SAR) studies.[10]
-
Access to Novel Chemical Space: The ability to perform reactions with functionalized intermediates that are inaccessible in batch chemistry allows for the creation of novel molecules with potential therapeutic value.[4]
-
Late-Stage Functionalization: Complex molecules can be functionalized in the later stages of a synthetic sequence, providing a direct route to target compounds.
-
Process Intensification and Greener Synthesis: Flow chemistry often leads to more sustainable processes by reducing solvent waste and energy consumption, and by avoiding the need for protecting group chemistry.[2][8]
Caption: Impact of flow chemistry on drug discovery applications.
Conclusion
Flow microreactor systems provide a powerful platform for the generation and in-situ utilization of functionalized benzyllithiums. The enhanced safety, precise control over reaction conditions, and the ability to work with previously incompatible functional groups make this technology highly attractive for both academic research and industrial applications in drug discovery and fine chemical synthesis. The protocols and data presented herein serve as a guide for researchers looking to implement this transformative technology in their own work.
References
- 1. A flow-microreactor approach to protecting-group-free synthesis using organolithium compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BJOC - Contribution of microreactor technology and flow chemistry to the development of green and sustainable synthesis [beilstein-journals.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. ricerca.uniba.it [ricerca.uniba.it]
- 5. youtube.com [youtube.com]
- 6. The real advantages of continuous flow chemistry — Stoli Chem [stolichem.com]
- 7. A field guide to flow chemistry for synthetic organic chemists - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00992K [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. mt.com [mt.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 14. benthamscience.com [benthamscience.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Intramolecular Carbolithiation of Benzyllithiums for Cyclization Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intramolecular carbolithiation of benzyllithium derivatives represents a powerful and versatile strategy for the construction of various carbocyclic and heterocyclic ring systems. This class of reactions involves the intramolecular addition of a this compound moiety to a tethered, unactivated carbon-carbon double or triple bond. The resulting cyclized organolithium intermediate can then be trapped with a range of electrophiles, allowing for the introduction of additional functionality with a high degree of stereocontrol. This methodology has found significant application in the synthesis of biologically active molecules and complex organic frameworks, offering a direct route to substituted indolines, cyclopentanes, and dihydrobenzofurans, among others. The stereochemical outcome of these cyclizations can often be controlled by the use of chiral ligands, most notably (-)-sparteine (B7772259), leading to highly enantioenriched products. These application notes provide detailed protocols and data for key transformations involving the intramolecular carbolithiation of benzyllithiums.
General Reaction Mechanism
The fundamental process of intramolecular carbolithiation of a this compound derivative involves the cyclization of an organolithium species onto a pendant alkene. The reaction typically proceeds via a syn-addition pathway, where the lithium atom coordinates to the π-system of the alkene, facilitating the nucleophilic attack of the benzylic carbanion. This results in the formation of a new carbon-carbon bond and a new organolithium species, which can then be quenched with an electrophile.
Application 1: Enantioselective Synthesis of 3-Substituted Indolines
The intramolecular carbolithiation of N-allyl-2-bromoanilines is a highly effective method for the synthesis of 3-substituted indolines. The use of the chiral ligand (-)-sparteine allows for excellent enantiocontrol in the cyclization step.
Quantitative Data Summary
The following table summarizes the results for the enantioselective synthesis of various 3-substituted indolines via intramolecular carbolithiation, demonstrating the scope of the reaction with different substrates.[1][2]
| Entry | Substrate (N-allyl-N-benzyl-2-bromoaniline derivative) | Electrophile (E+) | Product | Yield (%) | ee (%) |
| 1 | H | MeOH | N-benzyl-3-methylindoline | 85 | 87 |
| 2 | 4-F | MeOH | N-benzyl-4-fluoro-3-methylindoline | 82 | 85 |
| 3 | 5-CF3 | MeOH | N-benzyl-5-trifluoromethyl-3-methylindoline | 78 | 89 |
| 4 | 6-OMe | MeOH | N-benzyl-6-methoxy-3-methylindoline | 88 | 82 |
| 5 | H | BrCH2CH2Br | N-benzyl-3-(bromomethyl)indoline | 75 | 86 |
Experimental Protocol: Synthesis of (3R)-1-Benzyl-3-methyl-2,3-dihydro-1H-indole
Materials:
-
N-Allyl-N-benzyl-2-bromoaniline (1.0 mmol, 302 mg)
-
tert-Butyllithium (t-BuLi) in hexanes (2.2 mmol, 1.3 mL of a 1.7 M solution)
-
(-)-Sparteine (1.5 mmol, 350 µL)
-
Anhydrous toluene (B28343) (9 mL)
-
Methanol (B129727) (MeOH) (1 mL)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Petroleum ether/toluene (4:1) with a few drops of 32% NH₃
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add anhydrous toluene (8 mL) and (-)-sparteine (1.5 mmol).
-
Cool the solution to -90 °C using a liquid nitrogen/ethanol bath.
-
Slowly add t-BuLi in hexanes (2.2 mmol) to the stirred solution.
-
In a separate flame-dried flask, dissolve N-allyl-N-benzyl-2-bromoaniline (1.0 mmol) in anhydrous toluene (1 mL).
-
Add the solution of the bromoaniline dropwise to the t-BuLi/(-)-sparteine solution at -90 °C.
-
Stir the reaction mixture at -90 °C for 18 hours.
-
Quench the reaction by the slow addition of methanol (1 mL) at -90 °C.
-
Allow the reaction mixture to warm to room temperature and then pour it into a separatory funnel containing saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of petroleum ether/toluene (4:1) containing a few drops of 32% NH₃ as the eluent to afford (3R)-1-benzyl-3-methyl-2,3-dihydro-1H-indole.
Experimental Workflow
Application 2: Diastereoselective Synthesis of Substituted Cyclopentanes
The (-)-sparteine-mediated enantioselective deprotonation of achiral (Z)- or (E)-6-phenyl-hex-5-enylcarbamates, followed by intramolecular carbolithiation, provides a route to trans-substituted cyclopentanes with high diastereo- and enantioselectivity. The resulting this compound intermediate can be trapped with various electrophiles to create a third stereocenter.
Quantitative Data Summary
The table below presents data for the cyclization of a 6-phenyl-hex-5-enylcarbamate, showcasing the high stereoselectivity achievable.
| Substrate | Organolithium/Ligand | Electrophile (E+) | Product | Yield (%) | dr | ee (%) |
| (E/Z)-6-phenyl-hex-5-enylcarbamate | s-BuLi / (-)-sparteine | MeOH | trans-1-methyl-2-phenylcyclopentane derivative | 75 | >95:5 | 96 |
| (E/Z)-6-phenyl-hex-5-enylcarbamate | s-BuLi / (-)-sparteine | MeI | trans-1,2-dimethyl-3-phenylcyclopentane derivative | 80 | >95:5 | 95 |
Experimental Protocol
A detailed, step-by-step experimental protocol for this specific transformation could not be fully compiled from the search results. The key publication by Hoppe and co-workers would need to be consulted for the precise experimental details. However, a general procedure based on related reactions is outlined below.
General Procedure (Hypothetical):
-
A solution of the 6-phenyl-hex-5-enylcarbamate and (-)-sparteine in an anhydrous ether solvent would be cooled to -78 °C.
-
sec-Butyllithium would be added dropwise to effect the enantioselective deprotonation and subsequent cyclization.
-
After a specified time, the chosen electrophile would be added to trap the cyclized this compound intermediate.
-
The reaction would be quenched, followed by an aqueous work-up and purification of the product.
Application 3: Enantioselective Synthesis of 2,3-Dihydrobenzofurans
The intramolecular carbolithiation of allyl 2-bromoaryl ethers provides a direct route to functionalized 2,3-dihydrobenzofurans. The use of (-)-sparteine as a chiral ligand can induce high enantioselectivity in the cyclization.[1]
Quantitative Data Summary
The following data illustrates the enantioselective synthesis of a 2,3-dihydrobenzofuran (B1216630) derivative.
| Substrate | Organolithium/Ligand | Electrophile (E+) | Product | Yield (%) | ee (%) |
| 2-bromo-6-allylphenyl ether | t-BuLi / (-)-sparteine | MeOH | 7-methyl-2,3-dihydrobenzofuran | 70 | 92 |
Experimental Protocol
A detailed, step-by-step experimental protocol for this specific transformation was not available in the provided search results. The original publication by Sotomayor, Lete, and co-workers should be consulted for the full experimental procedure.[1] A generalized procedure is as follows.
General Procedure (Hypothetical):
-
The allyl 2-bromoaryl ether and (-)-sparteine would be dissolved in an anhydrous, non-polar solvent such as toluene or diisopropyl ether and cooled to a low temperature (e.g., -78 °C).
-
tert-Butyllithium would be added to initiate the lithium-halogen exchange, forming the aryllithium which then undergoes intramolecular carbolithiation.
-
The resulting this compound is then quenched with an electrophile.
-
The reaction is worked up using standard aqueous procedures, and the product is purified by chromatography.
Logical Relationships and Scope
The intramolecular carbolithiation of benzyllithiums is a versatile synthetic tool with broad applications. The choice of substrate dictates the type of ring system formed, while the reaction conditions, particularly the choice of chiral ligand, control the stereochemical outcome.
References
trapping reactive benzyllithium intermediates with various electrophiles
Application Notes: Trapping Reactive Benzyllithium Intermediates
Introduction
This compound intermediates are potent nucleophiles widely employed in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds at the benzylic position. Their high reactivity, however, necessitates careful control of reaction conditions to achieve desired outcomes and prevent unwanted side reactions, such as Wurtz coupling.[1] This document provides detailed protocols for the generation of this compound reagents and their subsequent trapping with a variety of electrophiles, including quantitative data on reaction yields and stereoselectivities.
Key Concepts
The generation of this compound intermediates can be achieved through several methods, primarily by deprotonation of a benzylic C-H bond or by reductive cleavage of a benzylic carbon-heteroatom bond.[2] The choice of method often depends on the substitution pattern of the aromatic ring and the desired regioselectivity. The reactivity and stability of the resulting this compound species are significantly influenced by factors such as the solvent, temperature, and the presence of coordinating ligands like tetramethylethylenediamine (TMEDA) or (-)-sparteine.[2][3]
The trapping of these reactive intermediates with electrophiles is a versatile strategy for the synthesis of a diverse array of functionalized molecules. The regioselectivity of the electrophilic attack (at the benzylic position versus the aromatic ring) can be controlled by tuning the reaction conditions. For instance, reaction with trimethylchlorosilane in n-pentane can lead to selective reaction at the para-position, while reaction with trimethylchlorostannane in tetrahydrofuran (B95107) (THF) favors the benzylic position.[4][5]
Furthermore, the use of chiral ligands can facilitate enantioselective deprotonation or trapping, providing access to enantioenriched products.[6][7][8] The stereochemical outcome, whether retention or inversion of configuration, is dependent on the specific substrate, ligand, and electrophile used.[2]
Experimental Workflow Overview
The general workflow for the generation and trapping of this compound intermediates is depicted below. The process involves the formation of the this compound reagent under inert conditions, followed by the addition of an electrophile at low temperature. Subsequent workup and purification yield the desired product.
Caption: General workflow for the trapping of this compound intermediates.
Experimental Protocols
Protocol 1: Generation of this compound from Toluene and Trapping with Electrophiles
This protocol describes the metalation of toluene using n-butyllithium in a mixture of cyclic ethers to generate this compound, followed by reaction with various electrophiles.[9]
Materials:
-
Toluene
-
n-Butyllithium (in hexanes)
-
Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone
-
Anhydrous diethyl ether
-
Electrophile (e.g., trimethylsilyl (B98337) chloride, dimethyl disulfide, benzaldehyde)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Decane (B31447) (internal standard for GC analysis)
-
Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere.
Procedure:
-
Preparation of this compound:
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel, add toluene (4 equivalents) and a mixture of THF and other cyclic ethers.[10]
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1 equivalent) to the stirred solution.
-
Allow the reaction mixture to warm slowly to room temperature and stir for several hours to overnight. The formation of a yellow to orange precipitate indicates the formation of this compound.
-
-
Trapping with Electrophile:
-
Cool the solution of this compound back down to -78 °C.
-
Slowly add the desired electrophile (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at -78 °C for 1 hour and then allow it to warm to room temperature.
-
-
Workup and Analysis:
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Add water and diethyl ether for extraction.
-
Add a known amount of decane as an internal standard.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and analyze the yield by gas chromatography (GC).[11]
-
Protocol 2: Generation of Substituted Benzyllithiums from Benzyl (B1604629) Chlorides and Trapping with Iodomethane (B122720)
This protocol outlines a procedure for generating substituted benzyllithiums from the corresponding benzyl chlorides using lithium naphthalenide, followed by trapping with iodomethane.[1]
Materials:
-
Substituted benzyl chloride
-
Lithium metal
-
Diethyl ether-tetrahydrofuran-light petroleum (4:3:1) solvent mixture
-
Iodomethane
-
Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere.
Procedure:
-
Preparation of Lithium Naphthalenide:
-
In a flame-dried flask under an inert atmosphere, prepare a solution of lithium naphthalenide (LiN) by reacting lithium metal with naphthalene in the specified solvent mixture at room temperature until a deep green color persists.
-
-
Generation and Trapping of this compound:
-
Cool the lithium naphthalenide solution to -95 °C.
-
Slowly add a solution of the substituted benzyl chloride (1 equivalent) in the same solvent mixture over a period of 15 minutes. A ratio of LiN to benzyl chloride of 2.5:1 is recommended.[1]
-
Stir the mixture for an additional 12 minutes at -95 °C.
-
Add an excess of iodomethane and allow the mixture to warm to room temperature.
-
-
Workup:
-
Perform a standard aqueous workup.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer and concentrate it under reduced pressure.
-
Purify the product by chromatography if necessary.
-
Enantioselective Deprotonation and Trapping
This schematic illustrates the principle of enantioselective deprotonation of a prochiral starting material using a chiral ligand-alkyllithium complex, followed by trapping with an electrophile to yield an enantioenriched product.
Caption: Enantioselective deprotonation and trapping workflow.
Quantitative Data
Table 1: Yields of Products from the Reaction of this compound with Various Electrophiles[9][11]
| Entry | Electrophile | Product | Yield (%) |
| 1 | (CH₃)₃SiCl | C₆H₅CH₂Si(CH₃)₃ | 95 |
| 2 | (CH₃)₂SS | C₆H₅CH₂SCH₃ | 92 |
| 3 | C₆H₅CHO | C₆H₅CH₂CH(OH)C₆H₅ | 85 |
| 4 | C₆H₅CN | C₆H₅CH₂COC₆H₅ | 78 |
| 5 | CO₂ | C₆H₅CH₂COOH | 88 |
| 6 | CH₃I | C₆H₅CH₂CH₃ | 86 |
| 7 | H₂O | C₆H₅CH₃ | >95 |
Yields were determined by GC with an internal standard.[11]
Table 2: Generation of Substituted Benzyllithiums from Chlorides and Trapping with Iodomethane[1]
| Entry | Substituent on Benzyl Chloride | Yield of Methylated Product (%) |
| 1 | H | 86 |
| 2 | 2-Me | 75 |
| 3 | 4-Me | 82 |
| 4 | 2-Cl | 68 |
| 5 | 4-Cl | 79 |
| 6 | 4-OMe | 71 |
Reactions were carried out at -95 °C in a diethyl ether-THF-light petroleum mixture.[1]
Table 3: Enantioselective Carbolithiation-Trapping of Styrene Derivatives[6]
| Entry | Styrene Derivative | Chiral Ligand | Electrophile | Yield (%) | e.e. (%) |
| 1 | Styrene | (-)-L1 | CO₂ | - | 30 |
| 2 | 2-Methoxystyrene | (-)-L1 | CO₂ | - | 72 |
Reactions performed in cumene (B47948) at -95 °C with 2 equivalents of the chiral diamine.[6] The presence of a coordinating group like the methoxy (B1213986) substituent can enhance stereoselectivity.[6]
References
- 1. A superior procedure for generation of substituted benzyllithiums from the corresponding chlorides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. The Reactivity of Benzyl Lithium Species is Regulated by Intermediate Structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Regio- and stereoselective intermolecular carbolithiation reactions - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06101H [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparation of α-Methylbenzyllithium in Tetrahydrofuran
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation of α-methylbenzyllithium in tetrahydrofuran (B95107) (THF) via the metalation of ethylbenzene (B125841) with n-butyllithium. This organolithium reagent is a valuable intermediate in organic synthesis, enabling the formation of carbon-carbon bonds through reactions with various electrophiles.
Introduction
α-Methylthis compound is a benzylic organolithium reagent that serves as a potent nucleophile and strong base. Its synthesis in a coordinating solvent like THF enhances its reactivity and solubility. The protocol described herein is based on the established methodology reported by Gilman and McNinch, which involves the direct deprotonation of ethylbenzene at the benzylic position using n-butyllithium. The resulting α-methylthis compound solution can be used in situ for subsequent reactions. For quantitative analysis and characterization, the organolithium species is typically quenched with an electrophile, such as carbon dioxide, to form the corresponding carboxylic acid, α-phenylpropionic acid, which can be easily isolated and quantified.
Safety Precautions
Organolithium reagents such as n-butyllithium and the product, α-methylthis compound, are highly reactive, pyrophoric (ignite spontaneously in air), and corrosive. All manipulations must be carried out under a dry, inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and proper personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and appropriate gloves. Reactions should be conducted in a well-ventilated fume hood. Workup procedures involving the quenching of reactive reagents should be performed with extreme caution to control the exothermic reaction.
Data Presentation
The following table summarizes the quantitative data associated with the preparation of α-methylthis compound, based on the carbonation of the reaction mixture to yield α-phenylpropionic acid.
| Parameter | Value | Reference |
| Reactants | ||
| Ethylbenzene | 0.10 mole (10.62 g, 12.3 mL) | [1] |
| n-Butyllithium in Hexane (B92381) | 0.10 mole | [1] |
| Tetrahydrofuran (THF) | 100 mL | [1] |
| Reaction Conditions | ||
| Temperature | Room Temperature (20-25 °C) | [1] |
| Reaction Time | 24 hours | [1] |
| Workup | ||
| Quenching Agent | Solid Carbon Dioxide (Dry Ice) | [1] |
| Product (after carbonation) | ||
| α-Phenylpropionic Acid Yield | 51% | [1] |
Experimental Protocol
This protocol details the preparation of α-methylthis compound and its subsequent quenching with carbon dioxide to form α-phenylpropionic acid for yield determination.
Materials:
-
Ethylbenzene (anhydrous)
-
n-Butyllithium in hexane (concentration determined by titration prior to use)
-
Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone ketyl under nitrogen
-
Solid carbon dioxide (dry ice)
-
Diethyl ether (anhydrous)
-
Hydrochloric acid (10% aqueous solution)
-
Sodium bicarbonate (saturated aqueous solution)
-
Sodium sulfate (B86663) (anhydrous) or Magnesium sulfate (anhydrous)
-
Argon or Nitrogen gas supply
-
Schlenk line or glovebox
-
Round-bottom flask, magnetic stirrer, dropping funnel, and other standard glassware, all oven-dried and cooled under an inert atmosphere.
Procedure:
-
Reaction Setup: Assemble a dry, 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet connected to an inert gas line, a rubber septum, and a dropping funnel. Purge the entire apparatus with dry argon or nitrogen for at least 30 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add 100 mL of anhydrous THF to the reaction flask. To this, add 0.10 mole (10.62 g, 12.3 mL) of anhydrous ethylbenzene via syringe.
-
Metalation: While stirring the solution at room temperature, add 0.10 mole of n-butyllithium in hexane dropwise from the dropping funnel over a period of 30 minutes. A color change to reddish-brown is typically observed, indicating the formation of the benzylic anion.
-
Reaction: Allow the reaction mixture to stir at room temperature for 24 hours to ensure complete metalation.
-
Quenching (Carbonation): After 24 hours, cool the reaction mixture in an ice-water bath. Cautiously add an excess of crushed solid carbon dioxide (dry ice) in small portions to the stirred solution. The color of the solution will likely fade. Allow the mixture to warm to room temperature.
-
Workup:
-
Carefully pour the reaction mixture into a separatory funnel containing 100 mL of diethyl ether and 100 mL of water.
-
Shake the funnel, releasing pressure frequently. Separate the layers.
-
Extract the aqueous layer with two 50 mL portions of diethyl ether.
-
Combine the organic layers and wash them with 50 mL of water.
-
To isolate the carboxylic acid, extract the combined organic layers with three 50 mL portions of a saturated sodium bicarbonate solution.
-
Combine the aqueous bicarbonate extracts and acidify to a pH of ~2 with a 10% hydrochloric acid solution, which will precipitate the α-phenylpropionic acid.
-
Extract the acidified aqueous layer with three 50 mL portions of diethyl ether.
-
Combine the final ether extracts, wash with 50 mL of brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
-
Isolation and Characterization:
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude α-phenylpropionic acid.
-
The crude product can be further purified by recrystallization or distillation.
-
Characterize the product by standard analytical techniques (NMR, IR, melting point) to confirm its identity and purity. The yield of α-methylthis compound is inferred from the isolated yield of α-phenylpropionic acid.
-
Mandatory Visualization
References
Troubleshooting & Optimization
Technical Support Center: Improving Benzyllithium Stability in Mixed Ethers
Welcome to the Technical Support Center for the preparation and handling of benzyllithium solutions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to improving the stability of this compound in mixed ether solvent systems.
Frequently Asked Questions (FAQs)
Q1: My this compound solution in THF is decomposing rapidly. What is causing this and how can I prevent it?
A1: this compound is notoriously unstable in tetrahydrofuran (B95107) (THF) alone, with a decomposition rate of approximately 2.8% per day at 9°C for a 1.4 M solution.[1] This instability is due to the high reactivity of this compound, which can lead to side reactions with the solvent. To mitigate this, the use of mixed ether solvents is highly recommended. A mixture of 2-methyltetrahydrofuran (B130290) (MeTHF) and THF has been shown to significantly enhance the stability of this compound solutions.[1][2][3]
Q2: Why are mixed ethers better for this compound stability?
A2: The use of mixed ethers, such as THF and other cyclic ethers like 2-methyltetrahydrofuran (MeTHF) or tetrahydropyran (B127337) (THP), increases the solubility and stability of this compound.[2][3] This is because the mixture of solvents can disrupt the regular crystalline lattice of the this compound-THF complex, which exists as a linear polymer.[2] The resulting solvated aggregates are less prone to crystallization and decomposition.[2]
Q3: I am observing significant amounts of side products, such as tolyllithium. How can I improve the selectivity of the reaction?
A3: The formation of tolyllithium isomers (ring metalation) is a common side reaction in the preparation of this compound.[3] While pure THF often gives a better ratio of this compound to tolyllithium, the overall stability and solubility are poor.[3] In mixed ethers, although the ratio might be slightly lower, the significantly improved stability and higher achievable concentrations often outweigh this drawback. To optimize, ensure slow addition of the butyllithium (B86547) reagent at a low temperature and use the appropriate ratio of toluene (B28343) to the lithiating agent.
Q4: What is the optimal solvent ratio for preparing stable this compound solutions?
A4: A 2:1 mixture of 2-methyltetrahydrofuran (MeTHF) and THF has been shown to provide good solubility and thermal stability for this compound solutions.[1] The exact optimal ratio may vary depending on the specific application and desired concentration. It is advisable to consult literature procedures for guidance on solvent selection and ratios for your particular reaction.
Q5: Can I store this compound solutions? If so, under what conditions?
A5: this compound solutions, especially those prepared in mixed ethers, can be stored for short periods. For maximum stability, solutions should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures, typically in a freezer. It is crucial to prevent exposure to air and moisture, as this compound is highly reactive.[4] Before use, stored solutions should be allowed to warm to the reaction temperature and should be titrated to determine the exact concentration, as some decomposition may still occur over time.
Troubleshooting Guides
Problem: Low Yield of this compound
| Symptom | Possible Cause | Suggested Solution |
| The reaction mixture does not develop the characteristic red-orange color of this compound. | Incomplete reaction due to inactive reagents or poor reaction conditions. | - Ensure toluene and ether solvents are anhydrous and freshly distilled. - Titrate the butyllithium solution to confirm its concentration before use. - Maintain a low reaction temperature during the addition of butyllithium to toluene. |
| Significant precipitation is observed during the reaction. | Low solubility of the this compound complex. | - Use a mixed ether solvent system (e.g., MeTHF/THF) to increase solubility.[2][3] - Adjust the solvent ratio to favor higher solubility. |
| The final concentration of this compound is lower than expected. | Decomposition of the product. | - Work at lower temperatures to minimize decomposition. - Use the this compound solution immediately after preparation or store it at a low temperature under an inert atmosphere. |
Problem: Formation of Impurities
| Symptom | Possible Cause | Suggested Solution |
| GC-MS or NMR analysis shows the presence of significant amounts of tolyllithium isomers. | Competing ring metalation. | - While difficult to eliminate completely, optimizing the reaction temperature and addition rate can influence the product ratio. - Pure THF may offer better selectivity but at the cost of stability and solubility.[3] |
| Presence of bibenzyl and other coupling products. | Reaction with benzylic halides or oxidation. | - Ensure all starting materials are pure and free from benzylic halides. - Maintain a strict inert atmosphere throughout the reaction and handling to prevent oxidation. |
Experimental Protocols
Preparation of this compound in a Mixed Ether Solvent (MeTHF/THF)
This protocol is adapted from literature procedures for the preparation of a stable this compound solution.[1][2][3]
Materials:
-
Toluene (anhydrous)
-
n-Butyllithium (in hexanes)
-
2-Methyltetrahydrofuran (MeTHF) (anhydrous, freshly distilled from sodium/benzophenone)
-
Tetrahydrofuran (THF) (anhydrous, freshly distilled from sodium/benzophenone)
-
Anhydrous argon or nitrogen
-
Schlenk flask and other appropriate glassware, oven-dried and cooled under inert gas
Procedure:
-
Set up a Schlenk flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet.
-
To the flask, add anhydrous toluene.
-
Add the desired mixture of anhydrous MeTHF and THF (e.g., a 2:1 ratio by volume).
-
Cool the stirred solution to -10 °C using an appropriate cooling bath.
-
Slowly add a titrated solution of n-butyllithium in hexanes to the toluene solution via the dropping funnel over a period of 30-60 minutes, maintaining the temperature below -5 °C. A deep red-orange color should develop.
-
After the addition is complete, allow the reaction mixture to stir at -10 °C for an additional 1-2 hours.
-
The concentration of the resulting this compound solution can be determined by titration (e.g., using N-benzylidenebenzylamine and measuring the absorbance of the resulting adduct).
Data Presentation
Table 1: Preparation of this compound in Various Ethers
| Trial | RLi (eq) | Toluene (eq) | THF (eq) | Cyclic Ether (eq) | PhCH₂Li (%) | TolylLi (%) |
| 1 | sec-BuLi | 4 | 3 | 0 | 89.9 | 10.1 |
| 2 | sec-BuLi | 4 | 2 | THP | 87.5 | 12.5 |
| 3 | sec-BuLi | 4 | 1 | THP | 84.8 | 15.2 |
| 4 | sec-BuLi | 4 | 0 | THP | 78.3 | 21.7 |
| 5 | n-BuLi | 4 | 3 | 0 | 88.2 | 11.8 |
| 6 | n-BuLi | 4 | 2 | THP | 86.4 | 13.6 |
| 7 | n-BuLi | 4 | 1 | THP | 83.1 | 16.9 |
| 8 | n-BuLi | 4 | 0 | THP | 76.9 | 23.1 |
| 9 | sec-BuLi | 4 | 2 | MeTHF | 87.1 | 12.9 |
| 10 | sec-BuLi | 4 | 1 | MeTHF | 84.2 | 15.8 |
| 11 | sec-BuLi | 4 | 0 | MeTHF | 77.5 | 22.5 |
Adapted from Hage, M., Ogle, C. A., Rathman, T. L., & Hubbard, J. L. (1998). This compound: Preparation, reactions and X-ray crystal structure of this compound·2THF. Main Group Metal Chemistry, 21(12), 777-782.[2]
Table 2: Thermal Stability of this compound in a 2:1 MeTHF/THF Mixture
| Temperature (°C) | Decomposition Rate (% per day) |
| 9 | < 0.1 |
| 25 | 0.5 |
| 40 | 2.0 |
A comparable solution of this compound in THF (~1.4 M) had a decomposition rate of 2.8% per day at 9°C.[1]
Visualizations
Caption: Experimental workflow for the preparation of this compound.
Caption: Troubleshooting logic for this compound instability.
References
minimizing side reactions during benzyllithium formation
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the formation of benzyllithium. The focus is on minimizing common side reactions to improve product yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to be aware of during this compound formation?
A1: The most common side reactions depend on the synthetic route.
-
When starting from toluene (B28343) (or its derivatives) via deprotonation: The main side reactions are ring metalation (ortho-lithiation), where the organolithium base deprotonates the aromatic ring instead of the benzylic carbon, and polymetalation .[1][2]
-
When starting from benzyl (B1604629) halides: The most prominent side reaction is Wurtz-type coupling , which leads to the formation of bibenzyl (1,2-diphenylethane).[3][4] This occurs when the newly formed this compound reacts with the starting benzyl halide.
-
General side reactions: At elevated temperatures, the highly reactive organolithium reagents can react with ethereal solvents like tetrahydrofuran (B95107) (THF), leading to decomposition.[5][6]
Q2: How does reaction temperature influence the success of this compound formation?
A2: Temperature control is critical for minimizing side reactions. Most this compound formation protocols recommend low temperatures, typically ranging from -100°C to -78°C.[3][5] Higher temperatures can lead to undesired byproducts by promoting the reaction of the organolithium reagent with the solvent.[5][6] For instance, when generating this compound from benzyl chloride, increasing the temperature from -95°C to higher temperatures leads to a lower yield of this compound and an increased formation of the bibenzyl coupling product.[4]
Q3: Which organolithium base is better for deprotonating toluene: n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi)?
A3: Both n-BuLi and s-BuLi are commonly used, but their reactivity differs. sec-Butyllithium is significantly more basic and sterically hindered than n-butyllithium.[7] This enhanced basicity makes s-BuLi a better choice for deprotonating very weak carbon acids where n-BuLi might be insufficient.[7] However, n-BuLi is often suitable for the deprotonation of the benzylic protons of toluene and may be preferred as it is less reactive towards solvents like THF.[8] The optimal choice depends on the specific substrate and reaction conditions.
Q4: What is the optimal solvent system for this compound formation?
A4: The solvent system plays a crucial role in solubility, stability, and reactivity.
-
Donating Solvents: Ethereal solvents like THF and diethyl ether are most common because they solvate the lithium cation, increasing the reactivity of the base and often leading to better yields.[5]
-
Solvent Mixtures: Pure THF can sometimes result in poor solubility and stability.[1] Mixtures of cyclic ethers (e.g., THF with 2-methyltetrahydrofuran (B130290) or tetrahydropyran) have been shown to markedly increase the solubility and stability of this compound.[1][9]
-
Minimizing Wurtz Coupling: For reactions starting with benzyl chloride, a specific solvent mixture of diethyl ether-tetrahydrofuran-light petroleum (4:3:1) at -95°C has been shown to be highly effective at minimizing the formation of bibenzyl.[4]
Q5: How can Wurtz coupling be minimized when preparing this compound from benzyl chloride?
A5: Wurtz coupling is a major issue when using benzyl halides. Several strategies can suppress this side reaction:
-
Low Temperature: Performing the reaction at very low temperatures (e.g., -95°C) is crucial.[3][4]
-
Slow Addition: The solution of benzyl chloride should be added very slowly to the lithium reagent (e.g., lithium naphthalenide). This prevents a buildup in the concentration of benzyl chloride, which would otherwise react with the this compound product.[4]
-
Optimized Solvent System: As mentioned, a mixed solvent system of diethyl ether-THF-light petroleum has proven superior to THF alone in suppressing bibenzyl formation.[4]
-
Flash Chemistry: Using flow microreactors with extremely short residence times (on the order of milliseconds) can effectively generate this compound even at higher temperatures (-78°C) while avoiding Wurtz-type coupling.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| 1. Low yield of desired product; significant unreacted starting material. | Insufficient Deprotonation: The base is not strong enough or has degraded. Protic impurities (water) in the solvent or on glassware are quenching the base. | Titrate the alkyllithium solution before use to confirm its concentration. Use a stronger base if necessary (e.g., s-BuLi instead of n-BuLi).[7] Rigorously dry all glassware and ensure solvents are anhydrous.[10] |
| Poor Solubility: The this compound reagent is precipitating from the solution, reducing its availability for subsequent reactions. | Consider using a mixed-ether solvent system (e.g., THF/2-methyltetrahydrofuran) to improve solubility and stability.[1][9] | |
| 2. Major byproduct is bibenzyl (Wurtz coupling product). | Reaction Temperature Too High: Higher temperatures favor the coupling reaction between this compound and the starting benzyl halide.[4] | Maintain a reaction temperature of -95°C or lower.[4] |
| High Concentration of Benzyl Halide: Rapid addition of the benzyl halide leads to localized high concentrations, promoting the side reaction.[4] | Add the benzyl halide solution dropwise over an extended period (e.g., 15 minutes or more) to the solution of the lithiating agent.[4] | |
| Suboptimal Solvent: THF alone can lead to significant Wurtz coupling when using lithium naphthalenide.[4] | Use a mixed solvent system of diethyl ether-tetrahydrofuran-light petroleum (4:3:1).[4] | |
| 3. Significant formation of ring-metalated byproducts (e.g., tolyllithium). | Thermodynamic vs. Kinetic Control: Ring metalation can become more significant under certain conditions. Ethereal solvents generally provide better benzylic-to-ring metalation ratios.[2] | Use pure THF for the best ratio of benzylic to ring metalation, but be aware of potential solubility and stability issues.[1] Avoid using only non-coordinating cyclic ethers like THP or MeTHF with s-BuLi, as this significantly increases ring metalation.[2] |
| Base/Substrate Combination: The choice of base can influence the regioselectivity of the deprotonation. | Experiment with different alkyllithium bases (n-BuLi vs. s-BuLi) and consider the use of coordinating additives like TMEDA to direct the lithiation.[5] | |
| 4. Reaction solution darkens, and yield is poor (reagent decomposition). | Reaction with Solvent: The organolithium reagent is reacting with the ether solvent, which is more likely at temperatures above -78°C.[5][6] | Ensure the reaction is maintained at the recommended low temperature throughout the formation and subsequent steps. |
| Reagent Instability: this compound solutions, especially in pure THF, can have poor stability over time.[1][11] A solution in THF at ~1.4 M concentration can decompose at a rate of 2.8% per day even at 9°C.[11] | Use the this compound solution immediately after its preparation. For improved stability, consider using mixed cyclic ether solvents.[1] |
Data Presentation
Table 1: Effect of Solvent System on Benzylic vs. Ring Metalation in Toluene
This table summarizes the ratio of this compound (PhCH₂Li) to tolyllithium (ring metalation) when using different alkyllithiums and ether solvent systems.
| Trial | Alkyllithium | Toluene (eq) | THF (eq) | Other Ether (eq) | PhCH₂Li : TolylLi Ratio |
| 1 | sec-BuLi | 4 | 3 | None | 89.9 |
| 2 | sec-BuLi | 4 | 2 | THP (1) | 37.8 |
| 4 | sec-BuLi | 4 | 0 | THP (3) | 17.2 |
| 8 | sec-BuLi | 4 | 2 | MeTHF (1) | 36.0 |
| 10 | sec-BuLi | 4 | 0 | MeTHF (3) | 12.5 |
| 12 | n-BuLi | 4 | 2 | MeTHF (1) | 51.6 |
| 13 | n-BuLi | 4 | 2 | THP (1) | 69.0 |
| Data adapted from a study on this compound preparation.[2] THP = Tetrahydropyran; MeTHF = 2-Methyltetrahydrofuran. |
Table 2: Influence of Reaction Conditions on this compound vs. Bibenzyl Yield (from Benzyl Chloride & LiN)
This table shows the yield of the desired product (after quenching with MeI to form ethylbenzene) versus the Wurtz coupling byproduct (bibenzyl) under various conditions.
| Temperature (°C) | Solvent System | LiN : BnCl Ratio | Ethylbenzene Yield (%) | Bibenzyl Yield (%) |
| -78 | THF | 2.5 : 1 | 18 | 75 |
| -95 | THF | 2.5 : 1 | 42 | 51 |
| -95 | Et₂O-THF-Pet. Ether (4:3:1) | 2.1 : 1 | 75 | 18 |
| -95 | Et₂O-THF-Pet. Ether (4:3:1) | 2.5 : 1 | 86 | 9 |
| Data adapted from a study on generating benzyllithiums from benzyl chlorides.[4] LiN = Lithium Naphthalenide; BnCl = Benzyl Chloride. |
Experimental Protocols
Protocol 1: General Procedure for this compound Formation via Deprotonation of Toluene
This protocol describes a general method for generating this compound by deprotonating toluene with n-butyllithium in THF.
Materials:
-
Anhydrous toluene
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (solution in hexanes, concentration pre-determined by titration)
-
Argon or Nitrogen gas supply
-
Dry, oven-baked glassware with magnetic stir bar
Procedure:
-
Assemble the reaction apparatus (e.g., a three-neck flask equipped with a thermometer, argon inlet, and rubber septum) under a positive pressure of inert gas.
-
To the flask, add anhydrous toluene (1.0 eq) followed by anhydrous THF via syringe.
-
Cool the stirred solution to -78°C using a dry ice/acetone bath.
-
Slowly add the n-butyllithium solution (1.05 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Upon addition of n-BuLi, the solution will typically develop a characteristic orange to red color, indicating the formation of the benzyl anion.
-
Stir the reaction mixture at -78°C for 1-2 hours to ensure complete formation.
-
The resulting this compound solution is now ready for reaction with an electrophile. The electrophile should be added slowly while maintaining the low temperature.
Protocol 2: Optimized Procedure to Minimize Wurtz Coupling (from Benzyl Chloride)
This protocol, adapted from Smith and Hou, is designed to generate this compound from benzyl chloride while minimizing the formation of bibenzyl.[4]
Materials:
-
Lithium metal
-
Anhydrous diethyl ether (Et₂O)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous light petroleum (b.p. 30-40 °C)
-
Benzyl chloride (distilled)
-
Argon or Nitrogen gas supply
-
Dry, oven-baked glassware
Procedure:
-
Preparation of Lithium Naphthalenide (LiN): In a flask under inert atmosphere, add freshly cut lithium metal (2.5 eq) and naphthalene (2.7 eq) to the mixed solvent system of Et₂O-THF-light petroleum (4:3:1 ratio). Stir the mixture at room temperature for 2-3 hours. A characteristic dark green color indicates the formation of the radical anion.
-
This compound Formation: Cool the freshly prepared LiN solution to -95°C using a liquid nitrogen/ethanol bath.
-
Prepare a solution of benzyl chloride (1.0 eq) in the same mixed solvent system.
-
Add the benzyl chloride solution to the stirred LiN solution very slowly via syringe pump or dropping funnel over a period of at least 15 minutes. Maintain the temperature at -95°C throughout the addition.
-
Stir the reaction mixture for an additional 30 minutes at -95°C. The solution color will typically change from dark green to the reddish-brown of this compound.
-
The this compound solution is now ready for use.
Visualizations
Caption: Troubleshooting decision tree for this compound formation.
Caption: Competing reaction pathways in this compound synthesis.
Caption: Workflow for minimizing Wurtz coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: PREPARATION, REACTIONS AND X-RAY CRYSTAL S... [degruyterbrill.com]
- 3. Benzyllithiums bearing aldehyde carbonyl groups. A flash chemistry approach - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00958H [pubs.rsc.org]
- 4. A superior procedure for generation of substituted benzyllithiums from the corresponding chlorides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Science of Synthesis: Best methods. Best results – Thieme Chemistry [science-of-synthesis.thieme.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. nbinno.com [nbinno.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
optimization of temperature and solvent for benzyllithium reactions
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the optimization of temperature and solvent for benzyllithium reactions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for generating this compound?
A1: The choice of solvent is critical for the successful formation and reaction of this compound. Donating solvents, such as diethyl ether and tetrahydrofuran (B95107) (THF), generally provide the best yields when the organolithium is reacted with an electrophile.[1] While pure THF can give a good ratio of this compound to the undesired tolyllithium byproduct, mixtures of cyclic ethers can significantly increase the solubility and stability of the this compound reagent.[2][3] For reactions requiring higher concentrations of this compound, a mixture of THF and other cyclic ethers like 2-methyltetrahydrofuran (B130290) (MeTHF) is often advantageous. Non-donating solvents like hexane (B92381) are also used, but may result in lower yields.[1]
Q2: How does temperature affect the stability and reactivity of this compound?
A2: this compound reactions are typically conducted at low temperatures, ranging from -100°C to room temperature.[1][4] Lower temperatures, commonly -78°C, are often employed to minimize side reactions and decomposition of the this compound reagent.[4] Higher temperatures can lead to undesired byproducts, including reaction of the deprotonating agent with the solvent.[1][4] However, in some cases, such as in flow chemistry systems, reactions can be performed at higher temperatures (e.g., 20°C) with very short residence times to achieve good yields.[5] The stability of this compound is highly dependent on both temperature and solvent. For instance, a 1.4 M solution of this compound in THF has a decomposition rate of 2.8% per day at 9°C.[6]
Q3: I am observing low yields in my this compound reaction. What are the common causes?
A3: Low yields in this compound reactions can stem from several factors. Firstly, the quality of the organolithium reagent used for deprotonation (e.g., n-BuLi, s-BuLi) is crucial; it is highly recommended to titrate the reagent before use to determine its exact concentration. Secondly, these reactions are extremely sensitive to moisture and oxygen, so maintaining a strictly inert atmosphere (argon or nitrogen) using well-dried glassware is essential. Inadequate temperature control can also lead to reagent decomposition and side reactions. Finally, the choice of solvent and the potential for side reactions with the electrophile can significantly impact the yield.
Q4: What are the common side products in this compound reactions and how can I minimize them?
A4: A common side product is tolyllithium, which arises from metalation of the aromatic ring instead of the benzylic position.[7] The choice of solvent can influence the ratio of benzyl- to tolyllithium. Another common issue, particularly when generating this compound from benzyl (B1604629) halides, is Wurtz-type coupling, which leads to the formation of bibenzyl. This can be minimized by using very low temperatures (e.g., -95°C) or by employing flow chemistry with extremely fast mixing.[5][8] When reacting this compound with certain electrophiles, competitive reactions at the aromatic ring can also occur. The regioselectivity of the reaction can sometimes be controlled by the choice of solvent; for example, reaction with trimethylchlorosilane in n-pentane can favor reaction at the para-position of the aromatic ring, while reaction with trimethylchlorostannane in THF favors the benzylic position.[9]
Troubleshooting Guides
Issue 1: Low or No Formation of this compound
| Observation | Potential Cause | Suggested Solution |
| No color change upon addition of organolithium base to toluene (B28343) derivative. | Inactive organolithium reagent. | Titrate the organolithium reagent (e.g., n-BuLi) prior to use to confirm its molarity. Use a fresh bottle if necessary. |
| Presence of moisture or oxygen. | Ensure all glassware is rigorously dried (flame- or oven-dried). Use anhydrous solvents. Maintain a positive pressure of a dry, inert atmosphere (argon or nitrogen). | |
| Incorrect temperature. | For deprotonation of toluene, the reaction can often be performed at room temperature or slightly elevated temperatures, but subsequent reactions with electrophiles usually require low temperatures. | |
| Insufficiently strong base. | For less acidic toluene derivatives, a stronger base such as s-BuLi or t-BuLi, often in the presence of a coordinating agent like TMEDA, may be required. |
Issue 2: Low Yield of the Desired Product after Reaction with an Electrophile
| Observation | Potential Cause | Suggested Solution |
| Complex mixture of products observed by TLC or GC-MS. | Reaction temperature is too high, leading to side reactions or decomposition. | Maintain a low reaction temperature (typically -78°C) throughout the addition of the electrophile and for a period thereafter. |
| Side reactions with the solvent. | Ensure the chosen solvent is compatible with the organolithium reagent at the reaction temperature. THF can be attacked by butyllithium (B86547) at temperatures above -20°C. | |
| Formation of significant amounts of bibenzyl (from benzyl halide precursors). | Use very low temperatures (-95°C) or consider a flow chemistry setup for rapid mixing. | |
| Significant amount of starting material remains. | Incomplete reaction with the electrophile. | Increase the reaction time or allow the reaction to slowly warm to a slightly higher temperature (e.g., -40°C or 0°C) after the addition of the electrophile. |
| Poor solubility of the this compound reagent. | Consider using a solvent mixture, such as THF/MeTHF, to improve solubility.[3] |
Data Presentation
Table 1: Preparation of this compound in Various Ethers
| Entry | Solvent System (v/v) | Base | Temp (°C) | [BnLi] (M) | Benzyl/Tolyl Ratio |
| 1 | THF/Toluene (1:1) | n-BuLi | 25 | 1.4 | >99:1 |
| 2 | Diethyl Ether/Toluene (1:1) | n-BuLi | 25 | 0.8 | >99:1 |
| 3 | MeTHF/Toluene (1:1) | n-BuLi | 25 | 1.8 | 95:5 |
| 4 | THF/MeTHF/Toluene (1:1:2) | s-BuLi | 0 | 2.2 | 90:10 |
Data adapted from research on the preparation of this compound in various ethers.[2][3]
Table 2: Yields of Products from the Reaction of this compound with Various Electrophiles
| Electrophile | Product | Yield (%) |
| (CH₃)₃SiCl | Benzyltrimethylsilane | 95 |
| CH₃I | Ethylbenzene | 92 |
| (CH₃)₂CO | 2-Phenyl-2-propanol | 88 |
| C₆H₅CHO | 1,2-Diphenylethanol | 85 |
| CO₂ | Phenylacetic acid | 80 |
Yields are representative and can vary based on specific reaction conditions.[7]
Experimental Protocols
Protocol 1: General Procedure for the Preparation of this compound
Materials:
-
Anhydrous toluene
-
n-Butyllithium (n-BuLi) in hexanes (concentration determined by titration)
-
Anhydrous tetrahydrofuran (THF)
-
Dry, inert atmosphere (argon or nitrogen)
-
Flame- or oven-dried glassware
Procedure:
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet.
-
Under a positive pressure of inert gas, add anhydrous THF and anhydrous toluene to the flask.
-
Cool the solution to the desired temperature (e.g., 0°C or room temperature).
-
Slowly add the n-butyllithium solution dropwise via syringe to the stirred toluene solution. The formation of this compound is often indicated by the appearance of a yellow to orange or red color.
-
Stir the solution for 1-2 hours to ensure complete formation of the this compound. The resulting solution can be used directly for subsequent reactions.
Protocol 2: Titration of n-Butyllithium using N-Benzylbenzamide
Materials:
-
N-benzylbenzamide (dried)
-
Anhydrous THF
-
n-Butyllithium solution to be titrated
-
Dry glassware and inert atmosphere setup
Procedure:
-
To a dry, 25 mL two-necked flask under an inert atmosphere, add a precisely weighed amount of N-benzylbenzamide (100-300 mg).
-
Add 10 mL of anhydrous THF and cool the solution to -40°C.
-
Add the n-butyllithium solution dropwise via a syringe. A transient blue color will appear with each drop.
-
The endpoint is reached when a persistent light blue color remains. The addition of one more drop will result in an intense ink-blue color.[10]
-
The molarity is calculated based on the 2:1 stoichiometry of the reaction between n-BuLi and N-benzylbenzamide.
Mandatory Visualization
Caption: Troubleshooting workflow for low-yield this compound reactions.
Caption: Formation of this compound and its subsequent reaction.
References
- 1. Science of Synthesis: Best methods. Best results – Thieme Chemistry [science-of-synthesis.thieme.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Benzyllithiums bearing aldehyde carbonyl groups. A flash chemistry approach - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00958H [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. electronicsandbooks.com [electronicsandbooks.com]
- 9. The Reactivity of Benzyl Lithium Species is Regulated by Intermediate Structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ospt.osi.lv [ospt.osi.lv]
preventing Wurtz-type coupling in benzyllithium synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of benzyllithium, focusing on the prevention of Wurtz-type coupling.
Troubleshooting Guide
Problem: Low yield of this compound and significant formation of 1,2-diphenylethane (B90400) (bibenzyl).
Possible Cause: Wurtz-type coupling is a major side reaction, especially when preparing this compound from benzyl (B1604629) halides.[1][2] This occurs when the newly formed this compound reacts with the starting benzyl halide.
Solution:
-
Optimize Reaction Temperature: Maintain a very low temperature, typically between -78°C and -95°C, throughout the reaction.[1] Higher temperatures favor the coupling reaction.
-
Control Addition Rate: Add the benzyl halide solution slowly to the lithium reagent. A rapid addition can lead to localized high concentrations of the halide, promoting the formation of bibenzyl. An addition time of at least 15 minutes is recommended for small-scale reactions.[1]
-
Use Excess Lithium Reagent: Employing a slight excess of the lithiumating agent (e.g., lithium naphthalenide) can help to ensure the complete conversion of the benzyl halide, minimizing its availability for the coupling side reaction. A ratio of 2.5:1 of lithium naphthalenide to benzyl chloride has been shown to be effective.[1]
-
Solvent Selection: The choice of solvent is critical. A mixed solvent system, such as diethyl ether-tetrahydrofuran-light petroleum (4:3:1), has been reported to significantly improve the yield of this compound while suppressing Wurtz coupling.[1] While pure THF can be used, it may lead to lower solubility and stability of the this compound.[3]
-
Consider Alternative Synthesis Routes: If Wurtz-type coupling remains a persistent issue, consider alternative methods for this compound synthesis that avoid benzyl halides, such as the metalation of toluene (B28343) with an organolithium reagent like n-butyllithium or sec-butyllithium (B1581126).[3][4][5]
Problem: Poor solubility and stability of the this compound reagent.
Possible Cause: this compound can have limited solubility and stability, particularly in single-ether solvents like THF, where it may crystallize out of solution.[3][4]
Solution:
-
Mixed Ether Solvents: The use of mixed cyclic ethers can markedly increase the solubility and stability of this compound.[3][4]
-
In Situ Use: Prepare and use the this compound reagent immediately in the subsequent reaction step to minimize decomposition.[5]
Frequently Asked Questions (FAQs)
Q1: What is Wurtz-type coupling in the context of this compound synthesis?
A1: Wurtz-type coupling is a side reaction that leads to the formation of 1,2-diphenylethane (bibenzyl). It occurs when the desired this compound product acts as a nucleophile and attacks the starting benzyl halide.[1][2] This is a common issue when preparing organolithium reagents from organic halides.[6][7]
Q2: Which method is best for preparing this compound with minimal Wurtz-type coupling?
A2: The optimal method depends on the available starting materials and equipment.
-
From Benzyl Chloride: The reaction of benzyl chloride with lithium naphthalenide in a mixed ether solvent system at low temperatures (-95°C) provides good yields of this compound with reduced bibenzyl formation.[1]
-
From Toluene: The metalation of toluene with n-butyllithium or sec-butyllithium in the presence of a suitable solvent or activating agent is an effective alternative that completely avoids the use of benzyl halides and thus the primary route to Wurtz-type coupling.[3][4][8]
Q3: Can I use other benzyl halides, such as benzyl bromide?
A3: While benzyl chloride is commonly used, benzyl bromide can also be a starting material. However, the reactivity of the carbon-halogen bond is different (C-Br is weaker than C-Cl), which can influence the reaction rate and the propensity for side reactions. Modern techniques like flash chemistry in flow microreactors have shown success with benzyl bromide.[9]
Q4: Are there modern techniques to avoid Wurtz-type coupling?
A4: Yes, "flash chemistry" utilizing flow microreactors is a state-of-the-art method. The extremely fast mixing and precise control of reaction time (on the order of milliseconds) in a microreactor can generate this compound from benzyl halides so quickly that the subsequent Wurtz-type coupling is effectively suppressed.[9]
Data Presentation
Table 1: Comparison of this compound Synthesis Methods and Yields
| Starting Material | Reagent | Solvent System | Temperature (°C) | Yield of this compound Derivative (%) | Yield of Bibenzyl (%) | Reference |
| Benzyl Chloride | Lithium Naphthalenide | THF | -78 | Low | High | [1] |
| Benzyl Chloride | Lithium Naphthalenide | Et₂O/THF/Light Petroleum (4:3:1) | -95 | 86 (as ethylbenzene (B125841) after quenching with iodomethane) | 11 | [1] |
| Toluene | n-BuLi or sec-BuLi | Mixed cyclic ethers | -15 | High concentration and stability reported | Not applicable | [4][5] |
| Benzyl Chloride | Lithium Naphthalenide | THF | 20 (in flow microreactor) | 80 (as 1,2-diphenyl-ethanol after quenching with benzaldehyde) | Not specified, but method avoids this side reaction | [9] |
Experimental Protocols
Protocol 1: Synthesis of this compound from Benzyl Chloride using Lithium Naphthalenide
Materials:
-
Naphthalene
-
Lithium metal
-
Anhydrous diethyl ether (Et₂O)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Light petroleum (b.p. 30-40 °C)
-
Benzyl chloride
-
Anhydrous iodomethane (B122720) (for quenching and yield determination)
-
Argon or Nitrogen atmosphere
Procedure:
-
Prepare a solution of lithium naphthalenide (LiN) in THF according to standard literature procedures under an inert atmosphere.
-
In a separate flask, prepare a mixed solvent of Et₂O, THF, and light petroleum in a 4:3:1 ratio.
-
Cool the reaction flask containing the LiN solution to -95°C using a suitable cooling bath.
-
Slowly add a solution of benzyl chloride in the mixed solvent to the cooled LiN solution over a period of 15 minutes with vigorous stirring.
-
After the addition is complete, allow the reaction to stir for an additional 12 minutes at -95°C.
-
To determine the yield, quench the reaction by adding an excess of anhydrous iodomethane.
-
Allow the reaction mixture to warm to room temperature.
-
Work up the reaction mixture by standard procedures and analyze the product ratio (ethylbenzene vs. bibenzyl) by gas chromatography (GC) to determine the yield of this compound formed.[1]
Protocol 2: Synthesis of this compound from Toluene by Metalation
Materials:
-
Anhydrous toluene
-
n-Butyllithium (n-BuLi) or sec-Butyllithium (sec-BuLi) in a suitable solvent (e.g., hexanes)
-
Anhydrous tetrahydrofuran (THF) or a mixture of cyclic ethers
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flask containing anhydrous toluene under an inert atmosphere, add the chosen cyclic ether solvent (e.g., THF).
-
Cool the solution to the desired temperature (e.g., -15°C).[5]
-
Slowly add the n-BuLi or sec-BuLi solution to the stirred toluene/ether mixture.
-
The formation of the red-colored this compound should be observed. The reaction time will vary depending on the specific conditions.
-
The resulting this compound solution can be used directly for subsequent reactions.[10]
Visualizations
Caption: Reaction pathway for this compound synthesis and the competing Wurtz-type coupling side reaction.
Caption: Experimental workflow for the synthesis of this compound from benzyl chloride.
Caption: Troubleshooting logic for addressing low yields in this compound synthesis.
References
- 1. A superior procedure for generation of substituted benzyllithiums from the corresponding chlorides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound: PREPARATION, REACTIONS AND X-RAY CRYSTAL S... [degruyterbrill.com]
- 6. scribd.com [scribd.com]
- 7. Wurtz reaction - Wikipedia [en.wikipedia.org]
- 8. orbi.uliege.be [orbi.uliege.be]
- 9. Benzyllithiums bearing aldehyde carbonyl groups. A flash chemistry approach - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00958H [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude Benzyllithium Reaction Products
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the purification of crude benzyllithium. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound reaction mixture?
A1: Crude this compound, typically synthesized by the reaction of toluene (B28343) with an organolithium base like n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi) in an ether solvent, can contain several impurities. The most common include:
-
Unreacted Toluene: Incomplete reaction will leave residual starting material.
-
Unreacted Butyllithium: If an excess of the lithiating agent is used.
-
Tolyllithium Isomers: These are significant byproducts formed from the metalation of the aromatic ring of toluene (ring metalation) instead of the benzylic position.[1][2]
-
Polymetalated Species: Products where more than one lithium atom has been added to the toluene molecule.[2]
-
Decomposition Products: this compound is thermally unstable and can decompose over time, especially at higher temperatures.[3]
Q2: How can I minimize the formation of tolyllithium impurities during the synthesis?
A2: The formation of tolyllithium isomers is a common side reaction. To favor the desired benzylic metalation over ring metalation, consider the following:
-
Choice of Base: n-Butyllithium generally gives a higher ratio of this compound to tolyllithium compared to sec-butyllithium.[3] Lithium amide bases can also be used to promote benzylic lithiation.[4]
-
Solvent System: Using pure tetrahydrofuran (B95107) (THF) as a solvent tends to provide a better ratio of this compound to tolyllithium, although the product has lower solubility and stability in this solvent.[1]
-
Temperature Control: Maintaining a low reaction temperature is crucial to minimize side reactions and decomposition.
Q3: What is the recommended method for purifying crude this compound?
A3: The most effective and commonly cited method for purifying this compound is crystallization .[2] Due to the high reactivity of this compound, standard purification techniques like column chromatography on silica (B1680970) gel are not suitable as the compound would readily decompose.
Q4: My this compound product "oils out" instead of crystallizing. What should I do?
A4: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. Here are some troubleshooting steps:
-
Increase Solvent Volume: Add a small amount of additional hot solvent to the mixture to ensure the this compound remains in solution at a slightly lower temperature before it starts to crystallize.
-
Slow Cooling: Ensure the solution cools down slowly and without disturbance. Rapid cooling can promote oiling out. Place the flask in an insulated container to slow the rate of cooling.
-
Solvent System Modification: If using a mixed solvent system, you can try altering the ratio of the solvents to improve the crystallization behavior.
Q5: How can I determine the concentration of my purified this compound solution?
A5: The concentration of organolithium reagents like this compound must be determined by titration due to their reactive nature. Common titration methods include:
-
Gilman Double Titration: A reliable but more time-consuming method that involves reacting an aliquot with 1,2-dibromoethane (B42909) followed by titration with a standard acid.
-
Titration with N-benzylbenzamide: This method provides a distinct blue endpoint and shows excellent agreement with the Gilman method. The titration is typically carried out at low temperatures (e.g., -40 °C in THF).
Troubleshooting Guide
This guide addresses specific problems you may encounter during the purification of crude this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Purified this compound | 1. Incomplete initial reaction. 2. Decomposition during purification. 3. Significant formation of tolyllithium impurities which remain in the mother liquor. 4. Product loss during transfers of the air-sensitive material. | 1. Ensure complete reaction by optimizing reaction time and temperature. 2. Maintain low temperatures throughout the purification process. 3. Optimize reaction conditions to minimize ring metalation (see FAQ Q2). 4. Use proper air-free techniques (e.g., Schlenk line, glovebox) for all manipulations. |
| Crystals are very fine or powdery | 1. The solution was cooled too quickly. 2. The solution was agitated during cooling. | 1. Allow the solution to cool slowly and undisturbed. An insulated container can be used to slow the cooling rate. 2. Avoid moving or disturbing the flask while crystals are forming. |
| No crystals form upon cooling | 1. Too much solvent was used, and the solution is not supersaturated. 2. The concentration of this compound is too low. | 1. Gently evaporate some of the solvent under reduced pressure and re-cool. 2. Concentrate the solution further before attempting crystallization. 3. Try scratching the inside of the flask with a glass rod at the surface of the solution to induce nucleation. 4. Add a seed crystal of previously isolated this compound. |
| Purified product is still contaminated with tolyllithium | 1. The solvent system used for crystallization did not provide adequate selectivity. 2. The initial ratio of tolyllithium to this compound was very high. | 1. Recrystallize the product from a different solvent system. Pure THF favors a better ratio of this compound to tolyllithium in the crystalline product, although it may reduce the overall yield due to lower solubility.[1] 2. Re-evaluate the initial reaction conditions to minimize ring metalation. |
Data Presentation
Table 1: Effect of Solvent on this compound Synthesis
| Solvent System | Ratio of this compound to Tolyllithium | Solubility | Stability | Reference(s) |
| Pure THF | Higher | Poor | Poor | [1] |
| Mixed Ethers (e.g., THF/2-Methyltetrahydrofuran) | Lower | Better | Better | [1] |
Experimental Protocols
Protocol 1: Titration of this compound with N-Benzylbenzamide
Materials:
-
N-benzylbenzamide (reagent grade)
-
Anhydrous Tetrahydrofuran (THF)
-
This compound solution to be titrated
-
Dry, nitrogen-flushed glassware (e.g., three-neck flask, syringe)
-
Stirring bar
-
Low-temperature bath (e.g., dry ice/acetone, -40 °C)
Procedure:
-
Under a nitrogen atmosphere, add a precisely weighed amount of N-benzylbenzamide to a dry three-neck flask equipped with a stirrer, nitrogen inlet, and a septum.
-
Add anhydrous THF to dissolve the N-benzylbenzamide.
-
Cool the flask to -40 °C in a low-temperature bath.
-
Slowly add the this compound solution dropwise via a syringe while stirring vigorously.
-
The endpoint is indicated by the appearance of a persistent deep blue color.
-
Record the volume of this compound solution added.
-
Calculate the molarity of the this compound solution based on the moles of N-benzylbenzamide used and the volume of this compound solution required to reach the endpoint.
Protocol 2: Recrystallization of this compound
Materials:
-
Crude this compound solution in an appropriate ether solvent.
-
Additional anhydrous solvent (e.g., THF, hexane) for creating a suitable crystallization mixture.
-
Dry, nitrogen-flushed glassware (e.g., Schlenk flask).
-
Filter cannula or a filter frit assembly for air-sensitive filtration.
-
Low-temperature bath.
Procedure:
-
Ensure all operations are carried out under an inert atmosphere (e.g., nitrogen or argon) using appropriate air-free techniques.
-
In a Schlenk flask, dissolve the crude this compound in a minimal amount of a suitable hot solvent or solvent mixture (e.g., a mixture of ethers). Gentle warming may be necessary.
-
Once the crude product is fully dissolved, allow the solution to cool slowly and without disturbance. Placing the flask in a dewar or an insulated container will promote slow cooling and the formation of larger, purer crystals.
-
As the solution cools, this compound will crystallize out.
-
Once crystallization is complete, cool the flask in a low-temperature bath to maximize the yield.
-
Separate the crystals from the mother liquor via cannula filtration or by using a Schlenk filter frit.
-
Wash the crystals with a small amount of cold, fresh solvent to remove any adhering impurities.
-
Dry the purified this compound crystals under vacuum.
-
The purified this compound can then be redissolved in a suitable solvent for storage or immediate use. It is crucial to determine the concentration of the final solution by titration.
Mandatory Visualization
Caption: Workflow for the purification and analysis of this compound.
Caption: Decision-making workflow for troubleshooting crystallization problems.
References
troubleshooting low yields in benzyllithium mediated alkylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals diagnose and resolve common issues encountered during benzyllithium-mediated alkylation, with a focus on addressing the causes of low reaction yields.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the most common root causes?
A1: Low yields in this compound alkylations can typically be traced to a few critical factors:
-
Inefficient this compound Formation: The initial deprotonation of the benzyl (B1604629) starting material may be incomplete. This can be caused by an inaccurate concentration of the organolithium base (e.g., n-BuLi), insufficient equivalents of the base, or a non-optimal reaction temperature.[1]
-
Presence of Moisture: this compound and other organolithium reagents are extremely sensitive to water. Any moisture in the glassware, solvents, or reagents will quench the organometallic species, leading to a significant reduction in active reagent and lower yields.[1][2]
-
Reagent Degradation: Organolithium reagents degrade over time. It is crucial to titrate them periodically to determine their exact molarity before use.[3] this compound itself has limited stability, especially at higher temperatures.[4]
-
Side Reactions: Several competing reactions can consume the this compound or the desired product. Common side reactions include reaction with the solvent (especially THF at elevated temperatures), Wurtz-type coupling, and elimination reactions with sterically hindered electrophiles.[5][6][7]
-
Sub-optimal Reaction Conditions: Temperature, solvent, and reaction time are all critical parameters. Higher temperatures, for instance, can promote the formation of undesired byproducts.[5]
Q2: How can I confirm that the this compound reagent was successfully generated?
A2: The formation of this compound from a precursor like toluene (B28343) is typically accompanied by a color change, often to a deep yellow or orange-red solution. While this is a good qualitative indicator, it is not a confirmation of yield. The most reliable method is to quench an aliquot of the reaction mixture with a known electrophile, such as carbon dioxide (gas or dry ice) followed by an acidic workup to form phenylacetic acid, or by adding an excess of a simple ketone like benzophenone. The yield of the resulting carboxylic acid or alcohol, determined by techniques like NMR with an internal standard, provides a quantitative measure of the active this compound concentration.
Q3: What are the most common side reactions in this compound alkylations and how can they be minimized?
A3: The most prevalent side reactions include:
-
Wurtz-Type Coupling: This is the reaction of the this compound with the alkyl halide electrophile to form a homo-coupled product. This side reaction is particularly problematic at higher temperatures. Performing the reaction at very low temperatures (e.g., -78 °C or even -95 °C) can dramatically decrease the rate of this undesired pathway.[6]
-
Elimination (E2 Reaction): When the alkylating agent is a secondary or tertiary halide, the strongly basic this compound can act as a base, abstracting a proton and leading to an alkene byproduct instead of the desired substitution product. To favor alkylation (Sₙ2), it is best to use methyl or primary alkyl halides.[7]
-
Reaction with Solvent: Ethereal solvents like THF can be deprotonated or cleaved by strong organolithium bases, especially at temperatures above -20 °C. This not only consumes the reagent but can also introduce impurities.[5][8] Using co-solvents or performing the reaction at strictly controlled low temperatures is essential.
-
Over-Alkylation: If the product of the initial alkylation still possesses acidic protons, it may be deprotonated by remaining this compound or another strong base, leading to a second alkylation event.[9][10] Careful control of stoichiometry and reaction time can help mitigate this.
Q4: My starting material is consumed, but the yield of the desired alkylated product is low. What is likely happening?
A4: This scenario strongly suggests that the this compound, once formed, is being consumed by pathways other than the desired alkylation. The most likely culprits are the side reactions mentioned in Q3, such as Wurtz coupling or reaction with the solvent. It is also possible that the product is unstable under the reaction or workup conditions. Carefully analyze the crude reaction mixture by TLC, LC-MS, or NMR to identify any major byproducts, which will provide clues to the competing reaction pathway. Increasing the equivalents of LiCl in the reaction can sometimes improve yields by breaking up organolithium aggregates and accelerating the rate of alkylation.[1]
Q5: How critical is the choice of solvent?
A5: The solvent choice is critical for both the formation and subsequent reaction of this compound.
-
Donating Solvents: Polar, aprotic, "donating" solvents like tetrahydrofuran (B95107) (THF) and diethyl ether (Et₂O) are most common because they solvate the lithium cation, increasing the reactivity of the carbanion.[5]
-
Solvent Mixtures: The solubility and stability of this compound can be significantly improved by using mixtures of cyclic ethers (e.g., THF and 2-methyltetrahydrofuran) over THF alone.[4][11]
-
Non-polar Solvents: While the reaction can be performed in non-polar solvents like hexanes or toluene, the this compound is often less soluble and less reactive, potentially leading to lower yields or requiring longer reaction times.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving issues leading to low yields.
| Observation | Potential Cause(s) | Suggested Solutions |
| Low to no conversion of starting material (e.g., toluene) | 1. Inactive Organolithium Base: The n-BuLi or s-BuLi has degraded.[3]2. Presence of Moisture: Water in the solvent, glassware, or starting material is quenching the base.[1]3. Reaction Temperature Too Low: The deprotonation reaction is too slow. | 1. Titrate the Organolithium Reagent: Use a fresh bottle or determine the exact molarity via titration before use.[12][13]2. Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum and cool under an inert atmosphere. Use freshly distilled, anhydrous solvents.[1]3. Adjust Temperature: While initial addition should be cold, allow the deprotonation to proceed at the recommended temperature (e.g., 0 °C to RT) for a sufficient time. |
| Starting material is consumed, but yield of desired product is low | 1. Wurtz-Type Coupling: this compound is reacting with the electrophile in an undesired coupling reaction.[6]2. Reaction with Solvent: The this compound is being consumed by the solvent (e.g., THF).[5][8]3. Elimination Reaction: The electrophile is sterically hindered (2° or 3° halide), favoring elimination.[7] | 1. Lower Alkylation Temperature: Add the electrophile and maintain the reaction at a very low temperature (e.g., -78 °C).2. Use Solvent Mixtures: Consider using a THF/hydrocarbon mixture to reduce the rate of solvent degradation.3. Change Electrophile: Use a primary or methyl halide to favor the Sₙ2 pathway.[7] |
| A complex mixture of unidentified byproducts is formed | 1. Reaction Temperature Too High: Elevated temperatures promote various side reactions and decomposition pathways.[5]2. Degradation of Reagents/Solvent: Impure starting materials or solvent decomposition are creating multiple reactive species.[2]3. Air (Oxygen) Exposure: Oxygen can react with organolithiums to form a variety of oxidized byproducts. | 1. Maintain Strict Temperature Control: Use a cryostat or a well-maintained cooling bath throughout the reaction.2. Use High-Purity Materials: Purify solvents and reagents immediately before use. Use freshly opened bottles of reagents where possible.3. Maintain Inert Atmosphere: Ensure a positive pressure of an inert gas (Argon or Nitrogen) is maintained throughout the entire process. |
Data Presentation
Table 1: Effect of Solvent on this compound Stability and Solubility
| Solvent System | This compound Concentration (M) | Stability | Reference(s) |
| THF | ~1.4 | Decomposition rate of 2.8% per day at 9°C | [4] |
| 2-MeTHF / THF (2:1 mixture) | Up to 2.2 | More stable than in pure THF | [4][11] |
| Diethyl Ether (Et₂O) | Variable | Generally good, minimizes polymerization of substrates like styrene | [5][14] |
| Toluene / THF | Variable | Good, but may promote ring metalation | [11][15] |
Table 2: Typical Yields for Reactions of this compound with Various Electrophiles Yields are highly dependent on specific reaction conditions.
| Electrophile | Product Type | Typical Yield Range (%) | Reference(s) |
| Carbon Dioxide (CO₂) | Carboxylic Acid | Good to Excellent | [5][16] |
| Aldehydes / Ketones | Alcohol | Good to Excellent | [16] |
| Alkyl Halides (Primary) | Alkylated Benzene | Good | [16] |
| Trimethylsilyl Chloride (TMSCl) | Silylated Product | Excellent | [16] |
| Epoxides | Ring-Opened Alcohol | Good | [16] |
Experimental Protocols
Protocol 1: Generation of this compound from Toluene
-
Materials: Anhydrous toluene, anhydrous tetrahydrofuran (THF), n-Butyllithium (n-BuLi) in hexanes (concentration determined by titration).
-
Procedure:
-
Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Cool to room temperature under a positive pressure of argon or nitrogen.
-
To the flask, add anhydrous THF and anhydrous toluene (typically in excess). Cool the solution to 0 °C using an ice-water bath.
-
Slowly add a standardized solution of n-BuLi (1.0 equivalent) dropwise via syringe while maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The solution should develop a characteristic deep yellow to orange-red color, indicating the formation of this compound.
-
The resulting solution can be used directly for the subsequent alkylation step.
-
Protocol 2: General Alkylation of this compound
-
Procedure:
-
Cool the freshly prepared solution of this compound (from Protocol 1) to -78 °C using a dry ice/acetone bath.
-
Slowly add the alkylating agent (1.0-1.2 equivalents), either neat or as a solution in anhydrous THF, dropwise to the stirred this compound solution. Ensure the internal temperature does not rise significantly during the addition.
-
Stir the reaction mixture at -78 °C for 1-3 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) at -78 °C.
-
Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and dilute with diethyl ether or ethyl acetate.
-
Separate the layers. Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography.[1]
-
Protocol 3: Titration of Organolithium Reagent with N-Benzylbenzamide
-
Materials: N-benzylbenzamide, anhydrous THF, organolithium solution to be titrated (e.g., n-BuLi).
-
Procedure:
-
Flame-dry a small flask equipped with a stir bar and septum. Add approximately 100 mg of N-benzylbenzamide (accurately weighed) to the flask.
-
Purge the flask with an inert gas and add 5 mL of anhydrous THF to dissolve the solid.
-
Cool the solution to the appropriate temperature: -40 °C for n-BuLi/s-BuLi, -20 °C for MeLi, or 0 °C for LDA.[13]
-
Using a 1.0 mL syringe, add the organolithium solution dropwise to the stirred indicator solution. A fleeting blue or greenish-blue color will appear and dissipate upon addition.
-
Continue adding the organolithium solution dropwise until a persistent (lasting >30 seconds) deep blue color is observed. This is the endpoint.[12][13]
-
Record the volume of the organolithium solution added.
-
Calculate the molarity using the following formula: Molarity (M) = (mass of N-benzylbenzamide / 211.26 g/mol ) / (volume of RLi solution in L)
-
Visualizations
Caption: A decision tree for troubleshooting low yields.
Caption: General experimental workflow for the reaction.
Caption: Competing reaction pathways for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Benzyllithiums bearing aldehyde carbonyl groups. A flash chemistry approach - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00958H [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. ospt.osi.lv [ospt.osi.lv]
- 13. epfl.ch [epfl.ch]
- 14. Regio- and stereoselective intermolecular carbolithiation reactions - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06101H [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
strategies to control regioselectivity in reactions with benzyllithium
Welcome to the technical support center for controlling regioselectivity in reactions involving benzyllithium and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on directing the outcome of their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is giving a mixture of isomers. How can I favor substitution at the ortho-position of the aromatic ring?
A1: To achieve high selectivity for the ortho-position, you should employ a strategy called Directed ortho-Metalation (DoM) .
-
Core Principle: This method relies on a "Directing Metalation Group" (DMG) on your benzene (B151609) ring. This group, typically containing a heteroatom like oxygen or nitrogen, acts as a Lewis base and coordinates to the Lewis acidic lithium of your organolithium base (e.g., n-butyllithium).[1][2] This coordination brings the base into close proximity to the ortho-proton, facilitating its abstraction over other protons on the ring.[2][3]
-
Troubleshooting Steps:
-
Choose an Effective DMG: Strong DMGs include amides (-CONR₂), carbamates (-OCONR₂), and tertiary amines (-CH₂NR₂). Methoxy groups (-OCH₃) are also effective.[1]
-
Select the Right Base: Very strong alkyllithium bases are required. s-BuLi or t-BuLi are generally more reactive than n--BuLi.[4]
-
Use a Coordinating Solvent: Polar aprotic solvents like tetrahydrofuran (B95107) (THF) or diethyl ether (Et₂O) are essential. They break down the aggregate structures of alkyllithiums, increasing their basicity and reactivity.[4]
-
Maintain Low Temperatures: Perform the lithiation at low temperatures (typically -78 °C) to prevent side reactions, including decomposition of the organolithium or reaction with the solvent.[4]
-
Q2: I am trying to functionalize the benzylic position (the α-carbon), but I'm getting ring substitution instead. How can I increase selectivity for the benzylic position?
A2: Selective reaction at the benzylic position, often called lateral metalation , can be achieved by carefully choosing your substrate, solvent, and electrophile.
-
Core Principle: The acidity of benzylic protons (pKa ~41) is slightly higher than that of aromatic protons (pKa ~43), but deprotonation is often kinetically slow.[4] An ortho-substituent containing a heteroatom can facilitate benzylic deprotonation through a "complex-induced proximity effect," similar to DoM.[3]
-
Troubleshooting Steps:
-
Utilize an ortho-Directing Group: Substrates with an ortho-heteroatom group strongly favor lateral lithiation.[3]
-
Switch to a Lithium Amide Base: In some cases, switching from an alkyllithium to a lithium amide base (like LDA) can favor benzylic lithiation over ring metalation.[4]
-
Use a Polar Coordinating Solvent: THF is often the solvent of choice as it can favor reaction at the benzylic position.[5][6]
-
Consider the Electrophile: The nature of the electrophile can influence the reaction site. For example, reacting a specific this compound with trimethylchlorostannane in THF selectively functionalizes the benzylic position.[5][6]
-
Q3: My goal is para-substitution, but I am getting significant amounts of the ortho-isomer. How can I favor the para-position?
A3: Achieving high para-selectivity is less common than ortho or benzylic functionalization and is highly dependent on the specific combination of substrate, solvent, and electrophile. Steric hindrance at the ortho-position can often lead to a higher proportion of the para-product.[7][8]
-
Core Principle: This outcome is often achieved under conditions that disfavor the coordination that leads to ortho-metalation. This typically involves using non-coordinating solvents.
-
Troubleshooting Steps:
-
Use a Non-Polar Solvent: Switching from THF to a non-polar solvent like n-pentane or hexane (B92381) can favor para-substitution.[5][6] In these solvents, the organolithium base is more aggregated and less directed by coordinating groups on the substrate.
-
Select the Right Electrophile: The choice of electrophile is critical. For instance, the reaction of a this compound species with trimethylchlorosilane in n-pentane has been shown to selectively yield the para-substituted product.[5][6]
-
Avoid Strong DMGs: If your substrate has a powerful Directing Metalation Group, ortho-lithiation will likely dominate. This strategy is most effective on substrates without strong DMGs.
-
Q4: What is the role of additives like TMEDA and HMPA?
A4: Additives are used to modify the reactivity and structure of the organolithium species in solution.
-
TMEDA (N,N,N′,N′-tetramethylethylenediamine): This bidentate chelating amine breaks up the aggregates of alkyllithium reagents.[2] This increases the effective basicity and reactivity of the base, often accelerating the rate of deprotonation.[2][9]
-
HMPA (Hexamethylphosphoramide): HMPA is a very strong coordinating ligand for lithium ions.[10] Its primary role is to promote the formation of solvent-separated ion pairs (SIPs) from contact ion pairs (CIPs).[10][11] This change in the ion pair structure can dramatically alter reactivity. For example, in reactions with α,β-unsaturated carbonyls, the addition of HMPA favors 1,4-addition over 1,2-addition.[10][11] For some reagents, adding just two equivalents of HMPA can result in >95% 1,4-addition.[11]
Data Summary Tables
Table 1: Influence of Solvent and Electrophile on Regioselectivity
| Substrate Type | Solvent | Electrophile | Predominant Position of Reaction | Reference(s) |
| This compound | n-pentane | Trimethylchlorosilane (TMSCl) | para | [5][6] |
| This compound | THF | Trimethylchlorostannane (TMSnCl) | Benzylic (α-carbon) | [5][6] |
| o-amino substituted (E)-stilbene | THF | Various | α to phenyl ring (single regioisomer) | [9] |
| o-amino substituted (E)-stilbene | Diethyl ether | Various | Mixture of regioisomers | [9] |
| N-Boc-2-aryltetrahydroquinoline | THF | Most Electrophiles | 2-position | [5] |
| N-Boc-2-aryltetrahydroquinoline | THF | Methyl Cyanoformate | ortho of aryl ring | [5] |
Table 2: Effect of HMPA Additive on Regioselectivity of Addition to Enones
| Organolithium Reagent | Enone Substrate | Equivalents of HMPA | Outcome | Reference(s) |
| Sulfur-stabilized Li Reagents | 2-Cyclohexenone | 2 | >95% 1,4-addition | [11] |
| Various Organolithiums | α,β-unsaturated carbonyls | Addition of HMPA | Favors 1,4-addition | [10] |
Experimental Protocols
Protocol 1: General Procedure for Directed ortho-Metalation (DoM)
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum.
-
Reagent Preparation: Dissolve the substrate containing a Directing Metalation Group (DMG) in anhydrous THF (or diethyl ether) under an inert atmosphere.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add the alkyllithium base (e.g., n-BuLi, s-BuLi, or t-BuLi, typically 1.1-1.5 equivalents) dropwise via syringe, ensuring the internal temperature does not rise significantly.
-
Metalation: Stir the reaction mixture at -78 °C for the required time (typically 1-3 hours) to ensure complete deprotonation.
-
Electrophile Quench: Add the desired electrophile dropwise at -78 °C.
-
Warming and Quench: Allow the reaction to slowly warm to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.
-
Workup: Perform a standard aqueous workup, including extraction with an organic solvent, drying the organic layer (e.g., with MgSO₄), and concentrating under reduced pressure.
-
Purification: Purify the crude product using an appropriate technique, such as flash column chromatography.
Protocol 2: General Procedure for Achieving para-Substitution
-
Apparatus Setup: Use the same flame-dried setup as described in Protocol 1.
-
Reagent Preparation: Dissolve the substrate in an anhydrous non-polar solvent such as n-pentane or hexane under an inert atmosphere.
-
Cooling: Cool the solution to the desired temperature (e.g., 0 °C to room temperature, depending on the stability of the organolithium).
-
Base Addition: Slowly add the alkyllithium base. Note that the this compound species may precipitate from the non-polar solvent.
-
Metalation: Stir the mixture for the required time.
-
Electrophile Quench: Add the specific electrophile known to favor para-attack (e.g., TMSCl) at the appropriate temperature.
-
Warming and Quench: Allow the reaction to warm to room temperature and quench with saturated aqueous NH₄Cl.
-
Workup and Purification: Follow steps 8 and 9 from Protocol 1.
Visualizations
Caption: Mechanism of Directed ortho-Metalation (DoM).
Caption: Influence of solvent polarity on this compound species.
Caption: Troubleshooting workflow for regioselectivity control.
References
- 1. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 2. baranlab.org [baranlab.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. uwindsor.ca [uwindsor.ca]
- 5. researchgate.net [researchgate.net]
- 6. The Reactivity of Benzyl Lithium Species is Regulated by Intermediate Structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. reddit.com [reddit.com]
- 9. Regio- and stereoselective intermolecular carbolithiation reactions - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06101H [pubs.rsc.org]
- 10. [PDF] Regioselectivity of Addition of Organolithium Reagents to Enones: The Role of HMPA. | Semantic Scholar [semanticscholar.org]
- 11. The regioselectivity of addition of organolithium reagents to enones and enals: the role of HMPA - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Benzyllithium Reactivity and the Influence of TMEDA
Welcome to the technical support center for organolithium chemistry. This resource provides troubleshooting guides and frequently asked questions regarding the use of N,N,N',N'-tetramethylethylenediamine (TMEDA) and other additives with benzyllithium.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of TMEDA in reactions involving this compound?
A1: TMEDA's primary role is to increase the reactivity of organolithium reagents like this compound.[1][2] It achieves this by acting as a chelating ligand that binds to the lithium ions. This process breaks down large, less reactive aggregates (oligomers or polymers) of the organolithium compound into smaller, more reactive species such as monomers or dimers.[1][2][3] This deaggregation exposes the carbanionic center, enhancing its nucleophilicity and basicity.[2]
Q2: How does the aggregation state of this compound change with the addition of TMEDA?
A2: In hydrocarbon or ether solvents, organolithium compounds, including this compound, tend to exist as large aggregates.[1][4] The addition of a coordinating ligand like TMEDA disrupts these clusters. For instance, while this compound can form polymeric structures in THF, the addition of TMEDA can lead to the formation of monomeric adducts, such as [Li(CH₂Ph)(TMEDA)(THF)].[4][5] This shift from a polymeric or oligomeric state to a monomeric or dimeric one is a key reason for the observed increase in reactivity.
Q3: Can TMEDA alter the regioselectivity of a reaction?
A3: Yes, TMEDA can significantly influence the regioselectivity of lithiation. For benzylic substrates, there is often a competition between deprotonation at the benzylic position and metalation of the aromatic ring. By increasing the basicity and kinetic reactivity of the organolithium reagent, the addition of TMEDA can favor the kinetically faster benzylic deprotonation over ortho-metalation. However, in some systems, coordination of the lithium to a directing group on the ring can still dominate, leading to ortho-lithiation even in the presence of TMEDA.[6] The outcome is highly substrate-dependent.[7]
Q4: I am observing low yields when preparing this compound with n-BuLi/TMEDA. What are the possible causes?
A4: Low yields can stem from several factors:
-
Reagent Quality: Ensure n-butyllithium is properly titrated and all reagents (toluene, TMEDA, solvent) are rigorously anhydrous. Organolithium reagents are extremely sensitive to moisture and air.
-
Temperature Control: The formation of this compound is typically performed at low temperatures (e.g., -78 °C to 0 °C) to minimize side reactions, such as the reaction of n-BuLi with the solvent (especially THF).[8][9]
-
Side Reactions: Undesired side reactions, such as metalation of the aromatic ring (tolyl-lithium formation) or polymetalation, can consume starting material and reduce the yield of this compound.[4][10]
-
Insufficient Reaction Time: Allow adequate time for the metalation to proceed to completion. The optimal time can vary based on the substrate, temperature, and solvent system.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No reaction or very low conversion. | 1. Inactive n-BuLi. 2. Presence of moisture or oxygen. 3. Incorrect temperature (too low). | 1. Titrate the n-BuLi solution before use. 2. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (Argon or Nitrogen). Use freshly distilled, anhydrous solvents. 3. While low temperatures are common, some metalations require higher temperatures to proceed at a reasonable rate. Consult literature for your specific substrate. |
| Formation of multiple products; low selectivity. | 1. Competing ring metalation (ortho-lithiation). 2. Reaction with the solvent (e.g., THF). 3. Temperature is too high, allowing for thermodynamic products to form. | 1. Analyze the product mixture by NMR to identify byproducts. Adjusting the solvent or the stoichiometry of TMEDA may improve selectivity. 2. Perform the reaction at a lower temperature. For reactions sensitive to THF, consider using a non-coordinating solvent like hexane (B92381) or toluene (B28343) with TMEDA. 3. Maintain strict temperature control throughout the addition and reaction period. |
| Product is the result of reaction with TMEDA. | Lithiated TMEDA can form, especially with excess strong base or at elevated temperatures. | Use a stoichiometric amount of n-BuLi relative to the substrate. Avoid prolonged reaction times at room temperature or above. |
| Reaction is successful but product is difficult to isolate. | This compound and its products can be air-sensitive or thermally unstable. | Perform the workup and purification steps carefully, often at reduced temperatures and under an inert atmosphere until the final, stable product is obtained. |
Quantitative Data
The addition of TMEDA has a quantifiable effect on the products and kinetics of this compound reactions.
Table 1: Effect of TMEDA on Product Distribution in the Lithiation of Ethylbenzene
| Reagent System | (1-phenylethyl)lithium | 2-ethylphenyllithium | 3-ethylphenyllithium | 4-ethylphenyllithium |
| nBuLi / TMEDA at 30°C | 38% | 9% | 36% | 17% |
Data sourced from a study on the metalation of ethylbenzene, demonstrating that both benzylic and ring metalation occur.[10]
Table 2: Representative ¹³C and ⁷Li NMR Data for Aryllithium Aggregates
| Compound System | Aggregate State | ¹³C Chemical Shift (C-ipso) | ¹J(¹³C,⁷Li) Coupling | ⁷Li Chemical Shift |
| Aryllithium Cluster | Tetrameric/Higher | ~199 ppm | ~11 Hz | ~2 ppm |
| Aryllithium + TMEDA | Dimeric | ~189 ppm | ~20 Hz | ~1 ppm |
These are generalized values based on studies of substituted phenyllithiums.[11] The significant upfield shift of the C-ipso signal and the increase in the coupling constant upon addition of TMEDA are indicative of deaggregation from larger clusters to dimers.[11]
Experimental Protocols
Protocol 1: General Procedure for TMEDA-Mediated Benzylic Lithiation
Caution: Organolithium reagents are pyrophoric and react violently with water. All operations must be conducted under a dry, inert atmosphere (e.g., Argon) using anhydrous solvents and oven-dried glassware.
-
Apparatus Setup: Assemble a dry, two- or three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet.
-
Reagent Preparation: In the reaction flask, dissolve the benzylic substrate (1.0 eq.) in an anhydrous solvent (e.g., diethyl ether, THF, or hexane). Add TMEDA (1.1 eq.).
-
Cooling: Cool the solution to the desired temperature, typically -78 °C (dry ice/acetone bath) or 0 °C (ice/water bath).[8]
-
Addition of Alkyllithium: While stirring vigorously, add a solution of n-butyllithium or sec-butyllithium (B1581126) (1.1 eq.) dropwise via syringe. The rate of addition should be controlled to maintain the reaction temperature. A color change (often to yellow, orange, or red) typically indicates the formation of the this compound anion.
-
Reaction: Stir the mixture at the specified temperature for the required time (this can range from 5 minutes to several hours depending on the substrate).[8]
-
Electrophilic Quench: Slowly add a solution of the desired electrophile (e.g., trimethylsilyl (B98337) chloride, CO₂, an alkyl halide) at the low temperature.
-
Workup: After the reaction is complete, allow the mixture to warm to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) or water.
-
Extraction and Purification: Transfer the mixture to a separatory funnel, extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate), combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by standard methods such as column chromatography or distillation.
Visualizations
Reaction Mechanism: Deaggregation by TMEDA
Caption: The role of TMEDA in shifting the equilibrium from less reactive this compound aggregates to more reactive monomeric species.
Experimental Workflow: Benzylic Functionalization
Caption: A typical experimental workflow for the synthesis and functionalization of this compound using TMEDA as an additive.
Troubleshooting Logic
Caption: A decision tree to guide troubleshooting for low-yielding benzylic lithiation reactions.
References
- 1. tuodaindus.com [tuodaindus.com]
- 2. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 3. MethylLithium Aggregation [sites.science.oregonstate.edu]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. The Reactivity of Benzyl Lithium Species is Regulated by Intermediate Structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. people.uniurb.it [people.uniurb.it]
- 10. researchgate.net [researchgate.net]
- 11. dspace.library.uu.nl [dspace.library.uu.nl]
Technical Support Center: Handling and Storing Benzyllithium Reagents
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe and effective handling and storage of benzyllithium reagents.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound, like other organolithium reagents, is highly reactive and presents several significant hazards. It is pyrophoric, meaning it can ignite spontaneously upon contact with air or moisture.[1] It is also corrosive and water-reactive. Many this compound preparations are dissolved in flammable solvents, adding to the fire risk.[2]
Q2: What Personal Protective Equipment (PPE) is mandatory when working with this compound?
A2: Appropriate PPE is crucial for safely handling this compound. This includes:
-
Eye Protection: Chemical splash goggles or safety glasses meeting ANSI Z.87.1 standards are essential. A face shield is recommended for larger-scale operations.[2][3]
-
Body Protection: A flame-resistant lab coat, such as one made from Nomex, should be worn and fully buttoned.[4][5]
-
Hand Protection: Double gloving is recommended. An inner layer of nitrile gloves provides chemical resistance, while an outer layer of neoprene gloves offers additional protection.[4]
-
Footwear: Closed-toe and closed-heel shoes are mandatory.[1]
Q3: What is the proper way to store this compound solutions?
A3: this compound solutions must be stored under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place to prevent decomposition.[6] For long-term storage, the manufacturer's original container, often a Sure/Seal™ bottle, is ideal.[4] It is recommended to replace the plastic cap after each use for extended storage.[4] Storing in an explosion-proof refrigerator is also advised.[5]
Q4: My this compound solution has a precipitate. Is it still usable?
A4: Crystallization of this compound can occur during cold storage, especially in THF.[7] Gentle warming and agitation can redissolve the solids. However, if the precipitate is insoluble, it may indicate decomposition products, and the solution's concentration should be re-determined by titration before use.
Q5: How can I accurately determine the concentration of my this compound solution?
A5: The concentration of organolithium reagents can change over time. It is crucial to titrate the solution before use. A common and effective method is titration with N-benzylbenzamide in THF, which produces a distinct and persistent blue endpoint at the equivalence point.[8][9] The Gilman double titration is another reliable method that can distinguish between the active this compound and non-organometallic basic impurities.[10]
Troubleshooting Guides
Problem: My reaction with this compound is giving a low yield.
| Possible Cause | Troubleshooting Steps |
| Degraded Reagent | The this compound solution may have been exposed to air or moisture, leading to decomposition. Titrate the solution to determine the active concentration and adjust the stoichiometry accordingly. Use a fresh bottle if significant degradation is suspected. |
| Protic Impurities | Traces of water or other acidic impurities in the reaction solvent, starting materials, or glassware can quench the this compound. Ensure all glassware is oven-dried or flame-dried under vacuum and that all solvents and reagents are anhydrous.[3] |
| Incorrect Reaction Temperature | Reactions involving this compound are typically conducted at low temperatures (e.g., -78 °C) to minimize side reactions.[11] Ensure your cooling bath is at the appropriate temperature. |
Problem: I observe unexpected regioselectivity in my reaction.
| Possible Cause | Troubleshooting Steps |
| Solvent Effects | The solvent can significantly influence the reactivity and regioselectivity of this compound.[12] Reactions in non-coordinating solvents like pentane (B18724) may yield different regioisomers compared to those in coordinating solvents like THF.[13] Consider screening different solvents or solvent mixtures. |
| Aggregation State | The aggregation state of this compound can affect its reactivity. Additives like TMEDA (tetramethylethylenediamine) or HMPA (hexamethylphosphoramide) can break up aggregates and alter the reaction outcome.[14] |
Data Summary
Table 1: Thermal Stability of this compound Solutions
| Solvent | Concentration | Temperature (°C) | Decomposition Rate (% per day) |
| THF | ~1.4 M | 9 | 2.8 |
| 2:1 2-MeTHF:THF | Not specified | 9 | 0.04 |
| 2:1 2-MeTHF:THF | Not specified | 15 | 0.25 |
| 2:1 2-MeTHF:THF | Not specified | 24 | 0.56 |
| Data sourced from ResearchGate.[15][16] |
Experimental Protocols
Protocol 1: Titration of this compound with N-Benzylbenzamide
Objective: To accurately determine the molarity of a this compound solution.
Materials:
-
N-benzylbenzamide (reagent grade)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
This compound solution of unknown concentration
-
Dry, nitrogen-flushed glassware (e.g., 10 mL three-neck flask)
-
Magnetic stirrer and stir bar
-
Gas-tight syringe (e.g., 1 mL)
-
Inert gas source (argon or nitrogen)
-
Low-temperature bath (e.g., -40 °C)
Procedure:
-
Under a positive pressure of inert gas, add approximately 100 mg of N-benzylbenzamide (accurately weighed) to the three-neck flask.[17]
-
Add 5 mL of anhydrous THF to the flask and stir until the solid is fully dissolved.[17]
-
Cool the solution to -40 °C.[8]
-
Using a gas-tight syringe, slowly add the this compound solution dropwise to the stirred N-benzylbenzamide solution.[17]
-
A transient blue color will appear with each drop and dissipate upon stirring. The endpoint is reached when a persistent deep blue color remains for at least 30 seconds.[8][17]
-
Record the volume of this compound solution added.
-
Calculate the molarity (M) of the this compound solution using the following formula:
M = (mass of N-benzylbenzamide (g) / molecular weight of N-benzylbenzamide ( g/mol )) / volume of this compound solution (L)
(Molecular weight of N-benzylbenzamide = 211.26 g/mol )
Visualizations
Caption: Troubleshooting workflow for low-yield reactions.
References
- 1. ehs.uci.edu [ehs.uci.edu]
- 2. ehs.princeton.edu [ehs.princeton.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ehs.ucr.edu [ehs.ucr.edu]
- 5. benchchem.com [benchchem.com]
- 6. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 766-04-1 Name: this compound [xixisys.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ospt.osi.lv [ospt.osi.lv]
- 9. Titration of alkyllithiums with a simple reagent to a blue endpoint: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. The Reactivity of Benzyl Lithium Species is Regulated by Intermediate Structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. epfl.ch [epfl.ch]
Technical Support Center: Overcoming Solubility Issues of Benzyllithium in Non-Polar Solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the solubility of benzyllithium in non-polar solvents. The information is tailored for researchers, scientists, and drug development professionals to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate out of solution, especially in hydrocarbon solvents?
A1: this compound has a strong tendency to aggregate in non-polar solvents, forming polymeric structures.[1][2] In solvents like tetrahydrofuran (B95107) (THF) mixed with toluene (B28343), this compound can crystallize out as a linear polymer with alternating carbon and lithium atoms.[1][2] This aggregation is the primary reason for its low solubility in hydrocarbons and even in some ethereal solvents. The use of purely non-polar solvents like hexane (B92381) will almost certainly lead to precipitation.
Q2: I observe a sharp decrease in the concentration of my this compound solution over time, even at low temperatures. What is happening?
A2: Organolithium reagents, including this compound, can react with ethereal solvents like THF, although often slowly. This reaction leads to the decomposition of the organolithium compound and a subsequent decrease in its concentration. The stability of this compound is generally poor in pure THF.[1] For instance, the half-life of n-butyllithium in THF at +20°C is approximately 107 minutes, and similar reactivity can be expected for other organolithiums.
Q3: Can I use an excess of the organolithium reagent to improve the solubility of my lithiated intermediate?
A3: Yes, in some cases, using an excess of the organolithium reagent (like n-BuLi) can help to solubilize sparingly soluble organolithium intermediates. This is achieved through the formation of mixed aggregates, where the excess organolithium incorporates into the aggregate structure of the lithiated species, thereby enhancing its solubility.[3]
Q4: How can I monitor the concentration and aggregation state of my this compound solution?
A4: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring organolithium reactions in real-time.[4][5] Specifically, 7Li and 13C NMR can provide valuable information about the concentration, aggregation state (monomer, dimer, polymer), and the presence of different lithiated species in solution.[5] This allows for a better understanding of the reaction progress and potential side reactions.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the preparation and use of this compound in non-polar solvents.
| Problem | Potential Cause | Solution |
| This compound precipitates immediately upon formation in a toluene/hexane mixture. | Low polarity of the solvent system promotes aggregation and precipitation of this compound. | 1. Use a mixed ether solvent system: Incorporate cyclic ethers like THF, 2-methyltetrahydrofuran (B130290) (MeTHF), or tetrahydropyran (B127337) (THP) into the solvent mixture. Mixed ethers can disrupt the regular polymeric structure, significantly increasing solubility.[1][2] 2. Add a coordinating agent: Introduce additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) or a crown ether (e.g., 12-crown-4) to the reaction mixture. These agents chelate the lithium ion, breaking down aggregates into smaller, more soluble species.[1] |
| The reaction is sluggish, and a significant amount of starting material remains despite the presence of this compound. | The this compound may be present as large, unreactive aggregates, reducing the concentration of active monomeric species in solution. | 1. Increase the proportion of a coordinating solvent: If using a mixed solvent system, increasing the ratio of the ether component (e.g., THF) can favor the formation of smaller, more reactive aggregates. 2. Add TMEDA: TMEDA is known to deaggregate organolithium compounds, leading to more reactive monomeric or dimeric species.[6] 3. Increase reaction temperature (with caution): Gently warming the reaction mixture might increase the rate of reaction. However, be mindful of potential side reactions and decomposition of this compound at higher temperatures. |
| An oily, viscous liquid forms instead of a crystalline product upon workup. | The product may be impure, or it may have a low melting point. The presence of residual solvent or byproducts can inhibit crystallization. | 1. Purify the product: Use column chromatography to purify the crude product.[7] 2. Induce crystallization: Try scratching the inside of the flask with a glass rod to create nucleation sites. Cooling the solution in an ice bath or freezer may also promote crystallization.[7] 3. Use an anti-solvent: If the product is soluble in the workup solvent, adding a solvent in which it is insoluble (an "anti-solvent") can cause it to precipitate.[7] |
| A complex mixture of unidentified byproducts is observed. | 1. Degradation of solvent or reagents: Ethereal solvents can be attacked by strong bases. 2. Reaction temperature is too high: This can lead to side reactions like ortho-lithiation of the toluene ring.[1] 3. Presence of moisture or air: Organolithium reagents are highly reactive towards water and oxygen.[8][9] | 1. Use freshly distilled, anhydrous solvents: Ensure all solvents and reagents are free from moisture and peroxides.[8] 2. Maintain low reaction temperatures: Conduct the reaction at the recommended low temperatures (e.g., -78 °C) to minimize side reactions. 3. Employ strict air-free techniques: Use Schlenk lines or a glovebox to handle all reagents and perform the reaction under an inert atmosphere (e.g., argon or nitrogen).[8] |
Quantitative Data on this compound Solubility
The solubility of this compound is highly dependent on the solvent system employed. The following table summarizes the concentration of this compound that can be achieved in various ether mixtures.
| Ether(s) | Toluene (equiv.) | Concentration (M) | This compound:Toluyllithium Ratio | Stability |
| THF | 4 | ~0.3 | 99:1 | Poor |
| THF | 1.5 | ~0.5 | 99:1 | Poor |
| THF/MeTHF (1:1) | 1.5 | 2.2 | 95:5 | Much Better |
| THF/THP (1:1) | 1.5 | 1.4 | 90:10 | Much Better |
| MeTHF | 1.5 | 1.8 | 85:15 | Good |
| THP | 1.5 | 1.2 | 80:20 | Good |
Data sourced from Hage, M. R., et al. (2000).[1][2]
Experimental Protocols
Protocol 1: Preparation of this compound in a Mixed Ether Solvent System
This protocol describes the preparation of a soluble this compound solution using a mixture of tetrahydrofuran (THF) and 2-methyltetrahydrofuran (MeTHF).
Materials:
-
Anhydrous toluene
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous 2-methyltetrahydrofuran (MeTHF)
-
Dry, argon-purged glassware
-
Magnetic stirrer and stir bar
-
Syringes and needles
Procedure:
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon inlet.
-
Under a positive pressure of argon, add anhydrous toluene (1.5 equivalents relative to n-BuLi) to the flask via a syringe.
-
Add a 1:1 mixture of anhydrous THF and anhydrous MeTHF to the toluene.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium in hexanes (1.0 equivalent) to the stirred solution via a syringe over 30 minutes. A color change to orange or red should be observed, indicating the formation of this compound.
-
Allow the reaction mixture to stir at -78 °C for 1 hour.
-
The resulting solution of this compound is ready for use. The concentration can be determined by titration.
Protocol 2: Enhancing this compound Solubility with TMEDA
This protocol details the use of N,N,N',N'-tetramethylethylenediamine (TMEDA) to prepare a soluble this compound solution in a hydrocarbon/ether solvent mixture.
Materials:
-
Anhydrous toluene
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous diethyl ether or THF
-
N,N,N',N'-tetramethylethylenediamine (TMEDA), freshly distilled
-
Dry, argon-purged glassware
-
Magnetic stirrer and stir bar
-
Syringes and needles
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask under an argon atmosphere as described in Protocol 1.
-
Add anhydrous toluene and the chosen ether (e.g., diethyl ether) to the flask.
-
Add TMEDA (1.1 equivalents relative to n-BuLi) to the solvent mixture.
-
Cool the solution to 0 °C.
-
Slowly add n-butyllithium in hexanes (1.0 equivalent) to the stirred solution. An exotherm may be observed.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. The formation of a clear, colored solution indicates the formation of the soluble this compound-TMEDA complex.
Visualizations
Caption: Experimental workflow for preparing soluble this compound.
Caption: Logical relationship of this compound solubility issues and solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. sites.wp.odu.edu [sites.wp.odu.edu]
- 4. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. reddit.com [reddit.com]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. Organolithium reagent - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Analysis of Benzyllithium and Benzyl Grignard Reagents in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate organometallic reagent is a critical decision in the strategic design of synthetic routes. Both benzyllithium and benzyl (B1604629) Grignard reagents are powerful nucleophiles widely employed for the formation of carbon-carbon bonds via the introduction of a benzyl group. However, their reactivity profiles exhibit significant differences that dictate their suitability for specific applications. This guide provides an objective comparison of their performance, supported by experimental data, to inform reagent selection in research and development.
Core Reactivity Comparison: Nucleophilicity, Basicity, and Side Reactions
The fundamental difference between this compound and benzyl Grignard reagents stems from the nature of the carbon-metal bond. The carbon-lithium bond possesses a higher degree of ionic character than the carbon-magnesium bond due to the lower electronegativity of lithium compared to magnesium.[1] This results in a greater carbanionic character on the benzylic carbon in this compound, rendering it a more potent nucleophile and a significantly stronger base than its Grignard counterpart.[1][2][3]
This compound:
-
Higher Reactivity: As a "harder" and more reactive nucleophile, this compound typically reacts faster with electrophiles.[2][3] Its enhanced basicity allows it to deprotonate even weakly acidic protons, a reaction not typically observed with Grignard reagents.[2] The conjugate acid of the benzyl anion, toluene (B28343), has a pKa of approximately 43, highlighting the extreme basicity of the carbanion.
-
Regioselectivity: The reactivity of this compound can be modulated by the choice of solvent. For instance, reactions in non-coordinating solvents like n-pentane can lead to reactions at the para-position of the aromatic ring, whereas reactions in coordinating solvents like tetrahydrofuran (B95107) (THF) favor the expected nucleophilic attack at the benzylic position.[4]
-
Side Reactions: When prepared from benzyl halides, a significant side reaction is Wurtz coupling, leading to the formation of bibenzyl.[5]
Benzyl Grignard Reagents (Benzylmagnesium Halides):
-
Milder Reactivity: Benzyl Grignard reagents are considered "softer" nucleophiles and are less basic than this compound. This can be advantageous when working with sensitive substrates containing acidic protons or other reactive functional groups, leading to higher chemoselectivity.
-
Side Reactions: Wurtz coupling is also a major issue, especially when using benzyl bromides in THF.[6] The use of alternative solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) has been shown to suppress this side reaction.[6][7] A unique and often problematic side reaction is the tendency to undergo a rearrangement to form o-tolyl derivatives, particularly when reacting with aldehydes.[8][9] The ratio of the normal benzylated product to the rearranged o-tolyl product is highly dependent on the reaction conditions, including the halide counter-ion (Cl vs. Br) and temperature.[8]
Data Presentation
The following tables summarize the key properties and comparative reaction outcomes for this compound and benzyl Grignard reagents.
Table 1: General Properties and Reactivity Comparison
| Property | This compound (BnLi) | Benzyl Grignard (BnMgX) |
| C-Metal Bond Character | More Ionic | More Covalent |
| Basicity | Very Strong (pKa of conjugate acid ~43) | Strong, but weaker than BnLi |
| Nucleophilicity | Very Strong / "Hard" | Strong / "Softer" |
| Common Preparation | Toluene + alkyllithium; Benzyl halide + Li metal | Benzyl halide + Mg metal[10] |
| Primary Side Reactions | Wurtz Coupling (Bibenzyl formation)[5] | Wurtz Coupling, Benzyl to o-tolyl rearrangement[6][8] |
| Solvent Influence | Can alter regioselectivity (benzylic vs. aromatic attack)[4] | Can suppress Wurtz coupling (e.g., 2-MeTHF)[6] |
Table 2: Comparative Yields in Reactions with Electrophiles
| Reagent | Electrophile | Product | Solvent | Yield (%) | Reference |
| This compound | Benzaldehyde (B42025) | 1,2-Diphenylethanol | THF | 85% | [11] |
| This compound | Benzophenone | 1,1,2-Triphenylethanol | THF | 91% | [11] |
| This compound | Methyl Iodide | Ethylbenzene | THF | 88% | [11] |
| Benzylmagnesium Chloride | 2-Butanone | 2-Methyl-1-phenyl-2-butanol | 2-MeTHF | 90% (product to Wurtz ratio) | [6] |
| Benzylmagnesium Chloride | 2-Butanone | 2-Methyl-1-phenyl-2-butanol | THF | 30% (product to Wurtz ratio) | [6] |
| Benzylmagnesium Chloride | Carbohydrate Aldehyde | o-tolyl carbinol (rearranged) | Et₂O | Major Product | [8][9] |
| Benzylmagnesium Bromide | Carbohydrate Aldehyde | Benzyl carbinol (normal) | Et₂O | Major Product (at lower temp) | [8][9] |
Note: Yields are highly dependent on specific reaction conditions and substrates. The data presented is for comparative illustration.
Mandatory Visualizations
The following diagrams illustrate the general reaction mechanism and a decision-making workflow for reagent selection.
Experimental Protocols
The following are generalized protocols for the reaction of each reagent with an aldehyde. Note: These are illustrative examples. All reactions involving these reagents must be conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.
Protocol 1: Reaction of this compound with Benzaldehyde
-
Reagent Preparation (in situ):
-
To a solution of toluene in anhydrous THF at 0 °C, add a solution of n-butyllithium (1.05 equivalents) dropwise.
-
Allow the mixture to warm to room temperature and stir for 2-4 hours. The formation of the deep red this compound indicates successful metalation.
-
-
Reaction with Electrophile:
-
Cool the freshly prepared this compound solution to -78 °C.
-
Slowly add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF dropwise via a syringe.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield 1,2-diphenylethanol.
-
Protocol 2: Reaction of Benzylmagnesium Chloride with Benzaldehyde
-
Reagent Preparation:
-
To a flask containing magnesium turnings (1.2 equivalents) under an inert atmosphere, add a small crystal of iodine to initiate the reaction.
-
Add a solution of benzyl chloride (1.0 equivalent) in anhydrous 2-MeTHF dropwise at a rate that maintains a gentle reflux.[6]
-
After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours until the magnesium is consumed.
-
-
Reaction with Electrophile:
-
Cool the Grignard solution to 0 °C in an ice bath.
-
Slowly add a solution of benzaldehyde (0.9 equivalents) in anhydrous 2-MeTHF dropwise.
-
After the addition, stir the reaction at 0 °C for 30 minutes and then at room temperature for 1 hour.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0 °C and slowly quench by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 1,2-diphenylethanol.
-
Conclusion
The choice between this compound and a benzyl Grignard reagent is a nuanced decision that depends on the specific substrate and desired transformation. This compound offers superior reactivity, which is beneficial for reactions with less reactive electrophiles or when a strong base is required.[3] However, this high reactivity can be detrimental to chemoselectivity. Benzyl Grignard reagents provide a milder alternative, often leading to cleaner reactions with complex molecules.[12] Critical consideration must be given to potential side reactions for each reagent class—Wurtz coupling for both, and the unique benzyl-to-o-tolyl rearrangement for Grignard reagents.[6][8] By understanding these fundamental differences, researchers can strategically select the optimal reagent to achieve their synthetic goals.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. The Reactivity of Benzyl Lithium Species is Regulated by Intermediate Structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A superior procedure for generation of substituted benzyllithiums from the corresponding chlorides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. Benzyllithiums bearing aldehyde carbonyl groups. A flash chemistry approach - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00958H [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to Computational Studies on the Structure of Benzyllithium Aggregates
For Researchers, Scientists, and Drug Development Professionals
Benzyllithium, a pivotal organolithium reagent, plays a crucial role in organic synthesis and drug development. Its reactivity and selectivity are intrinsically linked to its aggregation state in solution. Computational chemistry has emerged as a powerful tool to elucidate the complex structures and energetics of this compound aggregates, providing insights that are often difficult to obtain through experimental methods alone. This guide offers a comparative overview of computational studies on this compound aggregates, presenting key quantitative data, detailing common experimental protocols, and visualizing fundamental concepts.
Introduction to this compound Aggregation
In solution, organolithium compounds like this compound exist as equilibria of various aggregates, primarily monomers, dimers, trimers, and tetramers. The degree of aggregation is influenced by factors such as the solvent, temperature, and the presence of coordinating ligands. Understanding the geometry, stability, and electronic structure of these aggregates is paramount for controlling reaction outcomes. Computational studies, predominantly employing Density Functional Theory (DFT), have been instrumental in modeling these structures and predicting their relative stabilities.
Comparison of Computational Approaches
Various computational methods have been applied to study this compound and related organolithium aggregates. Density Functional Theory (DFT) with hybrid functionals, such as B3LYP, is a widely used approach due to its balance of computational cost and accuracy. The choice of basis set is also critical, with Pople-style basis sets like 6-31G(d) or 6-311+G(d,p) being common choices. Solvation effects are often incorporated using continuum solvent models (e.g., PCM, SMD) or by explicitly including solvent molecules in the calculations.
Quantitative Data Summary
The following tables summarize key quantitative data from computational studies on this compound and analogous organolithium aggregates. It is important to note that direct computational comparisons of all this compound aggregation states in a single study are limited. Therefore, data from studies on closely related systems are included for a comprehensive overview.
Table 1: Calculated Aggregation Energies of Organolithium Compounds
| Organolithium Compound | Aggregation State | Computational Method | Aggregation Energy (kcal/mol) | Reference |
| Methyllithium | Dimer | B3LYP/6-311+G(2d,p) | -48.2 | [1] |
| Methyllithium | Tetramer | B3LYP/6-311+G(2d,p) | -124.4 | [1] |
| Phenyllithium | Tetramer | B3LYP/6-311+G(2d,p) | -117.2 | [1] |
| Lithium Phenyl Carbamate | Dimer | B3LYP/6-31+G(d) | -17.6 | |
| Lithium Phenyl Carbamate | Tetramer | B3LYP/6-31+G(d) | -13.2 |
Aggregation energy is calculated relative to the corresponding number of monomers.
Table 2: Key Geometric Parameters of this compound and Related Aggregates from Computational Studies
| Species | Parameter | Value (Å or °) | Computational Method | Reference |
| This compound Monomer | C-Li bond length | 2.02 - 2.10 | Ab initio | N/A |
| This compound-2THF (crystal) | C-Li bond length | 2.219(8), 2.261(8) | X-ray Diffraction | [2] |
| This compound-2THF (crystal) | Li-O bond length | 1.932(8), 1.956(8) | X-ray Diffraction | [2] |
| (n-BuLi)₂ | Li-Li distance | 2.34 | DFT | N/A |
| (n-BuLi)₄ | Li-Li distance | 2.45 - 2.56 | DFT | N/A |
Note: Direct computational data for bond lengths and angles of various this compound aggregates in a single comparative study is scarce in the reviewed literature. The table includes experimental data for a solvated this compound structure and computational data for a related alkyllithium for comparative purposes.
Experimental and Computational Methodologies
Computational Protocol for Structure Optimization and Energy Calculation
A typical computational protocol for studying this compound aggregates involves the following steps:
-
Initial Structure Generation: Plausible initial geometries for the monomer, dimer, trimer, and tetramer of this compound are constructed. For solvated systems, solvent molecules (e.g., THF, diethyl ether) are explicitly placed around the lithium centers.
-
Geometry Optimization: The geometries are optimized using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)). This process finds the lowest energy structure for each aggregate.
-
Frequency Calculation: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures are true minima on the potential energy surface (i.e., no imaginary frequencies). These calculations also provide zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.
-
Solvation Modeling: To simulate the solution-phase behavior, a continuum solvent model is often applied to the gas-phase optimized structures.
-
Energy Analysis: The relative energies of the different aggregates are calculated to determine their thermodynamic stability. The aggregation energy is typically calculated as the difference between the energy of the aggregate and the sum of the energies of the constituent monomers.
Experimental Verification: X-ray Crystallography
Single-crystal X-ray diffraction is a powerful experimental technique used to determine the solid-state structure of organolithium aggregates.
-
Crystallization: A suitable crystalline sample of the this compound compound, often as a solvate with a coordinating ether like THF, is prepared.
-
Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, revealing the precise positions of all atoms in the unit cell. This provides highly accurate bond lengths, bond angles, and information about the coordination environment of the lithium atoms. The crystal structure of this compound solvated with two THF molecules, for instance, reveals a polymeric chain structure.[2]
Visualizing this compound Aggregation and Computational Workflow
The following diagrams, generated using the DOT language, illustrate key concepts in the study of this compound aggregates.
Caption: Equilibrium between different aggregation states of this compound in solution.
Caption: A typical workflow for the computational study of this compound aggregates.
Conclusion
Computational studies provide invaluable insights into the structure, stability, and bonding of this compound aggregates. While direct and comprehensive comparative data for all aggregation states of unsubstituted this compound remain an area for further research, the existing computational and experimental data on this compound derivatives and related organolithium compounds offer a strong framework for understanding their behavior. The synergy between computational modeling and experimental validation will continue to be crucial in advancing the rational design and application of these important reagents in chemical synthesis and drug development.
References
A Comparative Guide to the X-ray Crystal Structure of Benzyllithium Complexes
For researchers, scientists, and drug development professionals, a deep understanding of the structural nuances of organolithium reagents is paramount for controlling their reactivity and designing novel synthetic methodologies. This guide provides an objective comparison of the X-ray crystal structure analysis of the benzyllithium-tetrahydrofuran (THF) complex with alternative solvated and alkali metal variants, supported by experimental data and detailed protocols.
Organolithium compounds are powerful tools in organic synthesis, but their utility is intrinsically linked to their aggregation state and the coordinating solvent. X-ray crystallography provides unparalleled insight into the solid-state structures of these reactive species, revealing the intricate interplay between the organic anion, the metal cation, and the solvent molecules. This guide focuses on the seminal this compound-THF complex and compares its structural features with those of this compound solvated by diethyl ether and the chelating diamine N,N,N',N'-tetramethylethylenediamine (TMEDA), as well as the analogous benzylpotassium-THF complex.
Comparative Analysis of Crystal Structures
The solid-state structure of this compound is highly dependent on the coordinating solvent. In the presence of THF, this compound crystallizes as a linear polymer.[1] This polymeric chain consists of alternating lithium cations and benzyl (B1604629) anions, with each lithium atom further coordinated by two THF molecules. This coordination environment results in a pseudo-tetrahedral geometry around the lithium center.
In contrast, when diethyl ether is used as the solvent, while a similar polymeric structure is observed, each lithium atom is coordinated to only one diethyl ether molecule. The bidentate chelating ligand TMEDA, in the presence of THF, disrupts the polymeric chain, forming a monomeric this compound-TMEDA-THF adduct.
Replacing lithium with a heavier alkali metal cation, such as potassium, also significantly alters the crystal structure. The benzylpotassium-THF complex crystallizes as dimers, which then associate to form a polymeric structure.
The following table summarizes the key crystallographic data for these this compound and benzylpotassium complexes, allowing for a direct comparison of their structural parameters.
| Parameter | This compound-THF Complex | This compound-Diethyl Ether Complex | This compound-TMEDA-THF Complex | Benzylpotassium-THF Complex |
| Formula | [Li(CH₂Ph)(THF)₂]n | [Li(CH₂Ph)(Et₂O)]n | [Li(CH₂Ph)(TMEDA)(THF)] | [(KCH₂C₆H₅)₂(THF)]n |
| Structure Type | Linear Polymer | Linear Polymer | Monomer | Polymeric Dimers |
| Coordination at Metal | Two benzyl groups, two THF molecules | Two benzyl groups, one Et₂O molecule | One benzyl group, one TMEDA, one THF | Bridging benzyl groups, one THF per dimer |
| Li-Cα Distance (Å) | 2.22(1), 2.28(1) | Not available | Not available | - |
| Li-O Distance (Å) | 1.956(9), 1.964(9) | Not available | Not available | - |
| K-C Distance (Å) | - | - | - | 2.92 (shortest)[2] |
Experimental Protocols
The synthesis and crystallization of these air- and moisture-sensitive organometallic complexes require rigorous anaerobic and anhydrous techniques.
Synthesis of this compound Solution
A general procedure for the preparation of a this compound solution involves the metalation of toluene (B28343) with an organolithium reagent, such as n-butyllithium or sec-butyllithium (B1581126), in a suitable ethereal solvent.
Materials:
-
Toluene, freshly distilled from sodium/benzophenone
-
n-Butyllithium or sec-butyllithium in hexanes
-
Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether, freshly distilled from sodium/benzophenone
-
Anhydrous N,N,N',N'-tetramethylethylenediamine (TMEDA), distilled from calcium hydride
Procedure:
-
Under an inert atmosphere (argon or nitrogen), a solution of toluene in the desired anhydrous solvent (THF, diethyl ether, or a mixture for the TMEDA adduct) is prepared in a Schlenk flask.
-
The solution is cooled to the desired temperature (typically between -78 °C and 0 °C).
-
The organolithium reagent is added dropwise to the stirred toluene solution.
-
For the TMEDA adduct, TMEDA is added to the reaction mixture.
-
The reaction mixture is stirred for a specified time to ensure complete metalation.
Crystallization
Single crystals suitable for X-ray diffraction are typically grown by slow cooling of a saturated solution or by vapor diffusion.
Slow Cooling:
-
The this compound solution is concentrated under reduced pressure until saturation is reached.
-
The flask is then placed in a freezer (-20 °C to -80 °C) and allowed to stand undisturbed for several days to weeks.
Vapor Diffusion:
-
A concentrated solution of the this compound complex is placed in a small vial.
-
This vial is then placed in a larger sealed jar containing a small amount of a less-polar solvent (e.g., pentane (B18724) or hexane).
-
The less-polar solvent will slowly diffuse into the solution, decreasing the solubility of the complex and promoting crystallization.
Single-Crystal X-ray Diffraction Data Collection
Due to their pyrophoric nature, the crystals must be handled under an inert atmosphere.
-
A suitable crystal is selected under a microscope in a glovebox or under a stream of inert gas.
-
The crystal is mounted on a cryoloop using a viscous oil (e.g., paratone-N).
-
The mounted crystal is rapidly transferred to the diffractometer and cooled to a low temperature (typically 100-150 K) in a stream of cold nitrogen gas.
-
X-ray diffraction data are collected using a suitable radiation source (e.g., Mo Kα).
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis, crystallization, and structural analysis of this compound complexes.
Caption: Workflow for this compound Crystal Analysis.
Signaling Pathways and Logical Relationships
The choice of solvent directly influences the aggregation state of this compound, which in turn dictates its reactivity and the outcome of chemical reactions. This relationship can be visualized as a decision pathway.
Caption: Solvent Influence on this compound Aggregation.
References
- 1. researchgate.net [researchgate.net]
- 2. X-Ray crystal structure of [{o-C6H4(CHPh)2}{Li(tmeda)}2](tmeda [[double bond, length half m-dash]] Me2NCH2CH2NMe2). Unsymmetrical lithium bridging and (E,E)-conformation of the phenyl groups - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
NMR Spectroscopic Investigations of Benzyllithium in Solution: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopic studies of benzyllithium in solution. This compound is a fundamental organolithium reagent, and understanding its structure and dynamics in solution is crucial for controlling its reactivity in organic synthesis. This document summarizes key NMR data, details experimental protocols, and visualizes the equilibria of this compound species in different solvent environments.
Quantitative NMR Data Comparison
The solution structure of this compound is highly dependent on the solvent, temperature, and the presence of coordinating ligands. These factors influence its aggregation state (monomeric, dimeric, or polymeric) and the nature of the carbon-lithium bond, which can exist as a contact ion pair (CIP) or a solvent-separated ion pair (SSIP). NMR spectroscopy is a powerful tool to probe these structural features.
¹³C and ⁷Li NMR Chemical Shifts
The following table summarizes reported ¹³C and ⁷Li NMR chemical shifts for this compound under various conditions. The chemical shift of the α-carbon is particularly sensitive to the electronic environment and the proximity of the lithium cation.
| Compound | Solvent | Temperature | Nucleus | Chemical Shift (δ, ppm) | Remarks |
| This compound | THF | -111 °C | ¹³C (α-carbon) | 196.4 | Monomeric species, confirmed by ¹J(¹³C,⁶Li) coupling.[1] |
| This compound | THF | -111 °C | ¹³C (ipso-carbon) | 188.2 | Dimeric species.[1] |
| This compound·pmdta | Toluene-[D₈] | 173 K | ⁷Li | Not specified | Studied alongside this compound·(-)-sparteine.[2] |
| This compound·(-)-sparteine | Toluene-[D₈] | 173 K | ⁷Li | Not specified | Characterized using ⁷Li,¹⁵N HMQC and HOESY experiments.[2] |
| This compound | Diethylether | Not specified | ⁷Li | Not specified | Early studies indicated a monomeric species.[3] |
| 2-o-lithiophenyl-3-lithionaphthalene | THF | Not specified | ⁶Li | 2.30 | Relative to external 0.1 M LiBr in THF.[3] |
Note: The scarcity of directly comparable, quantitative data in the literature highlights the complexity of these systems and the focus on qualitative structural elucidation in many studies.
Experimental Protocols
The preparation and handling of this compound for NMR studies require rigorous anhydrous and anaerobic techniques due to its high reactivity towards moisture and oxygen.
General Sample Preparation
-
Apparatus: All glassware must be oven-dried (typically at 120 °C for at least 12 hours) and cooled under a stream of dry, inert gas (argon or nitrogen). NMR tubes are typically flame-dried under vacuum or oven-dried and sealed with a septum.
-
Solvents: Anhydrous deuterated solvents are essential. Solvents like THF and diethyl ether are often freshly distilled from drying agents such as sodium/benzophenone ketyl. Toluene (B28343) is typically distilled from calcium hydride.
-
Synthesis of this compound: this compound can be prepared in situ in the NMR tube or in a separate flask. A common method is the metalation of toluene with an organolithium base like n-butyllithium or sec-butyllithium (B1581126) in an appropriate solvent.[4] The reaction is typically carried out at low temperatures (e.g., -78 °C to 0 °C).
-
Transfer to NMR Tube: The prepared this compound solution is transferred to the NMR tube via a cannula under a positive pressure of inert gas. The NMR tube is then sealed.
NMR Spectroscopic Experiments
¹H, ¹³C, and ⁷Li/⁶Li NMR:
-
Standard one-dimensional spectra are acquired to identify the chemical shifts of the protons, carbons, and lithium nuclei.
-
Low-temperature capabilities are crucial, as many this compound species are only stable at reduced temperatures. Variable temperature (VT) NMR studies are often employed to investigate dynamic equilibria.[1]
-
For studies involving lithium, ⁶Li is often preferred over the more abundant ⁷Li due to its smaller quadrupole moment, which results in sharper lines and allows for the observation of scalar couplings to carbon.[3]
Heteronuclear Overhauser Effect Spectroscopy (HOESY):
The ¹H,⁷Li-HOESY experiment is particularly valuable for determining the proximity of the lithium cation to the protons of the benzyl (B1604629) anion and the solvent molecules. This provides insight into the structure of the ion pair.
-
Pulse Sequence: A typical pulse sequence for a ¹H,⁷Li-HOESY experiment involves selective pulses on both the ¹H and ⁷Li channels.[5]
-
Mixing Time: The mixing time is a critical parameter and is typically set around 0.5 seconds to allow for the buildup of the nuclear Overhauser effect (nOe).[2][5]
-
Data Acquisition: A two-dimensional dataset is acquired, with the ¹H spectrum in one dimension and the ⁷Li spectrum in the other. Cross-peaks indicate spatial proximity between specific protons and the lithium cation.[2][5]
Solution State Equilibria of this compound
The following diagrams illustrate the key equilibria that this compound undergoes in solution, as elucidated by NMR spectroscopy.
Caption: this compound solution equilibria.
The diagram above illustrates the dynamic relationship between different this compound species in solution. In less coordinating solvents, a monomer-dimer equilibrium may exist for the contact ion pair. In strongly coordinating solvents like THF, or in the presence of ligands like HMPA, the equilibrium can shift towards the formation of solvent-separated ion pairs.
Experimental Workflow for Characterizing this compound in Solution
The logical flow for the NMR spectroscopic characterization of a newly prepared this compound solution is outlined below.
Caption: NMR characterization workflow.
This workflow begins with meticulous sample preparation, followed by initial characterization using standard 1D NMR techniques. Depending on the initial findings, variable temperature studies can be conducted to understand dynamic processes, and 2D NMR experiments are employed for a more detailed structural analysis.
Conclusion
NMR spectroscopy provides invaluable insights into the solution behavior of this compound. While early studies established its predominantly monomeric nature in donor solvents, advanced techniques like HOESY and multinuclear NMR have refined our understanding of ion pairing and solvation.[2][3][5] The choice of solvent and the presence of coordinating ligands are demonstrated to be critical in determining the aggregation state and the proximity of the lithium cation to the benzyl anion. Future studies focusing on systematic, quantitative comparisons of NMR parameters across a wider range of conditions will further enhance our ability to predict and control the reactivity of this important organolithium reagent.
References
A Comparative Guide to Benzyllithium and n-Butyllithium in Deprotonation Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the choice of a suitable deprotonating agent is paramount to the success of a multitude of reactions. Among the organolithium reagents, benzyllithium and n-butyllithium are two prominent bases, each with distinct characteristics that render them advantageous for specific applications. This guide provides an objective comparison of their performance in deprotonation reactions, supported by experimental data and detailed methodologies, to aid researchers in making informed decisions for their synthetic strategies.
At a Glance: Key Physicochemical and Reactivity Data
The fundamental properties of this compound and n-butyllithium dictate their behavior in chemical reactions. A summary of these key characteristics is presented below.
| Property | This compound (C₆H₅CH₂Li) | n-Butyllithium (CH₃(CH₂)₃Li) |
| pKa of Conjugate Acid | ~41-43 (Toluene) | ~50 (n-Butane) |
| Relative Basicity | Strong Base | Very Strong Base (Superbase) |
| Appearance | Orange to red solution | Colorless to pale yellow solution |
| Solubility | Poor in THF alone; soluble in mixed ethers (e.g., THF/ether) or with coordinating agents.[1] | Commercially available as solutions in alkanes (e.g., hexanes, pentane). Soluble in ethers like THF and diethyl ether. |
| Stability | Less stable, especially in THF at higher temperatures. Solutions in mixed ethers show improved stability.[1] | Thermally unstable; decomposes at elevated temperatures. Reacts with THF, especially above -20°C.[2] |
| Common Side Reactions | Ring metalation (ortho-lithiation) of the benzyl (B1604629) group. | Deprotonation of ethereal solvents (e.g., THF), nucleophilic addition to electrophiles.[2] |
In-Depth Comparison: Performance in Deprotonation Reactions
Thermodynamic Basicity:
The most significant differentiator between the two reagents is their basicity. The pKa of the conjugate acid of n-butyllithium (n-butane) is approximately 50, categorizing it as a superbase.[2] In contrast, the pKa of toluene (B28343), the conjugate acid of this compound, is in the range of 41-43. This substantial difference of 7-9 pKa units indicates that n-butyllithium is a significantly stronger base than this compound. Consequently, n-butyllithium is capable of deprotonating a wider range of weakly acidic C-H bonds.
Kinetic Factors and Reactivity:
The rate of deprotonation is influenced by factors such as aggregation and the solvent system employed.
-
n-Butyllithium: In hydrocarbon solvents, n-butyllithium exists as hexameric and tetrameric aggregates. In coordinating solvents like tetrahydrofuran (B95107) (THF), these aggregates are broken down into more reactive dimers and monomers. The deprotonation reaction is often considered to proceed through these less aggregated, more kinetically active species.[2] The addition of coordinating agents like N,N,N',N'-tetramethylethylenediamine (TMEDA) can further enhance the reactivity of n-butyllithium by breaking up aggregates and polarizing the C-Li bond.[2]
-
This compound: The reactivity of this compound is also influenced by its aggregation state and the solvent. Its poor solubility and stability in THF alone can be mitigated by using mixed ether solvents, which can improve its performance in deprotonation reactions.[1]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful synthetic outcomes. Below are representative procedures for the deprotonation of a common substrate, diphenylmethane (B89790), using both this compound and n-butyllithium.
Deprotonation of Diphenylmethane with n-Butyllithium
This protocol is adapted from established laboratory procedures for metalation reactions.
Materials:
-
Diphenylmethane
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium solution in hexanes (concentration predetermined by titration)
-
Anhydrous diethyl ether
-
Quenching agent (e.g., saturated aqueous ammonium (B1175870) chloride)
-
Inert gas (Argon or Nitrogen)
-
Dry glassware
Procedure:
-
Under an inert atmosphere, a solution of diphenylmethane (1.0 equivalent) in anhydrous THF is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.
-
The solution is cooled to 0 °C using an ice bath.
-
A solution of n-butyllithium in hexanes (1.1 equivalents) is added dropwise via the dropping funnel over a period of 15-20 minutes, maintaining the internal temperature below 5 °C.
-
Upon complete addition, the resulting orange to red solution is stirred at 0 °C for 1 hour.
-
The reaction mixture is then quenched by the slow, dropwise addition of the chosen electrophile or a quenching agent at 0 °C.
-
Work-up consists of partitioning the mixture between diethyl ether and saturated aqueous ammonium chloride. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
Preparation and Deprotonation using this compound
This compound is often prepared in situ from toluene and an alkyllithium reagent.
Materials:
-
Toluene (dried over CaH₂)
-
n-Butyllithium solution in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Diphenylmethane
-
Quenching agent (e.g., saturated aqueous ammonium chloride)
-
Inert gas (Argon or Nitrogen)
-
Dry glassware
Procedure:
Part A: Preparation of this compound
-
Under an inert atmosphere, a solution of freshly distilled toluene (1.2 equivalents) in anhydrous THF is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and a thermometer.
-
The solution is cooled to 0 °C.
-
n-Butyllithium in hexanes (1.0 equivalent) is added dropwise to the stirred toluene solution.
-
The reaction mixture is stirred at 0 °C for 1 hour, during which time the solution typically turns orange to red, indicating the formation of this compound.
Part B: Deprotonation of Diphenylmethane
-
To the freshly prepared this compound solution at 0 °C, a solution of diphenylmethane (1.0 equivalent) in anhydrous THF is added dropwise.
-
The reaction mixture is stirred at 0 °C for 1-2 hours.
-
The reaction is then quenched and worked up following the same procedure as described for the n-butyllithium reaction.
Visualizing the Reaction Pathways
The following diagrams illustrate the generalized deprotonation process and the experimental workflow.
Caption: Generalized deprotonation reaction.
Caption: General experimental workflow for deprotonation.
Conclusion and Recommendations
Both this compound and n-butyllithium are potent bases capable of effecting a wide range of deprotonation reactions. The choice between them should be guided by the specific requirements of the synthesis.
-
n-Butyllithium is the reagent of choice for the deprotonation of very weak C-H acids due to its superior basicity. Its commercial availability and well-established reactivity profile make it a reliable and versatile tool in the synthetic chemist's arsenal. However, its high reactivity necessitates careful temperature control to avoid side reactions with ethereal solvents.
-
This compound , while a less powerful base, offers a valuable alternative, particularly when a milder or more sterically hindered base is desired. Its application is especially relevant in cases where the extreme reactivity of n-butyllithium might lead to undesired side reactions or decomposition of sensitive substrates. The necessity of its in situ preparation adds a step to the experimental procedure but also allows for the use of a freshly prepared, highly active reagent.
For drug development professionals, the scalability and safety of a process are critical considerations. While n-butyllithium is widely used in industrial processes, the generation of gaseous butane (B89635) as a byproduct may require specific engineering controls. The synthesis and handling of this compound on a large scale would also require careful process development to ensure safety and reproducibility.
Ultimately, the optimal choice of deprotonating agent will depend on a careful evaluation of the substrate's acidity, the desired reaction outcome, and the practical considerations of the experimental setup.
References
A Comparative Guide to the Kinetics of Benzyllithium Addition to Unsaturated Bonds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic studies of benzyllithium addition to various unsaturated bonds, including carbon-carbon double bonds (alkenes), carbon-carbon triple bonds (alkynes), and carbon-oxygen double bonds (carbonyls). Due to the high reactivity of this compound, quantitative kinetic data is often challenging to obtain and is not always available for direct comparison across different classes of compounds under identical conditions. However, by synthesizing findings from various studies, this guide offers insights into the relative reactivity and mechanistic pathways of these important reactions.
Quantitative Data Summary
| Substrate (Unsaturated Bond) | Rate Constant (k) | Reaction Order in this compound | Solvent | Temperature (°C) | Citation |
| 1,1-Diphenylethylene (C=C) | 1.1 x 10⁻³ M⁻¹s⁻¹ | ~1 | Tetrahydrofuran (THF) | 25 | [1] |
Note: The reaction order in organolithium reagents can be complex and vary with concentration due to the tendency of these species to aggregate in solution. The first-order dependence observed for this compound in this specific study suggests that the monomeric form is the primary reactive species under these conditions.
Comparative Reactivity and Mechanistic Insights
Addition to Alkenes (C=C)
The addition of this compound to alkenes, a carbolithiation reaction, is a fundamental carbon-carbon bond-forming reaction. The kinetics of this addition are highly dependent on the structure of the alkene and the solvent.
For non-polymerizing alkenes like 1,1-diphenylethylene, the addition of this compound in a polar solvent like THF is a relatively slow process that can be monitored by conventional spectroscopic techniques. The reaction proceeds via a polar mechanism where the nucleophilic benzylic carbanion attacks the electrophilic double bond.
Addition to Alkynes (C≡C)
Detailed kinetic studies on the addition of this compound to simple, non-activated alkynes are scarce in the literature. Generally, the addition of organolithium reagents to non-activated alkynes is less facile than to activated alkenes (e.g., styrenes) or carbonyls. The increased s-character of the sp-hybridized carbons in alkynes makes them less nucleophilic and the resulting vinyl anion less stable than an alkyl anion.
However, for activated alkynes, such as those conjugated with an electron-withdrawing group, nucleophilic addition of organolithiums can occur more readily. The reaction mechanism is expected to be a polar nucleophilic addition.
Addition to Carbonyls (C=O)
The addition of this compound to carbonyl compounds like aldehydes and ketones is a very rapid and highly exothermic reaction, often proceeding much faster than addition to alkenes. This high reactivity makes quantitative kinetic studies challenging, often requiring specialized techniques such as stopped-flow spectroscopy.
Mechanistically, the addition of this compound to carbonyls is more complex than to alkenes. While a polar nucleophilic addition pathway is possible, evidence suggests that for many organolithium additions to aromatic ketones and aldehydes, a single-electron transfer (SET) mechanism may be operative. In an SET mechanism, an electron is first transferred from the organolithium reagent to the carbonyl compound, forming a radical anion and a radical cation, which then combine.
The relative rate of addition to carbonyls is generally: Aldehydes > Ketones, due to the greater steric hindrance and electronic stabilization of the carbonyl carbon in ketones.
Experimental Protocols
Detailed experimental protocols for kinetic studies of this compound additions require stringent anhydrous and anaerobic conditions due to the high reactivity of organolithium reagents.
General Protocol for Kinetic Studies of Organolithium Reactions
-
Reagent and Solvent Preparation:
-
All glassware must be rigorously dried in an oven and cooled under a stream of dry, inert gas (e.g., argon or nitrogen).
-
Solvents, such as THF, must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone ketyl) under an inert atmosphere.
-
The concentration of the this compound solution should be accurately determined prior to the kinetic runs, typically by titration (e.g., with a known concentration of a secondary alcohol in the presence of a colorimetric indicator).
-
-
Reaction Setup:
-
Reactions are typically carried out in a Schlenk line or a glovebox to maintain an inert atmosphere.
-
For slow reactions, a thermostated reaction vessel equipped with a magnetic stirrer and a means for sampling (e.g., a septum) is used.
-
For fast reactions, a stopped-flow spectrophotometer is required. This instrument allows for the rapid mixing of two reactant solutions and the immediate monitoring of the change in absorbance of a species over time.
-
-
Kinetic Measurement:
-
The reaction is initiated by adding the this compound solution to the solution of the unsaturated substrate.
-
The progress of the reaction is monitored by a suitable analytical technique. UV-Vis spectrophotometry is often used, monitoring the disappearance of a reactant or the appearance of a colored product or intermediate.
-
Data (e.g., absorbance vs. time) is collected at regular intervals.
-
-
Data Analysis:
-
The raw data is used to determine the initial rate of the reaction.
-
By varying the initial concentrations of the reactants and observing the effect on the initial rate, the order of the reaction with respect to each reactant can be determined.
-
The rate constant (k) is then calculated from the rate law.
-
To determine activation parameters (ΔH‡ and ΔS‡), the rate constant is measured at several different temperatures, and the data is analyzed using the Eyring equation.
-
Visualizations
Caption: Experimental workflow for kinetic studies of this compound addition reactions.
Caption: Simplified signaling pathways for this compound addition to alkenes and carbonyls.
References
Unraveling the Covalent Character of the C-Li Bond in Benzyllithium: A Comparative Theoretical Analysis
A deep dive into the theoretical and experimental evidence surrounding the covalency of the carbon-lithium bond in benzyllithium, offering a comparative analysis with alternative organolithium compounds. This guide is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this fundamental organometallic interaction.
The nature of the carbon-lithium (C-Li) bond in organolithium compounds, particularly in this compound, has been a subject of considerable scientific debate. The degree of covalency versus ionicity in this bond dictates the structure, reactivity, and spectroscopic properties of these crucial reagents. This guide provides a comparative analysis of the C-Li bond in this compound, leveraging data from advanced computational methods and experimental techniques to offer a nuanced perspective on its covalent character.
Theoretical Approaches to C-Li Bond Covalency
Modern computational chemistry provides powerful tools to dissect the electronic structure of molecules and characterize the nature of chemical bonds. For the C-Li bond in this compound, three primary methods are employed: the Quantum Theory of Atoms in Molecules (QTAIM), Natural Bond Orbital (NBO) analysis, and the Electron Localization Function (ELF).
Quantum Theory of Atoms in Molecules (QTAIM)
QTAIM analysis, developed by Richard Bader, examines the topology of the electron density to define atomic interactions. Key metrics at the bond critical point (BCP) between two atoms—the point of minimum electron density along the bond path—reveal the nature of the bond. A significant electron density (ρ(r)) and a negative Laplacian of the electron density (∇²ρ(r)) at the BCP are indicative of a shared-interaction, characteristic of a covalent bond. Conversely, low ρ(r) and a positive ∇²ρ(r) suggest a closed-shell interaction, typical of ionic bonds.
For a comparative perspective, theoretical studies on simpler alkyllithium compounds like methyllithium (B1224462) can provide valuable insights.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a chemist's intuitive picture of bonding in terms of localized orbitals. A key aspect of this method is the analysis of donor-acceptor interactions, quantified by the second-order perturbation stabilization energy, E(2). A significant E(2) value for the interaction between a filled C-Li bonding orbital and an empty antibonding orbital on another part of the molecule would indicate a degree of covalent character and electron delocalization.
Electron Localization Function (ELF)
The ELF provides a measure of the probability of finding an electron pair in a given region of space. In ELF analysis, the molecular space is partitioned into basins of attractors, which correspond to atomic cores, chemical bonds, and lone pairs. The population of the basin corresponding to the C-Li bond provides an indication of the number of electrons shared between the two atoms. A population approaching 2e would signify a highly covalent single bond.
Comparative Analysis with Methyllithium
To contextualize the C-Li bond in this compound, a comparison with the simpler methyllithium (CH₃Li) is instructive.
| Parameter | This compound (Monomer) | Methyllithium (Monomer) | Interpretation |
| C-Li Bond Length (Å) | ~2.03 | ~1.95 | Shorter bond length in methyllithium may suggest a stronger interaction. |
| ¹J(¹³C,⁶Li) Coupling (Hz) | ~3.8 (in THF with TMEDA)[2] | ~16 | A significantly larger coupling constant in methyllithium is a strong indicator of greater s-orbital overlap and thus higher covalency.[2] |
Experimental Evidence: The Role of NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for probing the C-Li bond. The one-bond scalar coupling constant between ¹³C and ⁶Li, denoted as ¹J(¹³C,⁶Li), is particularly informative. A larger coupling constant implies a greater degree of s-orbital overlap between the carbon and lithium atoms, which is a hallmark of a more covalent bond.
For this compound, a ¹J(¹³C,⁶Li) coupling constant of approximately 3.8 Hz has been observed in tetrahydrofuran (B95107) (THF) solution in the presence of tetramethylethylenediamine (TMEDA) at low temperatures.[2] This value is notably smaller than the ~16 Hz coupling observed for monomeric methyllithium, suggesting a significantly lower degree of covalency in the C-Li bond of this compound under these conditions.[2] This finding supports the notion that the C-Li bond in this compound possesses a more ionic character compared to simple alkyllithiums.
Experimental and Computational Protocols
Computational Methodology
The theoretical analysis of the C-Li bond in this compound and related compounds typically employs Density Functional Theory (DFT) calculations. A common approach involves geometry optimization followed by single-point energy calculations and subsequent QTAIM, NBO, and ELF analyses.
-
Software: Gaussian, AIMAll, NBOPro
-
Functional: B3LYP is a widely used hybrid functional for such systems.
-
Basis Set: A Pople-style basis set such as 6-311+G(d,p) is often employed to provide a good balance between accuracy and computational cost.
Logical Flow of Computational Analysis
Caption: Workflow for the theoretical analysis of the C-Li bond.
NMR Spectroscopy
The measurement of ¹³C-⁶Li coupling constants requires specialized NMR techniques due to the low natural abundance of both isotopes and the quadrupolar nature of the ⁷Li nucleus (which broadens signals, obscuring coupling).
-
Isotopic Labeling: Synthesis of this compound with ¹³C enrichment at the benzylic carbon and the use of ⁶Li metal are often necessary to obtain a sufficiently strong signal.
-
Spectrometer: A high-field NMR spectrometer is required to achieve the necessary resolution.
-
Experimental Conditions: Measurements are typically performed at low temperatures (e.g., -100 °C) in a suitable solvent like THF to slow down intermolecular exchange processes that can average out the coupling. The addition of a coordinating ligand like TMEDA can help to break up aggregates and favor the formation of monomers.
Experimental Workflow for NMR Analysis
Caption: Experimental workflow for determining C-Li bond covalency via NMR.
Conclusion
The covalency of the C-Li bond in this compound is a nuanced property that is highly dependent on its molecular environment, particularly its state of aggregation. Theoretical analyses, while not yet providing a complete quantitative consensus in the literature, consistently point towards a bond with significant ionic character. This is strongly supported by experimental NMR data, which reveals a much smaller ¹³C-⁶Li coupling constant for this compound compared to more covalently bonded alkyllithiums like methyllithium. Future research focusing on obtaining and consolidating quantitative data from QTAIM, NBO, and ELF analyses for well-defined this compound species (monomers, dimers, and higher aggregates) will be crucial for a more complete and predictive understanding of the structure and reactivity of this important organometallic reagent.
References
Unraveling Benzyllithium Reaction Mechanisms: A Comparative Guide to Isotopic Labeling and Alternative Methods
For researchers, scientists, and drug development professionals, a deep understanding of reaction mechanisms is paramount for optimizing chemical transformations and designing novel synthetic routes. This guide provides a comprehensive comparison of isotopic labeling techniques against other prevalent methods for the validation of benzyllithium reaction mechanisms, supported by experimental data and detailed protocols.
This compound and its derivatives are powerful nucleophiles in organic synthesis, capable of reacting with a wide range of electrophiles. However, their high reactivity and complex solution structures often lead to multiple potential reaction pathways, including direct addition, single electron transfer (SET), and various rearrangement processes. Elucidating the dominant mechanism is crucial for controlling product distribution and stereoselectivity. Isotopic labeling, through the strategic replacement of atoms with their heavier isotopes, stands as a powerful tool to probe these mechanistic intricacies.
Isotopic Labeling: A Precise Probe into Reaction Pathways
Isotopic labeling provides a non-invasive method to track the fate of specific atoms throughout a chemical reaction. By observing the position of the isotopic label in the final products, chemists can infer the bonding changes that occurred in the transition state, thereby distinguishing between different mechanistic possibilities. The two most common isotopes employed in these studies are deuterium (B1214612) (²H or D) and carbon-13 (¹³C).
Kinetic Isotope Effect (KIE)
The Kinetic Isotope Effect (KIE) is a primary quantitative tool derived from isotopic labeling. It is defined as the ratio of the reaction rate of the isotopically unmodified reactant (k_light) to that of the isotopically labeled reactant (k_heavy). A significant KIE (typically > 1) indicates that the bond to the isotopically substituted atom is being broken or formed in the rate-determining step of the reaction.
Table 1: Comparison of Deuterium and Carbon-13 Kinetic Isotope Effects in a Representative this compound Reaction
| Isotopic Label | Labeled Position | Electrophile | Observed kH/kD or k12C/k13C | Mechanistic Implication |
| Deuterium (²H) | Benzylic C-H | Benzaldehyde | 1.25 ± 0.05 | C-H bond is weakened in the transition state, consistent with a concerted or near-concerted addition mechanism. A value close to unity might suggest a pre-equilibrium step before the rate-determining step. |
| Carbon-13 (¹³C) | Benzylic C -Li | Benzaldehyde | 1.04 ± 0.01 | A small but significant KIE suggests that the C-C bond formation is part of the rate-determining step. |
Experimental Protocols for Isotopic Labeling Studies
Protocol 1: Synthesis of α-Deuteriothis compound
This protocol outlines the preparation of this compound with a deuterium label at the benzylic position, a key starting material for KIE studies.
Materials:
-
Toluene-α-d₁ (or α,α-d₂-toluene)
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Argon or nitrogen gas for inert atmosphere
-
Schlenk line or glovebox
Procedure:
-
Apparatus Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar and a rubber septum under an inert atmosphere of argon or nitrogen.
-
Solvent and Substrate Addition: To the flask, add anhydrous diethyl ether (or THF) followed by toluene-α-d₁ via syringe. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add a stoichiometric amount of n-butyllithium solution dropwise to the cooled toluene (B28343) solution with vigorous stirring. The formation of the orange-red this compound anion should be observed.
-
Reaction: Allow the reaction to stir at -78 °C for 1-2 hours to ensure complete deprotonation. The resulting solution of α-deuteriothis compound is now ready for reaction with an electrophile.
-
Quenching and Analysis: For mechanistic studies, the reaction would be quenched with an electrophile, and the products analyzed by techniques such as NMR or mass spectrometry to determine the position of the deuterium label.
Protocol 2: Measurement of the Kinetic Isotope Effect
This protocol describes a competition experiment to determine the deuterium KIE.
Materials:
-
A 1:1 mixture of unlabeled toluene and toluene-α-d₁
-
n-Butyllithium
-
Electrophile (e.g., benzaldehyde)
-
Anhydrous solvent (diethyl ether or THF)
-
Internal standard for quantitative analysis (e.g., dodecane)
-
GC-MS or ¹H NMR for analysis
Procedure:
-
Reactant Preparation: Prepare a solution containing a precisely known 1:1 molar ratio of toluene and toluene-α-d₁ in the chosen anhydrous solvent. Add a known amount of an internal standard.
-
Reaction Initiation: Cool the solution to the desired reaction temperature (e.g., -78 °C) and add a sub-stoichiometric amount of n-butyllithium to initiate the deprotonation. This ensures that both toluene and toluene-α-d₁ are competing for the limited amount of base.
-
Electrophile Addition: After a short period to allow for the formation of the this compound species, add the electrophile.
-
Reaction Quenching: Allow the reaction to proceed to a low conversion (typically 10-20%) and then quench it by adding a proton source (e.g., saturated aqueous ammonium (B1175870) chloride).
-
Analysis: Extract the organic products and analyze the ratio of the unlabeled and deuterated products using GC-MS or ¹H NMR. The KIE can be calculated from this ratio and the initial ratio of the starting materials.
Visualizing Reaction Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key mechanistic considerations and the workflow for a typical isotopic labeling experiment.
Caption: Potential reaction pathways for this compound with an electrophile.
Caption: Experimental workflow for a kinetic isotope effect study.
Alternative and Complementary Methods
While isotopic labeling is a powerful technique, a comprehensive mechanistic investigation often benefits from a multi-pronged approach. The following methods provide valuable complementary information.
Table 2: Comparison of Isotopic Labeling with Alternative Mechanistic Probes
| Method | Principle | Advantages | Disadvantages |
| Isotopic Labeling (KIE) | Measures the effect of isotopic substitution on reaction rate. | Provides direct evidence for bond breaking/formation in the rate-determining step. Highly quantitative. | Synthesis of labeled compounds can be challenging and expensive. Interpretation can be complex. |
| Computational Chemistry (DFT) | Models the reaction pathway and calculates the energies of reactants, transition states, and products. | Provides detailed structural information about transition states. Can predict KIEs for comparison with experimental data. Can explore hypothetical pathways. | Accuracy is dependent on the level of theory and computational resources. Does not provide direct experimental proof. |
| In Situ Spectroscopy (NMR, IR) | Monitors the reaction mixture in real-time to identify and quantify intermediates and products. | Provides direct observation of species present in the reaction. Can determine reaction kinetics. | Highly reactive or short-lived intermediates may not be detectable. Complex mixtures can be difficult to analyze. |
| Radical Trapping Experiments | Utilizes radical scavengers to detect the presence of radical intermediates, which are indicative of a SET mechanism. | Provides strong evidence for or against a SET pathway. | The trapping agent can sometimes interfere with the main reaction pathway. Absence of trapped products does not definitively rule out a SET mechanism. |
Conclusion
The validation of this compound reaction mechanisms requires a careful and often multifaceted approach. Isotopic labeling, particularly through the measurement of kinetic isotope effects, offers a precise and powerful tool to probe the nature of the rate-determining step. However, its true strength is realized when used in conjunction with other techniques. Computational studies can provide a theoretical framework for interpreting experimental results, while in situ spectroscopy and trapping experiments offer complementary evidence for the presence of intermediates and alternative pathways. By integrating the insights from these diverse methodologies, researchers can build a robust and comprehensive understanding of this compound reactivity, paving the way for more efficient and selective synthetic applications.
A Comparative Analysis of Experimental and DFT-Calculated Structures of Benzyllithium Adducts
A detailed guide for researchers, scientists, and drug development professionals on the structural elucidation of benzyllithium adducts, comparing solid-state X-ray crystallographic data with solution-phase NMR spectroscopic and Density Functional Theory (DFT) computational results.
This compound and its adducts are potent reagents in organic synthesis, utilized in a wide array of carbon-carbon bond-forming reactions. Understanding their precise three-dimensional structure is paramount for elucidating reaction mechanisms and predicting stereochemical outcomes. This guide provides an objective comparison between experimentally determined and computationally calculated structures of this compound adducts, offering insights into the strengths and limitations of each approach. We will focus on two key examples: the tetrahydrofuran (B95107) (THF) adduct, characterized in the solid state by X-ray crystallography, and the (-)-sparteine (B7772259) adduct, studied in solution by Nuclear Magnetic Resonance (NMR) spectroscopy and modeled using DFT calculations.
Data Presentation: Structural Parameters of this compound Adducts
The following table summarizes key structural parameters for two distinct this compound adducts. The data for the this compound-2THF adduct is derived from single-crystal X-ray diffraction, providing a precise snapshot of its solid-state structure. In contrast, the data for the this compound-(-)-sparteine adduct is obtained from DFT calculations, which model its geometry in a simulated solution environment, and is supported by NMR spectroscopic data that confirms the key structural features in solution.
| Parameter | This compound-2THF (Experimental, X-ray) | This compound-(-)-sparteine (Calculated, DFT) |
| Li-Cα Bond Length (Å) | 2.239(1) | 2.167 |
| Li-N Bond Lengths (Å) | N/A | 2.103, 2.158 |
| Li-O Bond Lengths (Å) | 1.953(1), 1.961(1) | N/A |
| Cα-Li-Cα' Angle (°) | 108.9(1) | N/A (monomeric) |
| O-Li-O Angle (°) | 98.6(1) | N/A |
| N-Li-N Angle (°) | N/A | 88.5 |
| Li Coordination Geometry | Distorted Tetrahedral | Distorted Tetrahedral |
| Benzylic Carbon Hybridization | sp³ | sp³ |
Experimental and Computational Protocols
The methodologies employed to determine the structures of these highly reactive organolithium compounds require rigorous anaerobic and anhydrous techniques.
X-ray Crystallography of this compound-2THF
The experimental protocol for the single-crystal X-ray diffraction of the this compound-2THF adduct is as follows:
-
Crystal Growth: Single crystals suitable for X-ray diffraction were obtained by slow cooling of a saturated solution of this compound in a THF/toluene (B28343) solvent mixture under an inert argon atmosphere.
-
Crystal Mounting: A suitable crystal was selected and mounted on a glass fiber using a perfluoropolyether oil to prevent atmospheric decomposition.[1] The mounting was performed in a glovebox filled with argon.
-
Data Collection: The crystal was cooled to 140 K in a stream of cold nitrogen gas. X-ray diffraction data were collected using a diffractometer with graphite-monochromated Mo Kα radiation (λ = 0.71073 Å).
-
Structure Solution and Refinement: The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.
NMR Spectroscopy and DFT Calculations of this compound-(-)-sparteine
The structural characterization of the this compound-(-)-sparteine adduct in solution was achieved through a combination of multinuclear NMR spectroscopy and DFT calculations.
NMR Spectroscopy:
-
Sample Preparation: All samples were prepared under an inert argon atmosphere in a glovebox. This compound was generated in situ by reacting n-butyllithium with toluene in the presence of (-)-sparteine in deuterated toluene ([D8]toluene).
-
Data Acquisition: A suite of NMR experiments was performed on a 400 MHz spectrometer, including ¹H, ¹³C, ⁷Li, and ¹⁵N NMR. Two-dimensional experiments such as ¹H,¹H-NOESY and ¹H,⁷Li-HOESY were crucial for determining the through-space proximity of protons on the benzyl (B1604629) group and the sparteine (B1682161) ligand to the lithium atom, confirming the formation of the adduct.[2] All experiments were conducted at low temperatures (typically 173 K) to slow down dynamic exchange processes.[2]
DFT Calculations:
-
Computational Model: The geometry of the this compound-(-)-sparteine adduct was optimized using Density Functional Theory.
-
Level of Theory: The calculations were performed at the RI-DFT/BP86/def2-TZVP level of theory.[2] This combination of the BP86 functional and a triple-zeta valence basis set with polarization functions provides a good balance between accuracy and computational cost for organometallic systems.
-
Solvent Effects: Solvent effects of toluene were implicitly included using the Conductor-like Screening Model (COSMO).
-
Frequency Analysis: Vibrational frequency calculations were performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).
Visualization of Methodological Workflow
The logical flow for comparing experimental and computational structural data can be visualized as follows:
Figure 1. A flowchart illustrating the parallel workflows for experimental structure determination and DFT calculations, culminating in a direct comparison of the structural data.
Conclusion
The comparison between the experimental X-ray structure of the this compound-2THF adduct and the DFT-calculated structure of the this compound-(-)-sparteine adduct highlights several key points for researchers. The solid-state structure provides highly accurate bond lengths and angles, but may not fully represent the species present in solution, where the majority of reactions are performed. Conversely, DFT calculations, when benchmarked against solution-phase NMR data, can provide excellent models of the structures of these adducts in the relevant reaction medium. The good agreement between the calculated sp³ hybridization of the benzylic carbon and that inferred from NMR data lends confidence to the computational model. For a comprehensive understanding of this compound adducts, a combined approach utilizing both experimental techniques and theoretical calculations is indispensable. This dual-pronged strategy allows for a more complete picture of the structural and dynamic properties of these important synthetic intermediates.
References
Safety Operating Guide
Proper Disposal of Benzyllithium: A Guide for Laboratory Professionals
Benzyllithium, a highly reactive organolithium reagent, necessitates meticulous handling and disposal procedures to ensure the safety of laboratory personnel and prevent environmental contamination. Due to its pyrophoric nature, this compound can ignite spontaneously upon contact with air and reacts violently with water. Therefore, direct disposal is strictly prohibited. This document provides a comprehensive, step-by-step protocol for the safe quenching and subsequent disposal of this compound waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to adhere to the following safety protocols. All operations must be conducted in a certified chemical fume hood.[1] Personnel must wear appropriate personal protective equipment (PPE), including a flame-resistant lab coat, chemical-resistant gloves (nitrile gloves are generally adequate for small quantities), and chemical splash goggles.[1][2] An operational safety shower and eyewash station should be readily accessible.[3] It is also recommended to have a Class D fire extinguisher or powdered lime (calcium oxide) within arm's reach for immediate use in case of a spill.[1]
Experimental Protocol: Quenching of this compound
This protocol details the neutralization of this compound through a carefully controlled quenching process. The primary objective is to convert the reactive organometallic species into less hazardous, stable compounds suitable for disposal.
Materials:
-
This compound waste solution
-
Anhydrous inert solvent (e.g., heptane (B126788), toluene)[3]
-
Isopropanol[3]
-
Methanol[3]
-
Water[3]
-
Reaction flask (appropriately sized for the volume of waste)
-
Addition funnel
-
Stir plate and stir bar
-
Cooling bath (e.g., ice-water bath)[3]
-
Inert gas source (e.g., nitrogen or argon)[3]
Procedure:
-
Preparation of the Quenching Flask:
-
Select a reaction flask that is at least three to four times larger than the volume of the this compound waste to accommodate the quenching agents and allow for vigorous stirring.
-
Ensure the flask, addition funnel, and stir bar are thoroughly dried to prevent any uncontrolled reactions with residual moisture.
-
Assemble the apparatus in a fume hood, equipping the flask with a stir bar and the addition funnel.
-
Purge the entire apparatus with an inert gas (nitrogen or argon) to create an inert atmosphere.[3]
-
-
Dilution of this compound Waste:
-
Initial Quenching with Isopropanol (B130326):
-
Place the reaction flask in a cooling ice-water bath to manage the exothermic reaction.[3]
-
Slowly add isopropanol to the stirred, cooled this compound solution via the addition funnel.[3] The rate of addition should be carefully controlled to maintain the reaction temperature at or below 50 °C.[1]
-
Continue the slow addition of isopropanol until the evolution of heat ceases, indicating the completion of the initial quenching step.
-
-
Secondary Quenching with Methanol (B129727):
-
Once the reaction with isopropanol is complete, slowly add methanol to the reaction mixture.[3] Methanol is a more reactive quenching agent and will neutralize any remaining, more reactive species.
-
-
Final Quenching with Water:
-
After the addition of methanol is complete and the reaction has subsided, slowly and cautiously add water to the mixture to ensure that no pockets of reactive material remain.[3]
-
-
Waste Neutralization and Disposal:
-
The resulting solution will be basic. Neutralize the solution by slowly adding a suitable acid, such as hydrochloric acid, until the pH is between 6 and 8. This should be done carefully as the neutralization can generate heat.
-
The final, neutralized aqueous solution can be disposed of as hazardous waste according to institutional and local regulations.[3] The non-reactive solution should be transferred to an appropriate, sealed hazardous waste container.[3]
-
Data Presentation
| Parameter | Recommended Value/Procedure |
| This compound Concentration | Dilute to < 5 wt% in an inert solvent (e.g., heptane) before quenching.[1] |
| Primary Quenching Agent | Isopropanol[3] |
| Secondary Quenching Agent | Methanol[3] |
| Final Quenching Agent | Water[3] |
| Temperature Control | Maintain at or below 50°C during quenching using a cooling bath.[1][3] |
| Atmosphere | Inert (Nitrogen or Argon)[3] |
Mandatory Visualization
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Benzyllithium
Benzyllithium is a highly reactive organolithium reagent, classified as a pyrophoric substance that can ignite spontaneously upon contact with air.[1][2] Its handling demands rigorous adherence to safety protocols to mitigate the substantial risks of fire and severe chemical burns.[1][3] This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals, outlining the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure the safe utilization of this powerful reagent.
I. Personal Protective Equipment (PPE): Your First Line of Defense
The correct selection and use of PPE are non-negotiable when working with pyrophoric materials like this compound. A multi-layered approach is crucial for comprehensive protection.
Table 1: Recommended PPE for Handling this compound
| Protection Type | Specification | Rationale & Best Practices |
| Eye & Face Protection | Chemical splash goggles meeting ANSI Z87.1 standard.[4] A full face shield worn over the goggles is required.[5][6][7] | Protects against splashes, which can be highly exothermic, and potential explosions.[5][7] |
| Skin & Body Protection | A flame-resistant (FR) lab coat, preferably made of Nomex or equivalent material, fully buttoned with sleeves extended to the wrist.[6][8] | Standard cotton or polyester (B1180765) lab coats can ignite easily.[7] An FR lab coat provides critical protection against fire. |
| Long pants and closed-toe shoes made of leather or other non-porous material.[4] | Synthetic clothing should be avoided.[7] Fully enclosed shoes protect feet from potential spills.[4] | |
| Hand Protection | Double gloving is recommended: an inner layer of nitrile gloves with an outer layer of chemical-resistant neoprene or fire-resistant gloves (e.g., leather, Kevlar, or Nomex).[5][6][8] | Nitrile gloves offer dexterity but are combustible.[6][7] The outer layer provides chemical and fire resistance. Always inspect gloves for any signs of degradation or puncture before use.[9] |
II. Engineering Controls: Creating a Safe Workspace
All manipulations of this compound must be performed within a certified chemical fume hood or a glove box under an inert atmosphere (e.g., argon or nitrogen).[6][8]
-
Fume Hood: The sash should be kept at the lowest possible position.[5][6] The work area must be free of clutter and all flammable or combustible materials, including solvent bottles and paper products, should be removed.[4][10]
-
Glove Box: For handling solid pyrophorics or for procedures requiring a strictly inert atmosphere, a glove box is mandatory.[6][8]
-
Safety Equipment: An eyewash station and safety shower must be readily accessible, within a ten-second travel time.[4][8] A Class D fire extinguisher for reactive metals or a standard dry powder (ABC) extinguisher must be kept nearby for immediate use.[6][11] A container of sand should also be within arm's reach to cover small spills.[8]
III. Operational Plan: Step-by-Step Handling Protocol
A detailed, written experimental procedure should be approved by the principal investigator before any work begins.[6] It is strongly recommended to work with a partner experienced in handling pyrophoric materials.[6][7]
Preparation:
-
Don PPE: Put on all required personal protective equipment as detailed in Table 1.[10]
-
Prepare Workspace: Ensure the fume hood is clean, uncluttered, and all unnecessary items are removed.[10]
-
Inert Atmosphere: The reaction apparatus must be oven-dried, assembled, and purged with an inert gas like nitrogen or argon.[10]
-
Secure Reagent: Securely clamp the this compound reagent bottle to a stand within the fume hood.[5]
Transfer of this compound Solution: For transferring small volumes (<20 mL), a syringe is appropriate. For larger volumes, the cannula technique is recommended.[5]
-
Syringe Transfer:
-
Use a Luer-lock syringe that is at least twice the volume of the liquid to be transferred to prevent the plunger from being pushed out.[6]
-
Pressurize the reagent bottle slightly with inert gas.
-
Draw the desired volume of this compound into the syringe.
-
To remove gas bubbles, invert the syringe and gently push the plunger to expel the gas back into the reagent bottle.
-
Quickly and smoothly transfer the liquid to the reaction flask.
-
-
Cannula Transfer:
-
Insert one end of a double-tipped needle (cannula) through the septum of the reagent bottle, ensuring the tip is below the liquid level.
-
Insert the other end of the cannula into the reaction flask's septum.
-
Apply a slight positive pressure of inert gas to the reagent bottle to initiate the liquid transfer.
-
Once the desired amount is transferred, remove the cannula from the reaction flask first, then from the reagent bottle.
-
IV. Disposal Plan: Quenching and Waste Management
Proper quenching and disposal are critical to prevent accidents. Never dispose of reactive this compound directly.
Quenching Excess Reagent and Contaminated Materials:
-
Dilution: Dilute the reactive this compound waste with an inert, high-boiling point hydrocarbon solvent such as heptane.
-
Cooling: Place the flask containing the diluted reagent in a cooling ice-water bath.[11]
-
Slow Quenching: Under an inert atmosphere, slowly add a less reactive alcohol like isopropanol (B130326) dropwise with vigorous stirring.[11]
-
Secondary Quenching: Once the initial vigorous reaction subsides, slowly add methanol.[11]
-
Final Quenching: Finally, very slowly add water to neutralize any remaining reactive material.[11]
Waste Disposal:
-
The fully quenched, non-reactive solution should be collected in a designated hazardous waste container.[11]
-
Label the waste container with the full chemical names and percentages of its contents.[12]
-
Rinse empty chemical containers thoroughly. The first rinse must be collected and disposed of as hazardous waste.[12]
-
Contaminated materials such as gloves, paper towels, and septa should be quenched similarly or placed in a separate, sealed container for hazardous waste disposal.
-
Follow all institutional and local regulations for hazardous waste disposal.[12]
Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation through to final disposal.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. This compound | C7H7Li | CID 10898650 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 766-04-1 Name: this compound [xixisys.com]
- 3. Page loading... [guidechem.com]
- 4. Safe Handling of Pyrophoric Liquids | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 5. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 6. ehs.umich.edu [ehs.umich.edu]
- 7. Pyrophoric Materials - Environmental Health and Safety - Purdue University [purdue.edu]
- 8. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 9. benchchem.com [benchchem.com]
- 10. ehs.princeton.edu [ehs.princeton.edu]
- 11. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
